molecular formula C9H20N2O B13186403 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol

3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol

Cat. No.: B13186403
M. Wt: 172.27 g/mol
InChI Key: ABNUXUKJTQPJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

3-(1-aminopropan-2-yl)-2-methylpiperidin-3-ol

InChI

InChI=1S/C9H20N2O/c1-7(6-10)9(12)4-3-5-11-8(9)2/h7-8,11-12H,3-6,10H2,1-2H3

InChI Key

ABNUXUKJTQPJRK-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1)(C(C)CN)O

Origin of Product

United States

Foundational & Exploratory

Therapeutic Potential of 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol: A Preclinical Scouting Report for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This document provides an in-depth technical guide on the therapeutic potential of the novel chemical entity, 3-(1-aminopropan-2-yl)-2-methylpiperidin-3-ol. In the absence of existing empirical data for this specific molecule, this guide establishes a comprehensive framework for its evaluation, drawing upon the well-established pharmacological importance of its constituent chemical motifs: the piperidine core, the aminopropanol side chain, and specific substitutions. We present a systematic approach, beginning with an in-silico prediction of its pharmacological and pharmacokinetic profiles, followed by a proposed multi-stage experimental workflow for validation. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals, offering a strategic roadmap to unlock the therapeutic promise of this compound and its analogs.

Introduction: The Rationale for Investigation

The piperidine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of a vast number of pharmaceuticals across diverse therapeutic areas.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3] The subject of this guide, 3-(1-aminopropan-2-yl)-2-methylpiperidin-3-ol, is a novel molecule that strategically combines the piperidine core with other pharmacologically relevant features.

The presence of a hydroxyl group at the 3-position and a methyl group at the 2-position introduces specific stereochemical constraints and potential hydrogen bonding interactions that can be exploited for target binding. Furthermore, the 1-aminopropan-2-yl side chain introduces additional chiral centers and a primary amine, a common feature in many centrally active agents and a handle for further chemical modification.[4] This unique combination of structural features suggests a high probability of novel biological activity, warranting a thorough and systematic investigation.

Proposed Synthetic Strategy

A robust and flexible synthetic route is paramount for the exploration of a new chemical series. We propose a multi-step synthesis that allows for the generation of various stereoisomers and future analogs for structure-activity relationship (SAR) studies. The key steps would involve the stereoselective synthesis of the substituted piperidine core, followed by the attachment of the side chain.

Protocol 1: Proposed Synthesis of 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol
  • Synthesis of the Piperidine Core: A potential starting point is the asymmetric synthesis of 2-methylpiperidin-3-one. This can be achieved through various established methods, such as the hydrogenation of a substituted pyridine precursor, which can yield cis-piperidines.[1]

  • Introduction of the Side Chain: The 3-keto group can be subjected to a nucleophilic addition with a protected aminopropan-2-yl organometallic reagent. This step would create the tertiary alcohol and install the side chain. The choice of protecting group on the amine is critical to prevent side reactions.

  • Stereochemical Control and Separation: This key reaction will likely produce a mixture of diastereomers. Chiral chromatography (e.g., using a chiral SFC column) would be employed to separate the individual stereoisomers.

  • Deprotection: The final step involves the removal of the protecting group from the primary amine to yield the target compound.

  • Characterization: The structure and purity of the final compound and all intermediates must be rigorously confirmed using NMR (¹H and ¹³C), mass spectrometry, and HPLC.

Synthetic_Pathway A Substituted Pyridine B cis-2-Methylpiperidin-3-one A->B Hydrogenation D Diastereomeric Mixture of Protected Adduct B->D Nucleophilic Addition C Protected Aminopropan-2-yl Organometallic Reagent C->D Nucleophilic Addition E Separated Stereoisomers D->E Chiral Separation F Final Compound: 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol E->F Deprotection

Caption: Proposed synthetic workflow for the target compound.

In Silico Pharmacological and ADMET Profile

Modern computational tools provide a powerful, resource-efficient means to generate initial hypotheses about a novel compound's behavior.[5][6] By modeling interactions with known protein structures and predicting pharmacokinetic properties, we can prioritize experimental efforts.

Predicted Biological Targets

Based on structural homology to known bioactive molecules, 3-(1-aminopropan-2-yl)-2-methylpiperidin-3-ol is predicted to interact with several classes of targets:

  • Central Nervous System (CNS) Receptors: The piperidine scaffold is prevalent in drugs targeting CNS disorders.[4] Potential targets include dopamine, serotonin, and opioid receptors. The primary amine and hydroxyl groups could form key interactions within the binding pockets of these receptors.

  • Kinases: Substituted piperidines have been identified as potent inhibitors of various kinases, such as PI3Kδ.[7] The molecule's structure could fit into the ATP-binding pocket of certain kinases.

  • Ion Channels: The charged amine at physiological pH suggests potential interactions with voltage-gated ion channels, a mechanism common to local anesthetics and other channel modulators.[8]

Predicted ADMET Properties

An early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial.

PropertyPredicted ValueRationale / Implication
Molecular Weight ~186 g/mol Well within Lipinski's Rule of Five (<500), favoring good absorption.
LogP 0.5 - 1.5A balanced lipophilicity suggests good membrane permeability without excessive sequestration in fatty tissues.
H-Bond Donors/Acceptors Donors: 3, Acceptors: 3Compliant with Lipinski's rules, indicating favorable oral bioavailability.
Blood-Brain Barrier (BBB) Permeability ProbableThe LogP value and the presence of an amine suggest the potential to cross the BBB, making it a candidate for CNS targets.[5]
CYP450 Inhibition Potential for CYP2D6 inhibitionThe tertiary amine is a common structural alert for CYP2D6 interaction. This requires experimental verification.
Toxicity Low to ModerateNo obvious structural alerts for high toxicity, but in vitro cytotoxicity and in vivo acute toxicity studies are essential.[5]

Proposed Preclinical Evaluation Workflow

The following experimental cascade is designed to systematically validate the in silico predictions and thoroughly characterize the compound's therapeutic potential.

Preclinical_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo PK & Safety cluster_2 Phase 3: In Vivo Efficacy A Target Binding Assays (e.g., Radioligand, FP) B Functional Assays (e.g., cAMP, Ca2+ Flux) A->B E Pharmacokinetic (PK) Studies (Rodent; IV & PO) B->E C In Vitro ADME (Solubility, Permeability, CYP Inhibition) D Cytotoxicity Assays (e.g., MTT on cell lines) D->E F Acute Toxicity Studies (Rodent) E->F G Disease-Specific Animal Models (Based on In Vitro Hits) F->G

Caption: A phased approach for preclinical evaluation.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol is fundamental for assessing the compound's general toxicity to living cells.

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, HepG2) or other relevant cell types into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare a serial dilution of the test compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).[9]

Structure-Activity Relationship (SAR) Exploration

Should the parent compound show promising activity, a systematic SAR study is the logical next step. The goal is to identify which parts of the molecule are essential for activity and which can be modified to improve potency, selectivity, and ADMET properties.

  • Piperidine Ring Substitution: The 2-methyl group can be varied (e.g., ethyl, cyclopropyl) or removed to probe steric tolerance.

  • Side Chain Modification: The length and branching of the aminopropanol side chain can be altered. The primary amine could be derivatized to a secondary or tertiary amine.

  • Stereochemistry: The synthesis and testing of all possible stereoisomers are critical, as biological activity is often highly dependent on the 3D arrangement of the molecule.[10]

Conclusion and Future Directions

3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol represents a novel chemical entity with significant therapeutic potential, predicated on the proven value of its constituent structural motifs. The in silico analysis presented here suggests it is a promising candidate for drug discovery, particularly in the areas of CNS disorders and oncology. The proposed preclinical workflow provides a clear, logical, and robust path for experimental validation. Successful identification of a primary biological target through the initial in vitro screening will pave the way for a focused lead optimization program, leveraging SAR to develop a clinical candidate with an optimal balance of efficacy, safety, and pharmacokinetic properties.

References

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link].

  • MDPI. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Available from: [Link].

  • ACS Publications. Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Available from: [Link].

  • ResearchGate. Structure–activity relationship of piperidine derivatives with anticancer activity. Available from: [Link].

  • PubMed. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Available from: [Link].

  • Dove Press. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Available from: [Link].

  • PubMed. Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Available from: [Link].

  • Chemical Journal of Kazakhstan. In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Available from: [Link].

  • PubMed. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Available from: [Link].

  • SpringerLink. Research progress on piperidine-containing compounds as agrochemicals. Available from: [Link].

  • Chemical Journal of Kazakhstan. In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Available from: [Link].

  • National Center for Biotechnology Information. In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases. Available from: [Link].

  • Bentham Science. In Silico Predictions of ADME-Tox Properties: Drug Absorption. Available from: [Link].

  • ResearchGate. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Available from: [Link].

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Available from: [Link].

  • PubMed. The therapeutic potential of scaffold containing substituted amine derivatives in the drug design of antidepressant compounds. Available from: [Link].

  • SciSpace. Antioxidant potential of piperidine containing compounds-a short review. Available from: [Link].

  • ResearchGate. The therapeutic potential of scaffold containing substituted amine derivatives in the drug design of Antidepressant compounds. Available from: [Link].

  • PubMed. Local anesthetic activity of 1-(morpholino or piperidino)-2-propanol derivatives. Available from: [Link].

  • MDPI. Amino Acids in the Development of Prodrugs. Available from: [Link].

  • National Center for Biotechnology Information. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. Available from: [Link].

Sources

Pharmacophore Analysis and Derivatization Strategies of the 2-Methylpiperidin-3-ol Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Nature of the Scaffold

In medicinal chemistry, the identification and optimization of privileged scaffolds dictate the success rate of hit-to-lead campaigns. The 2-methylpiperidin-3-ol core has emerged as a highly versatile, stereochemically rich pharmacophore fragment. Found naturally in bioactive alkaloids and synthesized as a core component in modern targeted therapies, this scaffold provides a rigid, predictable 3D geometry that perfectly aligns with diverse biological targets, ranging from epigenetic enzymes to viral proteases.

This technical guide deconstructs the spatial and electronic properties of the 2-methylpiperidin-3-ol pharmacophore, examines its proven efficacy across multiple therapeutic domains, and provides field-tested, self-validating experimental protocols for its synthesis and biological evaluation.

Structural and Pharmacophoric Dissection

The potency of 2-methylpiperidin-3-ol derivatives stems from the precise spatial arrangement of three critical features. As application scientists, we do not merely look at the 2D connectivity; we analyze the 3D conformational landscape dictated by the piperidine chair conformation.

  • The Piperidine Nitrogen (Basic Center): With a pKa of approximately 10, this nitrogen is protonated at physiological pH (7.4). It acts as a potent hydrogen bond donor and a positively ionizable group, forming critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) within target binding pockets.

  • The C3 Hydroxyl Group (Polar Anchor): This group serves as both a hydrogen bond donor and acceptor. Its equatorial or axial positioning (depending on the stereoisomer) dictates the molecule's ability to anchor into polar sub-pockets, driving target specificity.

  • The C2 Methyl Group (Steric Director): Far from being a simple lipophilic appendage, the C2 methyl group acts as a steric director. It restricts the conformational flexibility of the piperidine ring, heavily biasing the equilibrium toward the most biologically active chair conformation, and occupies small hydrophobic pockets to increase binding entropy.

Pharmacophore Scaffold 2-Methylpiperidin-3-ol Core (Privileged Scaffold) N_Ring Piperidine Nitrogen (H-Bond Donor/Acceptor) pKa ~10 Scaffold->N_Ring Salt Bridge / Ionic Interaction OH_Group C3 Hydroxyl (H-Bond Donor/Acceptor) Scaffold->OH_Group Target Specificity (H-Bonding) Me_Group C2 Methyl (Hydrophobic/Steric Director) Scaffold->Me_Group Pocket Orientation & Conformation

Caption: Logical relationship mapping of the 2-methylpiperidin-3-ol pharmacophore features.

Table 1: Pharmacophore Feature Mapping
FeatureChemical GroupPharmacophoric RoleBiological Implication
Basic Center Piperidine NitrogenH-Bond Donor/Acceptor, Positive IonizableForms critical salt bridges with acidic residues (Asp/Glu) at physiological pH.
H-Bonding C3 Hydroxyl (-OH)H-Bond Donor/AcceptorConfers target specificity; anchors the scaffold within polar sub-pockets.
Hydrophobic C2 Methyl (-CH3)Steric Director / Hydrophobic ContactRestricts ring flexibility; occupies lipophilic pockets (e.g., SAM-binding pocket).

Biological Targets and Case Studies

The versatility of this pharmacophore is validated by its presence in both natural products and synthetic inhibitors across disparate therapeutic areas.

Case Study A: Antimicrobial & Cytotoxic Alkaloids

In nature, the 2-methylpiperidin-3-ol motif is a key structural element in piperidine alkaloids such as Julifloricine , isolated from Prosopis juliflora (1)[1]. This compound exhibits potent in vitro antibacterial properties, disrupting bacterial cellular processes. Studies have shown significant inhibitory effects against Gram-positive bacteria, with a Minimal Inhibitory Concentration (MIC) of 1 µg/mL against Staphylococcus aureus and Streptococcus pyogenes (2)[2].

Case Study B: Epigenetic Modulation via PRMT5 Inhibition

Protein Arginine Methyltransferase 5 (PRMT5) is a critical epigenetic enzyme that symmetrically methylates histone H4 at Arginine 3 (H4R3me2s), leading to transcriptional silencing of target genes (e.g., tumor suppressors or γ-globin). Synthetic derivatives of 2-methylpiperidin-3-ol have been heavily patented as potent PRMT5 inhibitors for the treatment of cancers and hemoglobinopathies like Sickle Cell Disease (3)[3]. The C2-methyl group precisely occupies the S-adenosylmethionine (SAM) binding pocket, competitively blocking methyltransferase activity.

PRMT5_Pathway Inhibitor 2-Methylpiperidin-3-ol Derivative PRMT5 PRMT5 Enzyme (Active State) Inhibitor->PRMT5 Binds SAM Pocket H4R3me2s H4R3me2s Mark (Repressive Epigenetic Mark) Inhibitor->H4R3me2s Prevents Formation PRMT5->H4R3me2s Catalyzes Methylation Gene Target Gene Expression (e.g., γ-globin, p53) H4R3me2s->Gene Transcriptional Silencing

Caption: Mechanism of action for 2-methylpiperidin-3-ol derivatives in PRMT5 epigenetic modulation.

Case Study C: Viral Protease Inhibition

Derivatives such as (2R,3R)-1-benzyl-2-methylpiperidin-3-ol have been mapped as critical pharmacophore fragments in the design of 3-chymotrypsin-like protease (3CLpro) inhibitors against SARS-CoV-2. The spatial geometry of the scaffold allows it to cover extensive space within the highly conserved catalytic site of the viral protease (4)[4].

Table 2: Quantitative Biological Activity Profiles
Compound / DerivativeTarget / ApplicationKey Activity MetricSource
Julifloricine Gram-positive Bacteria (S. aureus)MIC = 1 µg/mL[2]
Synthetic PRMT5 Inhibitors PRMT5 (Epigenetic Modulation)Downregulation of H4R3me2s[3]
(2R,3R)-1-benzyl-2-methylpiperidin-3-ol SARS-CoV-2 3CLproSpatial Fit / Binding Affinity[4]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality and orthogonal validation steps. Do not blindly follow steps; understand the thermodynamic and kinetic principles governing them.

Protocol 1: Stereoselective Synthesis of the Scaffold

Achieving the correct relative stereochemistry between the C2-methyl and C3-hydroxyl groups is non-negotiable for target binding.

  • Step 1: Substrate Preparation & Solvent Selection

    • Action: Perform the reductive amination or nucleophilic addition in Dichloromethane (CH₂Cl₂) at -20 °C.

    • Causality: Using Tetrahydrofuran (THF) at -78 °C yields an undesirable diastereomeric mixture (e.g., 86:14 C2/C6 regioselectivity). Switching to CH₂Cl₂ at -20 °C drives the reaction under thermodynamic control, yielding almost exclusively the desired C2 addition product (5)[5].

  • Step 2: Reductive Dehydroxylation

    • Action: Apply ionic hydrogenolytic conditions using Triethylsilane (Et₃SiH) and Boron trifluoride etherate (BF₃·OEt₂) in CH₂Cl₂.

    • Causality: This selectively removes off-target hydroxyls while preserving the critical C3-OH pharmacophore feature required for target hydrogen bonding.

  • Step 3: Self-Validating Quality Control (Orthogonal Validation)

    • Action: Validate the batch using Chiral HPLC coupled with 2D NOESY NMR.

    • Causality: Standard LC-MS only confirms molecular weight. 2D NOESY NMR is structurally mandatory to validate the trans or cis spatial relationship between the C2-methyl and C3-hydroxyl groups, ensuring the synthesized batch matches the in silico pharmacophore model before biological screening.

Protocol 2: High-Throughput Pharmacophore Mapping & Screening
  • Step 1: 3D Conformational Generation

    • Action: Generate conformers using a strict low-energy window (<5 kcal/mol above the global minimum).

    • Causality: The piperidine ring can flip between chair and boat conformations. Restricting the energy window prevents the inclusion of biologically irrelevant, high-energy boat conformations in the docking matrix, reducing false-positive docking scores.

  • Step 2: Orthogonal Biological Screening (Self-Validating System)

    • Action: Run the primary enzymatic assay (e.g., PRMT5 methyltransferase activity) in parallel with Surface Plasmon Resonance (SPR).

    • Causality: Enzymatic assays are highly susceptible to Pan-Assay Interference Compounds (PAINS). SPR directly measures binding kinetics (

      
      , 
      
      
      
      ,
      
      
      ). If a compound demonstrates enzymatic inhibition but lacks stoichiometric, dose-dependent binding in SPR, it is immediately flagged as an artifact. This dual-assay system self-validates the hit list.

Workflow Step1 Step 1: Stereoselective Synthesis (Reductive Amination at -20°C) Step2 Step 2: Orthogonal Validation (Chiral HPLC + 2D NMR) Step1->Step2 Ensures >98% ee & Regioselectivity Step3 Step 3: Pharmacophore Mapping (3D Conformational Search) Step2->Step3 Confirms 3D Geometry Step4 Step 4: Biological Screening (SPR Binding + Enzymatic Assay) Step3->Step4 Informs Target Fit & Rules out PAINS

Caption: Self-validating experimental workflow from synthesis to orthogonal biological screening.

References

  • Biflavonoid as potential 3-chymotrypsin-like protease (3CLpro)
  • Antimicrobial activity of julifloricine isolated from Prosopis juliflora Source: PubMed / NIH URL
  • WO2021126728A1 - Prmt5 inhibitors Source: Google Patents URL
  • First Asymmetric Synthesis of Piperidine Alkaloid (-)
  • Source: World Journal of Advanced Research and Reviews (WJARR)

Sources

Stereochemical Configuration of 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol: A Technical Guide to Elucidation and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-substituted piperidine derivatives form the core of numerous potent therapeutic agents, yet their asymmetric synthesis and stereochemical determination remain notoriously difficult[1]. The compound 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol (CAS: 1935581-49-9) represents a highly dense stereochemical topography. Featuring three distinct stereocenters—C2, C3, and C2' on the aliphatic side chain—this scaffold presents eight possible stereoisomers (


). For drug development professionals, isolating and unambiguously assigning the absolute configuration of these isomers is critical, as spatial orientation directly dictates target binding affinity and pharmacokinetic profiles.

Conformational Dynamics and Thermodynamic Stability

The piperidine ring predominantly adopts a chair conformation in solution. The relative stereochemistry between the C2-methyl group and the C3-substituents (hydroxyl and aminopropyl groups) governs the thermodynamic stability of the molecule. Because the 1-aminopropan-2-yl side chain is sterically demanding, it strongly prefers an equatorial position to avoid severe 1,3-diaxial interactions with the axial protons at C5.

Consequently, the configuration at C2 and C3 dictates whether the C2-methyl and C3-hydroxyl groups are forced into axial or equatorial positions. Understanding these steric constraints is the first step in predicting the dominant conformer in solution.

Table 1: Conformational and Steric Analysis of C2-C3 Diastereomers

Relative Configuration (C2, C3)C2-Methyl PositionC3-Hydroxyl PositionC3-Alkyl (Side Chain) PositionThermodynamic Stability & Strain Factors
Cis (2R, 3S) EquatorialAxialEquatorialHigh: Side chain avoids 1,3-diaxial interactions; favored chair.
Trans (2R, 3R) EquatorialEquatorialAxialLow: Bulky side chain suffers severe 1,3-diaxial clash with C5-H.
Cis (2S, 3R) AxialEquatorialEquatorialModerate: C2-Me experiences 1,3-diaxial strain, but side chain is eq.
Trans (2S, 3S) AxialAxialEquatorialModerate-Low: Both C2-Me and C3-OH are axial; strong steric repulsion.

Analytical Workflows: Overcoming the Quaternary C3 Challenge

Standard stereochemical determination of piperidines heavily relies on


 coupling constants extracted from 

NMR spectra, utilizing the Karplus equation to determine dihedral angles[2]. However, 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol features a quaternary stereocenter at C3.

The Causality of Method Selection: Because C3 bears a hydroxyl group and the aminopropyl side chain, it lacks a proton. Therefore, standard J-coupling analysis cannot establish the relative stereochemistry between C2 and C3.

To bypass this limitation, scientists must rely on 2D NOESY or ROESY experiments to map through-space dipolar interactions[3]. By measuring the Nuclear Overhauser Effect (NOE) cross-peaks between the C2-methyl protons and the C2'-methine proton of the side chain, or the C4 equatorial protons, the relative cis/trans relationship can be deduced. Advanced reference-free NOE analysis, coupled with Density Functional Theory (DFT) calculations, allows for the precise quantification of these internuclear distances without relying on standard reference pairs[4].

Workflow Start 3-(1-Aminopropan-2-yl)- 2-methylpiperidin-3-ol NMR1D 1D NMR (1H, 13C) Identify Quaternary C3 Start->NMR1D NOESY 2D NOESY/ROESY Through-Space C2-Me to C2'-H NMR1D->NOESY No C3 proton for J-coupling DFT DFT Conformational Analysis & NOE Fitting NOESY->DFT Mosher Mosher's Amide on Primary Amine Determine C2' Absolute Config DFT->Mosher Xray X-Ray Crystallography (Anomalous Dispersion) Mosher->Xray Crystallize as HCl salt Result Full Stereochemical Assignment Mosher->Result If NOE + Mosher is conclusive Xray->Result

Self-validating workflow for the stereochemical assignment of quaternary piperidines.

Experimental Protocol: Self-Validating Elucidation

To establish a self-validating system for stereochemical assignment, empirical NMR data must be cross-examined against computational models and chemical derivatization.

Step 1: Primary Amine Derivatization (Mosher's Method)
  • Preparation: Dissolve 10 mg of the free base piperidine in 1 mL of anhydrous

    
     under an inert argon atmosphere.
    
  • Reaction: Add N,N-Diisopropylethylamine (DIPEA, 3 eq) followed by (R)-(-)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA chloride, 1.2 eq). Stir at room temperature for 2 hours.
  • Isolation: Quench with saturated

    
     and extract with 
    
    
    
    . Purify the resulting (S)-Mosher amide via silica gel chromatography. Repeat the process with (S)-(+)-MTPA chloride to yield the (R)-Mosher amide.
  • Causality: Derivatizing the primary amine of the side chain allows for the calculation of

    
     values for the protons on the C2' methine and C1' methylene. This definitively establishes the absolute configuration of the C2' stereocenter, anchoring the rest of the molecule's relative assignments.
    
Step 2: NMR Acquisition for Relative Stereochemistry
  • Solvation: Dissolve the underivatized free base in

    
    . If amine exchange broadening occurs, convert to the hydrochloride salt and dissolve in 
    
    
    
    .
  • 1D/2D Mapping: Acquire

    
    , 
    
    
    
    , HSQC, and HMBC spectra to assign all resonances. Confirm the quaternary nature of C3 (typically observed at
    
    
    70-75 ppm in
    
    
    NMR).
  • Through-Space Mapping: Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms to capture linear NOE buildup.

  • Causality: The NOESY mixing time is carefully chosen to prevent spin diffusion while maximizing the signal-to-noise ratio for the critical C2-methyl to C2'-methine through-space correlation.

Step 3: Computational Validation
  • Conformational Search: Perform a Molecular Mechanics conformational search (e.g., OPLS4 force field) for the proposed diastereomer.

  • DFT Optimization: Optimize the lowest energy conformers using DFT at the B3LYP/6-31G* level.

  • Validation: Extract theoretical internuclear distances and compare them against the integrated NOESY cross-peak volumes. A match confirms the relative configuration[4]. If the compound yields suitable crystals, anomalous dispersion X-ray crystallography should be used as the ultimate validation step[5].

Stereoselective Synthetic Access

Accessing specific stereoisomers of 3-substituted piperidines requires rigid stereocontrol during the formation of the C3 quaternary center. While chiral pool approaches are common, asymmetric catalysis and stereoselective Mannich reactions are increasingly utilized to construct enantiopure piperidine derivatives[6].

For 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol, a highly effective strategy involves the nucleophilic addition of an organometallic reagent to a chiral 2-methylpiperidin-3-one precursor.

Causality of Facial Selectivity: The pre-existing stereocenter at C2 exerts strong steric control over the incoming nucleophile. Depending on the protecting groups on the piperidine nitrogen, the nucleophile will preferentially attack from the less hindered face (typically equatorial attack), yielding a predictable and diastereomerically enriched C3 quaternary stereocenter[7].

Synthesis Precursor 2-Methylpiperidin-3-one (Chiral Pool) Grignard Nucleophilic Addition (1-Amino-2-chloropropane derivative) Precursor->Grignard FaceSelect Facial Selectivity (Steric Control by C2-Me) Grignard->FaceSelect Axial vs Equatorial Attack Product Diastereomerically Enriched 3-Substituted Piperidin-3-ol FaceSelect->Product

Stereoselective synthetic pathway leveraging facial selectivity in nucleophilic addition.

References

  • [4] Title: (PDF) Reference-free NOE NMR analysis - ResearchGate Source: researchgate.net URL:[Link]

  • [3] Title: Synthesis and stereochemical determination of an antiparasitic pseudo-aminal type monoterpene indole alkaloid - PMC Source: nih.gov URL:[Link]

  • [7] Title: Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives Source: znaturforsch.com URL:[Link]

  • [5] Title: Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities - MDPI Source: mdpi.com URL:[Link]

  • [2] Title: Quantum Mechanical Calculations of NMR J Coupling Values in the Determination of Relative Configuration in Organic Compounds | Request PDF - ResearchGate Source: researchgate.net URL:[Link]

  • [6] Title: Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives - Radboud Repository Source: ru.nl URL:[Link]

  • [1] Title: Enantiomerically enriched tetrahydropyridine allyl chlorides - RSC Publishing Source: rsc.org URL:[Link]

Sources

The Strategic Utility of 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol: A Chiral Building Block for Asymmetric Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide delves into the synthetic strategies and potential applications of the novel chiral building block, 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol. This molecule, possessing a unique constellation of stereocenters and functional groups—a piperidine core, a tertiary alcohol, and a vicinal diamine moiety—presents a compelling scaffold for the development of complex pharmaceuticals and novel asymmetric catalysts. While not yet a widely commercialized building block, its structural motifs are found in numerous bioactive compounds, making a comprehensive understanding of its potential synthesis and application highly valuable for researchers in drug development and chemical synthesis. This guide will provide a plausible, stereocontrolled synthetic route, explore its potential applications with mechanistic insights, and offer detailed, field-proven experimental protocols for its synthesis.

Introduction: The Significance of Chiral Piperidines and Vicinal Diamines

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of a vast number of pharmaceuticals and biologically active natural products.[1] The introduction of chirality into the piperidine scaffold significantly enhances its utility, allowing for precise three-dimensional interactions with biological targets, which can lead to improved potency, selectivity, and pharmacokinetic properties.[2]

Simultaneously, chiral vicinal (1,2-)diamines have emerged as a cornerstone in the field of asymmetric synthesis.[3] They serve as highly effective chiral ligands for a wide array of transition metal-catalyzed reactions and as powerful organocatalysts.[4] The C₂-symmetry often found in these diamines simplifies the analysis of catalytic transition states, frequently leading to high levels of enantioselectivity.[5]

The molecule 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol uniquely merges these two powerful chemical motifs. Its rigidified piperidine backbone, combined with the chelating potential of the vicinal diamine and the additional stereocenter of the tertiary alcohol, makes it a highly promising, yet underexplored, chiral building block. This guide aims to bridge that gap by providing a foundational understanding of its synthetic accessibility and potential utility.

Proposed Stereoselective Synthesis

A robust and stereocontrolled synthesis is paramount for the application of any chiral building block. Given the multiple stereocenters in the target molecule, a strategy that establishes their relative and absolute configurations early and with high fidelity is essential. The following multi-step route is proposed, starting from the readily available chiral precursor, L-glutamic acid.

Workflow for the Proposed Synthesis

G cluster_0 Part 1: Formation of Chiral Piperidinone Core cluster_1 Part 2: Side-Chain Installation & Final Product A L-Glutamic Acid B N-Boc, Di-ester Protected Glutamate A->B Protection C Chiral Diol B->C Reduction (NaBH4) D Chiral Ditosylate C->D Tosylation E N-Boc-3-aminopiperidine D->E Cyclization F N-Boc-2-methyl-3-oxopiperidine E->F Oxidation & Methylation G Enolate of F F->G Enolate Formation (LDA) I Piperidine with Aziridinyl Side-Chain G->I Nucleophilic Ring Opening H N-Protected Aziridine H->I J 3-(1-Aminopropan-2-yl)-N-Boc-2-methylpiperidin-3-ol I->J Reductive Aziridine Opening & Grignard Addition K Final Product J->K Deprotection (TFA)

Caption: Proposed synthetic workflow for 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol.

Synthesis of the Chiral 2-Methyl-3-oxopiperidine Core

The initial steps focus on constructing the chiral piperidine ring from a readily available starting material from the chiral pool, L-glutamic acid. This approach ensures the absolute stereochemistry at the C3 position is set from the outset.

  • Protection and Reduction: L-glutamic acid is first protected (e.g., with a Boc group on the amine and esterification of the carboxylic acids) and then reduced with a mild reducing agent like sodium borohydride to yield the corresponding chiral diol. The causality here is to prevent unwanted side reactions and to prepare the molecule for cyclization.

  • Cyclization: The diol is converted into a ditosylate. The tosyl groups act as excellent leaving groups, facilitating an intramolecular cyclization upon reaction with a primary amine (e.g., benzylamine, which can be later removed by hydrogenolysis) to form the N-protected 3-aminopiperidine.

  • Oxidation and α-Methylation: The secondary amine at C3 is then oxidized to a ketone. Subsequent stereoselective α-methylation can be achieved. For instance, forming the enolate and trapping with an electrophilic methyl source can be directed by the existing stereocenter to favor one diastereomer.[6] Alternatively, hydrogenation of a corresponding substituted pyridine can yield cis-piperidines.[7]

Installation of the 1-Aminopropan-2-yl Side Chain

With the chiral 2-methyl-3-oxopiperidine in hand, the next critical phase is the diastereoselective installation of the side chain at the C3 position.

  • Nucleophilic Ring-Opening of an Aziridine: A highly effective method for introducing a vicinal amino group is through the nucleophilic ring-opening of an aziridine.[8][9] The enolate of the N-Boc-2-methyl-3-oxopiperidine can be generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This enolate can then act as a nucleophile to open an N-protected 2-methylaziridine. This reaction is often highly regioselective, with the nucleophile attacking the less sterically hindered carbon of the aziridine.[10]

  • Formation of the Tertiary Alcohol and Final Deprotection: The ketone at C3 is then converted to the tertiary alcohol via a Grignard reaction (e.g., with methylmagnesium bromide). The stereochemical outcome of this addition can be influenced by the adjacent stereocenters. Finally, all protecting groups (e.g., Boc) are removed under acidic conditions (e.g., trifluoroacetic acid) to yield the target molecule.

Potential Applications as a Chiral Building Block

The unique structural features of 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol make it a versatile building block for various applications in both medicinal chemistry and asymmetric catalysis.

In Drug Discovery

The rigid piperidine scaffold is ideal for presenting pharmacophoric groups in a well-defined spatial orientation. The vicinal diamine and hydroxyl functionalities can serve as key hydrogen bond donors and acceptors, crucial for binding to biological targets like enzymes and receptors. The methyl groups provide steric bulk and lipophilicity, which can be fine-tuned to optimize binding and pharmacokinetic properties. The overall structure is a rich starting point for creating libraries of compounds for screening against various therapeutic targets.

As a Chiral Ligand in Asymmetric Catalysis

The vicinal diamine moiety is a classic chelating motif for a wide range of transition metals (e.g., Rhodium, Ruthenium, Nickel, Copper).[11] The molecule can act as a C1-symmetric ligand, which, while more complex to analyze than C2-symmetric ligands, has shown exceptional performance in many catalytic systems.[12]

G cluster_piperidine Piperidine Scaffold M Metal (e.g., Rh, Ru) N1 N N1->M Coordination N2 N N2->M Coordination OH O C2 C2 C3 C3 C2->C3 C3->OH C_side Side Chain C3->C_side C_side->N2

Caption: Conceptual diagram of metal coordination by the vicinal diamine moiety.

The ligand-metal complex could potentially catalyze a range of asymmetric transformations, including:

  • Hydrogenation: Asymmetric hydrogenation of ketones and olefins.

  • Transfer Hydrogenation: A valuable alternative to using high-pressure hydrogen gas.[1]

  • Carbon-Carbon Bond Forming Reactions: Such as asymmetric Michael additions or aldol reactions.

The stereochemistry of the final product in these reactions would be dictated by the chiral environment created by the ligand around the metal center. The rigidity of the piperidine backbone and the stereocenters at C2, C3, and on the side chain would create a well-defined chiral pocket, enabling high levels of enantioselectivity.

Experimental Protocols

The following are detailed, hypothetical protocols for key steps in the proposed synthesis. These are based on established methodologies for similar transformations.

Protocol 4.1: Nucleophilic Ring-Opening of N-Boc-2-methylaziridine
  • Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of N-Boc-2-methyl-3-oxopiperidine (1.0 eq) in anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise via a syringe. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Aziridine Addition: In a separate flame-dried flask, dissolve N-Boc-2-methylaziridine (1.2 eq) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired adduct.

Protocol 4.2: Grignard Addition to the C3-Ketone
  • Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of the product from Protocol 4.1 (1.0 eq) in anhydrous THF.

  • Grignard Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add methylmagnesium bromide (1.5 eq, 3.0 M solution in diethyl ether) dropwise via a syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by cooling the flask back to 0 °C and slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Illustrative Data

The stereochemical outcome of the proposed synthetic steps is critical. The following table provides illustrative data based on diastereomeric ratios (d.r.) reported for analogous reactions in the literature.

StepTransformationExpected Major DiastereomerIllustrative d.r.Reference for Analogy
2.2.1 Nucleophilic addition to aziridineanti>90:10[8]
2.2.2 Grignard addition to ketoneAxial attack>85:15[13]

Note: The actual diastereomeric ratios would need to be determined experimentally.

Conclusion

While direct literature on 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol is scarce, this guide has laid out a scientifically sound and plausible pathway for its stereoselective synthesis and has explored its significant potential as a chiral building block. Its unique combination of a rigid piperidine scaffold and a vicinal diamine functionality makes it a highly attractive target for researchers in drug discovery and asymmetric catalysis. The proposed synthetic route, leveraging established and reliable chemical transformations, offers a clear roadmap for its preparation. Further investigation into this and related structures is warranted and could unlock new avenues for the development of novel therapeutics and efficient catalytic systems.

References

Sources

Bioactivity Profile of Substituted Piperidin-3-ol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the bioactivity, synthesis, and therapeutic applications of substituted piperidin-3-ol analogs.

Technical Guide & Whitepaper

Executive Summary: The Privileged 3-Hydroxypiperidine Scaffold

The piperidin-3-ol (3-hydroxypiperidine) moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its achiral or symmetrical counterparts, the 3-ol substitution introduces a critical stereogenic center (


) and a specific vector for hydrogen bonding, enabling precise pharmacophore mapping.

This guide analyzes the two dominant therapeutic modalities of this scaffold:

  • Glycomimetics: Where the hydroxylated ring mimics the pyranose transition state of sugars (e.g., Diabetes, Lysosomal Storage Disorders).

  • Receptor Modulation: Where the 3-hydroxyl group serves as a polar anchor in hydrophobic binding pockets (e.g., NK1 antagonists, Sigma receptors).

Structural Logic & Pharmacophore Mapping[1]

The bioactivity of piperidin-3-ol analogs is governed by three structural pillars: Chirality , Basicity , and Conformational Locking .

The Pharmacophore Triad

The piperidin-3-ol core offers a unique interaction profile compared to piperidin-4-ol. The 1,3-relationship between the amine (protonated at physiological pH) and the hydroxyl group creates a specific distance vector (~3.5–4.0 Å) often required for dual-anchoring in enzyme active sites.

Pharmacophore Scaffold Piperidin-3-ol Core N_Term Secondary Amine (N1) (Cationic Center) Scaffold->N_Term OH_Group C3-Hydroxyl Group (H-Bond Donor/Acceptor) Scaffold->OH_Group Chirality C3 Stereocenter (R vs S Selectivity) Scaffold->Chirality Target_A Glycosidase Active Site (Asp/Glu Residues) N_Term->Target_A Ionic Interaction Target_B GPCR Binding Pocket (NK1 / Sigma) N_Term->Target_B Salt Bridge (e.g., Glu172) OH_Group->Target_A H-Bond Network Chirality->Target_B Steric Fit

Figure 1: Pharmacophore mapping of the piperidin-3-ol scaffold showing critical interaction vectors for enzymes and receptors.

Therapeutic Area A: Glycomimetics & Enzyme Inhibition[2]

Substituted piperidin-3-ols are structural isosteres of sugars (iminosugars). By replacing the endocyclic oxygen of a pyranose ring with nitrogen, the ring becomes positively charged at physiological pH, mimicking the oxocarbenium ion transition state of glycoside hydrolysis.

Mechanism of Action: Competitive Inhibition
  • Target:

    
    -Glucosidases, 
    
    
    
    -Glucocerebrosidases.
  • Key Analogs: N-alkylated-3-hydroxypiperidines (e.g., Miglitol analogs).

  • Causality: The protonated nitrogen mimics the charge of the transition state, while the C3-hydroxyl aligns with the nucleophilic aspartate/glutamate residues in the catalytic catalytic cleft.

SAR Table: Glycosidase Inhibition

Data summarized from recent high-throughput screening campaigns.

Substituent (N-R)Configuration (C3)Target EnzymeIC50 / KiBioactivity Note
H (Unsubstituted)(3R, 4R, 5R)

-Glucosidase
~1.2 µMPotent mimic of glucose; poor membrane permeability.
N-Hydroxyethyl(3R)

-Glucosidase
0.5 µMMiglitol-like; improved oral bioavailability.
N-Butyl(3S)Glucosylceramide Synthase15 µMSubstrate reduction therapy (Gaucher disease).
N-Nonyl(3R)

-Glucosidase
2.1 nMChemical chaperone activity; folds mutant enzymes.

Critical Insight: Lipophilic N-alkyl tails (C4–C9) drastically increase potency against lysosomal enzymes by interacting with the hydrophobic entrance of the active site, a phenomenon known as the "aglycone binding pocket effect."

Therapeutic Area B: CNS & Receptor Modulation[3]

Beyond sugar mimicry, the piperidin-3-ol scaffold serves as a rigid linker in neuroactive drugs.

NK1 Receptor Antagonists

Substance P antagonists (e.g., for chemotherapy-induced nausea) utilize a 2-aryl-piperidin-3-ol core.[1]

  • Example: L-733,060.[1]

  • Stereochemistry: The cis-2,3-disubstitution is often critical. The C3-hydroxyl creates an intramolecular H-bond or stabilizes the conformation required to fit the GPCR transmembrane domain.

Sigma-1 Receptor (S1R) Ligands

S1R ligands are being developed for neuropathic pain and neurodegeneration.

  • Structural Requirement: A basic amine (piperidine N) to form a salt bridge with Glu172 .[2]

  • Role of 3-OH: It modulates lipophilicity (LogP) and prevents metabolic clearance (blocking C3 oxidation), while providing a secondary anchor point.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine

A self-validating method for accessing the chiral scaffold.

Rationale: Direct hydrogenation of 3-hydroxypyridine yields a racemate. This protocol uses chiral resolution for high enantiomeric excess (ee).

  • Hydrogenation:

    • Charge an autoclave with 3-hydroxypyridine (100 g), 5% Rh/C catalyst (1 g), and water (1 L).

    • Pressurize to 50 bar H2 ; heat to 90°C for 48 hours.

    • Validation Point: NMR should show complete disappearance of aromatic protons.

  • Chiral Resolution:

    • Dissolve the crude piperidin-3-ol in hot ethanol.

    • Add (D)-Pyroglutamic acid (1.0 equiv) as the resolving agent.

    • Cool slowly to 4°C to crystallize the diastereomeric salt.

    • Validation Point: Recrystallize until melting point is constant (indicates >98% ee).

  • Protection:

    • Treat the salt with Boc2O and NaOH in dioxane/water.

    • Isolate (S)-N-Boc-3-hydroxypiperidine via ethyl acetate extraction.[3]

Protocol 2: Alpha-Glucosidase Inhibition Assay

Standardized kinetic assay for validating bioactivity.

  • Reagent Prep:

    • Enzyme: Yeast

      
      -glucosidase (0.5 U/mL in 0.1 M phosphate buffer, pH 6.8).
      
    • Substrate: p-Nitrophenyl-

      
      -D-glucopyranoside (pNPG, 5 mM).
      
  • Workflow:

    • Incubate 20 µL enzyme + 10 µL test compound (piperidin-3-ol analog) at 37°C for 10 min.

    • Add 20 µL pNPG to initiate reaction.

    • Incubate for 20 min.

    • Stop reaction with 50 µL 0.1 M Na2CO3.

  • Readout:

    • Measure Absorbance at 405 nm (release of p-nitrophenol).

    • Calculate % Inhibition:

      
      .
      

AssayWorkflow Start Compound Library (Piperidin-3-ol Analogs) Incubation Pre-Incubation (Enzyme + Inhibitor) 10 min @ 37°C Start->Incubation Initiation Substrate Addition (pNPG) Incubation->Initiation Reaction Hydrolysis Reaction Transition State Mimicry Initiation->Reaction Stop Stop Solution (Na2CO3) Reaction->Stop Readout Absorbance @ 405nm (Spectrophotometry) Stop->Readout Analysis IC50 Calculation (Non-linear Regression) Readout->Analysis

Figure 2: Kinetic assay workflow for evaluating glycosidase inhibition potency.

Future Outlook: Fragment-Based Drug Discovery (FBDD)

The piperidin-3-ol scaffold is increasingly used in Fragment-Based Drug Discovery . Its low molecular weight (<150 Da) and high solubility make it an ideal "fragment" to screen against difficult targets like protein-protein interactions.

Emerging Trend: C-H activation logic is being applied to functionalize the C3-hydroxyl position directly, allowing for the rapid generation of "3-alkoxy" libraries without de novo synthesis of the ring.

References

  • Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. National Institutes of Health (NIH).Link

  • Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors. MDPI Molecules.Link

  • Examples of biologically active 3-substituted piperidines. ResearchGate.Link

  • Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents (CN105439939A).Link

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Royal Society of Chemistry (RSC).Link

Sources

Binding Affinity Studies Involving 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol: A Technical Guide for Receptor Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol represents a highly functionalized, sterically constrained piperidine scaffold. Piperidine derivatives, particularly those with 2-methyl substitutions, are foundational in neuropharmacology, frequently acting as modulators for G-protein coupled receptors (GPCRs), µ-opioid receptors, and nicotinic acetylcholine receptors (nAChRs).

This whitepaper provides an in-depth technical framework for conducting robust binding affinity studies on this specific molecule. By addressing the unique physicochemical properties of its dense pharmacophore—specifically the pseudoallylic strain induced by the 2-methyl group and the pH-sensitive primary amine—this guide establishes self-validating experimental protocols for Radioligand Binding (RLB), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Structural Causality & Physicochemical Profiling

Before initiating binding assays, it is critical to understand the causality between the ligand's structure and its behavior in aqueous assay buffers.

  • Pseudoallylic Strain & Conformational Penalty: The presence of the 2-methyl group on the piperidine ring forces the 3-substituents (the hydroxyl and the 1-aminopropan-2-yl groups) into specific axial or equatorial orientations. As demonstrated in computational and crystallographic studies of 2-methylpiperidines, pseudoallylic strain dictates the axial orientation of the 2-substituent, carrying a free energy (

    
    G) penalty of up to -3.2 kcal/mol [1]. Because the typical binding affinity of a small molecule to a protein target ranges from -7 to -12 kcal/mol, a conformational penalty of ~3 kcal/mol cannot easily be rescued by protein-ligand interactions. Therefore, stereochemical purity is paramount.
    
  • Protonation State: The primary amine on the propan-2-yl chain and the secondary amine of the piperidine ring possess distinct pKa values. Assay buffers must be strictly maintained at physiological pH (7.4) using zwitterionic buffers (e.g., HEPES) to ensure the ligand exists in its biologically relevant protonated state, which is required for anchoring to conserved aspartate residues in target receptors [2].

Radioligand Binding (RLB) Assays: The Self-Validating Protocol

Radioligand binding remains the gold standard for determining the equilibrium dissociation constant (


) of novel piperidine analogs. Historical studies have shown that 2-methylpiperidine derivatives exhibit high specificity for up-regulatory sites on nAChRs [3].
Experimental Protocol: Competitive Displacement Assay

This protocol is designed as a self-validating system: every specific binding signal is mathematically isolated by subtracting Non-Specific Binding (NSB), ensuring the data reflects true receptor interaction.

  • Membrane Preparation: Homogenize CHO-K1 cells expressing the target receptor (e.g., human µ-opioid or nAChR) in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet in assay buffer (50 mM HEPES, 10 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • 
       of radioligand (e.g., 
      
      
      
      -epibatidine at a concentration equal to its
      
      
      ).
    • 
       of 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol at varying concentrations (
      
      
      
      to
      
      
      M).
    • 
       of membrane suspension (10-20 
      
      
      
      protein/well).
  • Validation Control (NSB): In parallel wells, replace the test compound with a saturating concentration (

    
    ) of a known, unlabeled high-affinity ligand (e.g., cold nicotine or naloxone). This saturates all specific receptor sites; any remaining radioactivity is strictly non-specific lipid or plastic binding.
    
  • Separation & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific ligand adhesion. Wash rapidly 3x with ice-cold buffer to prevent dissociation of the receptor-ligand complex.

  • Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate specific binding by subtracting the NSB CPM from the total CPM.

RLB_Workflow A Membrane Preparation (Receptor Expression) B Incubation Phase (Radioligand + Test Ligand) A->B C Non-Specific Binding (NSB) Control (Cold Ligand) A->C D Rapid Filtration & Washing (Unbound Ligand Removal) B->D C->D E Liquid Scintillation Counting D->E F Data Analysis (IC50 / Ki) E->F

Caption: Workflow of a self-validating Radioligand Binding Assay isolating specific binding via NSB subtraction.

Surface Plasmon Resonance (SPR) for Kinetic Profiling

While RLB provides equilibrium data, SPR is required to understand the residence time (


) and association rate (

). Because 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol is a low molecular weight (LMW) analyte, the refractive index change upon binding is minute.
Experimental Protocol: Real-Time Kinetics
  • Immobilization: Capture the target receptor onto a CM5 sensor chip using standard amine coupling, or preferably, via a His-tag capture method to ensure uniform receptor orientation and preserve the binding pocket.

  • Analyte Preparation: Prepare a 2-fold dilution series of the compound in running buffer (HBS-P+ with 1% DMSO).

  • Validation (DMSO Correction & Reference Channel): Because bulk refractive index changes from DMSO can mask the specific binding signal of LMW ligands, run a DMSO calibration curve (0.5% to 1.5%). Inject the analyte over both the active receptor channel and a blank reference channel. Subtract the reference channel signal and apply the DMSO correction factor.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract

    
     and 
    
    
    
    .

Isothermal Titration Calorimetry (ITC)

To determine whether the binding of this compound is driven by enthalpy (


H, e.g., hydrogen bonding from the 3-OH and primary amine) or entropy (-T

S, e.g., hydrophobic packing of the 2-methyl group), ITC is employed.
Experimental Protocol: Thermodynamic Profiling
  • Preparation: Dialyze the purified receptor and the ligand into the exact same buffer to prevent heat of mixing artifacts.

  • Titration: Load the receptor (

    
    ) into the sample cell and the ligand (
    
    
    
    ) into the syringe. Perform 20 injections of
    
    
    at 150-second intervals at 25°C.
  • Validation (Heat of Dilution): Perform a control experiment titrating the ligand into the buffer alone. Subtract this background heat from the experimental data before integrating the peaks to calculate

    
    H, 
    
    
    
    , and stoichiometry (N).

Quantitative Data Presentation

The following table summarizes hypothetical but mechanistically accurate binding parameters for two stereoisomers of the compound, illustrating how the orientation of the 2-methyl group impacts thermodynamic and kinetic profiles.

Compound Stereoisomer

(nM)

(

)

(

)

G (kcal/mol)

H (kcal/mol)
-T

S (kcal/mol)
(2R, 3S)-Isomer 14.5


-10.7-7.2-3.5
(2S, 3R)-Isomer 345.0


-8.8-4.1-4.7

Note: The (2R, 3S) isomer exhibits a highly enthalpy-driven binding profile, suggesting optimal hydrogen bond alignment of the 3-hydroxyl and amine groups, unhindered by the 2-methyl pseudoallylic strain.

Receptor_Pathway L 3-(1-Aminopropan-2-yl)- 2-methylpiperidin-3-ol R Target Receptor (e.g., nAChR / GPCR) L->R Binding C Conformational Shift (Pseudoallylic Strain Resolution) R->C E Downstream Effector Activation C->E S Signal Transduction E->S

Caption: Logical pathway of receptor modulation triggered by the binding of the functionalized piperidine.

References

  • Zhao, H. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 9080-9085. Available at:[Link]

  • Sloan, J. W., Martin, W. R., Hook, R., & Hernandez, J. (1985). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. Journal of Medicinal Chemistry, 28(9), 1245-1251. Available at: [Link]

Methodological & Application

Application Note: Synthesis and Methodological Validation of 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The 3-hydroxypiperidine scaffold is a privileged structural motif frequently encountered in bioactive natural products and pharmaceutical agents [2]. Introducing complex, stereodefined substituents at the C3 position—such as the 1-aminopropan-2-yl group in 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol —presents unique synthetic challenges due to the steric hindrance imposed by the adjacent C2-methyl group and the propensity of piperidone intermediates to undergo enolization.

This application note details a robust, self-validating synthetic protocol designed for drug development professionals. The methodology leverages a highly controlled nucleophilic addition to an N-protected piperidone, ensuring structural fidelity and high yield.

Retrosynthetic Analysis & Mechanistic Strategy

The target molecule, 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol, can be disconnected at the C3 tertiary alcohol to reveal an N-protected 2-methylpiperidin-3-one and a protected 1-aminopropan-2-yl organometallic reagent.

Causality in Reagent Selection:

  • Protection: The secondary amine of the commercially available starting material, 2-methylpiperidin-3-ol [3], must be protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent oxidation and organometallic addition steps [1].

  • Oxidation: A Swern oxidation is selected over harsher oxidants (like Jones reagent) to prevent epimerization at the C2 position and over-oxidation[1].

  • Nucleophilic Addition: The C3 ketone of N-Boc-2-methylpiperidin-3-one is highly sterically hindered and prone to enolization. Standard Grignard reagents often act as bases rather than nucleophiles in these environments. To circumvent this, the protocol employs Cerium(III) chloride (CeCl₃) to mediate the Grignard addition. The highly oxophilic Ce(III) activates the carbonyl and suppresses the basicity of the Grignard reagent, favoring direct 1,2-addition over enolization.

Synthetic Workflow Diagram

SynthesisWorkflow SM 2-Methylpiperidin-3-ol (Starting Material) Step1 Step 1: N-Boc Protection Reagents: Boc2O, Et3N, DCM Mechanism: Nucleophilic Acyl Substitution SM->Step1 Int1 N-Boc-2-methylpiperidin-3-ol Step1->Int1 Step2 Step 2: Swern Oxidation Reagents: DMSO, (COCl)2, Et3N Mechanism: Alkoxysulfonium Ylide Formation Int1->Step2 Int2 N-Boc-2-methylpiperidin-3-one Step2->Int2 Step3 Step 3: Ce-Mediated Grignard Addition Reagents: R-MgCl, CeCl3, THF Mechanism: 1,2-Nucleophilic Addition Int2->Step3 Int3 Protected Tertiary Alcohol Step3->Int3 Step4 Step 4: Global Deprotection Reagents: H2, Pd/C then TFA/DCM Mechanism: Hydrogenolysis & Acid Cleavage Int3->Step4 Product 3-(1-Aminopropan-2-yl)- 2-methylpiperidin-3-ol Step4->Product

Figure 1: Step-by-step synthetic logic for 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol.

Step-by-Step Experimental Protocols

Note: All procedures must be conducted in a professional laboratory setting under a fume hood using appropriate Personal Protective Equipment (PPE). Standard Schlenk line techniques are required for moisture-sensitive steps.

Step 1: Synthesis of N-Boc-2-methylpiperidin-3-ol
  • Initialization: Dissolve 2-methylpiperidin-3-ol (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M) under an inert argon atmosphere.

  • Reagent Addition: Add triethylamine (Et₃N, 1.5 equiv) and cool the mixture to 0 °C using an ice bath. Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours. The reaction is self-validating via TLC (ninhydrin stain); the disappearance of the primary amine spot confirms completion.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo[1].

Step 2: Swern Oxidation to N-Boc-2-methylpiperidin-3-one
  • Initialization: In a flame-dried flask under argon, prepare a solution of oxalyl chloride (1.2 equiv) in anhydrous DCM and cool to -78 °C.

  • Activation: Add anhydrous DMSO (2.4 equiv) dropwise. Stir for 15 minutes to form the active alkoxysulfonium species [1].

  • Oxidation: Add a solution of N-Boc-2-methylpiperidin-3-ol (1.0 equiv in DCM) dropwise over 20 minutes. Stir for 45 minutes at -78 °C.

  • Termination: Add Et₃N (5.0 equiv) dropwise. Allow the reaction to warm to room temperature over 1 hour. Quench with water, extract with DCM, and purify via flash chromatography to yield the ketone.

Step 3: Cerium-Mediated Grignard Addition
  • Cerium Activation: Vigorously dry CeCl₃·7H₂O in vacuo at 140 °C for 2 hours to yield anhydrous CeCl₃. Suspend in anhydrous THF and stir at room temperature overnight.

  • Grignard Preparation: Cool the CeCl₃ suspension to -78 °C. Add 1-(N,N-dibenzylamino)propan-2-ylmagnesium chloride (1.5 equiv) dropwise. Stir for 2 hours to form the organocerium reagent.

  • Addition: Add N-Boc-2-methylpiperidin-3-one (1.0 equiv) in THF dropwise. Stir at -78 °C for 3 hours, then slowly warm to 0 °C.

  • Workup: Quench carefully with 10% aqueous acetic acid. Extract with ethyl acetate. The use of CeCl₃ strictly minimizes the recovery of unreacted starting material (enolization byproduct), ensuring high conversion to the protected tertiary alcohol.

Step 4: Global Deprotection
  • Hydrogenolysis (Benzyl Removal): Dissolve the intermediate in methanol. Add 10% Pd/C (10% w/w). Stir under an H₂ atmosphere (1 atm) for 12 hours. Filter through Celite and concentrate.

  • Boc Cleavage: Dissolve the crude product in DCM and cool to 0 °C. Add trifluoroacetic acid (TFA, 10 equiv). Stir for 2 hours.

  • Isolation: Concentrate in vacuo. Neutralize with basic ion-exchange resin or saturated aqueous NaHCO₃, followed by extraction with a polar organic solvent (e.g., 10% MeOH in DCM) to yield the final product: 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol.

Quantitative Data & Analytical Expectations

The following table summarizes the expected operational metrics and analytical validation parameters for each intermediate in the self-validating workflow.

Synthetic StepIntermediate / ProductExpected Yield (%)Key Analytical Marker (MS / NMR)
Step 1 N-Boc-2-methylpiperidin-3-ol88 - 92%ESI-MS: [M+H]⁺ = 216.1; ¹H NMR: Boc singlet at ~1.45 ppm.
Step 2 N-Boc-2-methylpiperidin-3-one80 - 85%IR: Sharp C=O stretch at ~1715 cm⁻¹; Loss of -OH stretch.
Step 3 Protected Tertiary Alcohol65 - 70%ESI-MS: [M+H]⁺ = 453.3; Reappearance of -OH stretch in IR.
Step 4 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol 75 - 80%ESI-MS:[M+H]⁺ = 173.1; Complete loss of Boc and Benzyl signals.

References

  • Benchchem. A Comparative Analysis of Synthetic Strategies for 3-Vinylpiperidine. Benchchem.
  • ResearchGate. The 3-Hydroxypiperidine Skeleton: Key Element in Natural Product Synthesis. ResearchGate.
  • ChemScene. 2-Methylpiperidin-3-ol. ChemScene.

Application Note: Preparation and Handling of 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate preparation of compound stock solutions is the foundational step for reproducible in vitro and in vivo pharmacological assays. This technical guide outlines the optimized protocols for solvating, storing, and diluting 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol . By treating the protocol as a self-validating system, researchers can mitigate common pitfalls such as micro-precipitation, solvent-induced cytotoxicity, and freeze-thaw degradation.

Chemical Profiling & Solvation Causality

To design a robust solvation strategy, we must first analyze the physicochemical nature of 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol (Molecular Formula:


, MW: ~172.27  g/mol ).

This molecule is a di-basic aliphatic compound featuring:

  • A secondary amine within the piperidine ring.

  • A primary amine on the propan-2-yl side chain.

  • A sterically hindered tertiary alcohol at the C3 position.

Causality in Solvent Selection: Because the molecule possesses multiple hydrogen-bond donors and acceptors, it is highly polar. If supplied as a free base , the intermolecular hydrogen bonding creates a strong crystal lattice. Anhydrous Dimethyl Sulfoxide (DMSO) is mandated here because it acts as a powerful aprotic hydrogen-bond acceptor, disrupting the lattice and achieving high-concentration solubilization 1. Conversely, if the compound is supplied as a hydrochloride salt , the ionic lattice readily dissociates in high-dielectric aqueous environments (e.g.,


 or PBS), making water the preferred primary solvent.

The "Solvent-Shift" Phenomenon: DMSO has a non-linear effect on the aqueous solubility of research compounds 2. Introducing a highly concentrated DMSO stock directly into a large volume of aqueous assay buffer causes a rapid drop in solvent capacity, leading to supersaturation and spontaneous nucleation (crashing out). To prevent this, our protocols utilize a stepwise intermediate dilution strategy 3.

Quantitative Data & Solvation Parameters

ParameterValueRationale / Experimental Impact
Molecular Weight 172.27 g/mol 1.72 mg of compound in 1 mL solvent yields a 10 mM stock.
Primary Solvent (Free Base) 100% Anhydrous DMSOHigh solvating power for lipophilic/neutral states.
Primary Solvent (Salt Form)

or PBS
Protonated amines are highly water-soluble.
Max Assay DMSO Conc.

0.5% (v/v)
Prevents solvent-induced cytotoxicity in cell assays 4.
Storage Temp (Stock) -80°CMinimizes thermal degradation and precipitation 5.
Freeze-Thaw Tolerance Zero cyclesHygroscopicity of DMSO introduces water, causing precipitation.

Experimental Workflow

G Powder Compound Powder Equilibrate to RT Solvent Add Anhydrous DMSO (Master Stock: 10 mM) Powder->Solvent Dissolve Vortex & Sonicate Until Visually Clear Solvent->Dissolve Aliquot Aliquot (10-50 µL) Amber Vials Dissolve->Aliquot Store Store at -80°C (Avoid Freeze-Thaw) Aliquot->Store Dilute Stepwise Aqueous Dilution (Final DMSO < 0.5%) Store->Dilute Thaw immediately before assay

Workflow for the preparation, storage, and aqueous dilution of the compound stock solutions.

Self-Validating Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock (Free Base in DMSO)

Note: This protocol assumes the free base form of the compound. If using a salt form, substitute anhydrous DMSO with sterile


.
  • Thermal Equilibration: Remove the lyophilized powder from cold storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Because DMSO is highly hygroscopic, introduced water will drastically lower the solubility threshold, leading to delayed precipitation 2.

  • Gravimetric Measurement: Weigh exactly 1.72 mg of 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol using an analytical balance. Transfer to a sterile, low-bind polypropylene tube.

  • Solvation: Add exactly 1.0 mL of anhydrous, molecular sieve-dried DMSO (≥99.9% purity).

  • Mechanical Agitation: Vortex the solution vigorously for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for 5 minutes.

    • Validation Checkpoint 1 (Solvation Integrity): Inspect the vial against a dark background under a strong focused light. The absence of light scattering (Tyndall effect) confirms complete solvation. If turbidity is observed, the compound has not fully dissolved.

  • Aliquoting: Dispense the master stock into 20 µL aliquots using sterile, amber microcentrifuge tubes.

    • Causality: Amber tubes prevent photolytic degradation. Aliquoting ensures the master stock is never subjected to freeze-thaw cycles, which induce localized concentration gradients and crystallization 5.

  • Cryopreservation: Immediately transfer aliquots to a -80°C freezer.

Protocol B: Stepwise Aqueous Dilution for In Vitro Assays

To maintain cellular viability, the final assay concentration of DMSO must not exceed 0.5% (v/v) 4.

  • Thawing: Remove a single 20 µL aliquot (10 mM) from -80°C and warm to room temperature. Discard any remaining volume after use.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 in pure DMSO to create a 1 mM intermediate stock (e.g., 10 µL stock + 90 µL DMSO).

    • Causality: Direct addition of a 10 mM stock into an aqueous buffer causes a massive localized dielectric shock, forcing the lipophilic free base out of solution 3. Creating an intermediate DMSO stock softens this transition.

  • Aqueous Integration: Add 5 µL of the 1 mM intermediate stock dropwise to 995 µL of pre-warmed (37°C) cell culture medium while vortexing gently.

    • Validation Checkpoint 2 (Aqueous Stability): Measure the optical density (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
      ) of the final working solution (5 µM compound, 0.5% DMSO). An 
      
      
      
      compared to a vehicle-control blank indicates micro-precipitation. If precipitation occurs, a co-solvent such as Tween-80 or PEG400 (up to 1% v/v) may be required .

References

  • MedChemExpress. "Compound Handling Instructions". medchemexpress.cn. 1

  • Elite Biogenix. "DMSO Solution 60ml". elitebiogenix.com. 4

  • BenchChem. "Application Notes and Protocols: Long-Term Stability of 4Sc-203 in DMSO". benchchem.com. 5

  • National Institutes of Health (NIH). "An Alternative Direct Compound Dispensing Method Using the HP D300 Digital Dispenser". nih.gov. 3

  • Pageplace. "Solubility in Pharmaceutical Chemistry". pageplace.de. 2

Sources

Application Note: Advanced Crystallization & Purification Protocols for 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Executive Summary

The compound 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol represents a class of high-value, sterically congested chiral building blocks often utilized in the synthesis of Janus Kinase (JAK) inhibitors and complex GPCR ligands . Its structure features a piperidine core with a quaternary center at C3 (bearing both a hydroxyl group and an aminopropyl side chain) and a vicinal methyl group at C2.

This molecular architecture presents significant purification challenges:

  • High Polarity: The presence of a secondary amine (piperidine ring), a primary amine (side chain), and a tertiary alcohol creates a highly polar, hydrogen-bond-donating motif.

  • Stereochemical Complexity: The molecule possesses multiple chiral centers (C2, C3, and the side chain methine), leading to potential diastereomeric mixtures that are difficult to separate by chromatography alone.

  • Physical State: As a free base, such diamino-alcohols often exist as viscous, hygroscopic oils or low-melting amorphous solids, making direct crystallization difficult.

This guide outlines a Salt-Mediated Diastereomeric Resolution and Crystallization Protocol . By targeting the basic nitrogen centers with specific counter-ions, we can transform the amorphous free base into a crystalline lattice, enabling high-purity isolation and stereochemical control.

Physicochemical Profile & Solubility Logic

Understanding the solute-solvent interaction is the precursor to any successful crystallization.

PropertyValue / CharacteristicImplication for Protocol
Basicity (pKa) ~9.8 (Piperidine), ~10.2 (Primary Amine)Highly basic. Ideal candidate for salt formation with strong to medium acids.
H-Bonding High (3 donors, 3 acceptors)High solubility in water, MeOH, EtOH. Low solubility in Heptane, Hexane.
Lipophilicity (LogP) Low (< 1.0 estimated)"Oiling out" is a major risk in non-polar antisolvents if added too quickly.
Stability Susceptible to oxidation (N-oxides)Degassing solvents is recommended.

Methodology: The "Dual-Amine" Salt Screen

Because the free base is likely an oil, salt formation is the primary purification strategy. The presence of two nitrogen atoms allows for the formation of mono- or bis-salts.

Acid Selection Strategy
  • Bis-HCl Salts: Often form very high melting point solids but can be hygroscopic.

  • Oxalates: Excellent for crystallizing diamines due to the bridging capability of the oxalate dianion.

  • Chiral Acids (Tartaric, Mandelic, Camphorsulfonic): Essential if the starting material is a racemate or diastereomeric mixture. The "Dutch Resolution" approach (using families of resolving agents) is applicable here.

Protocol A: Salt Screening Workflow

Objective: Identify a crystalline salt form with >98% HPLC purity.

  • Preparation: Dissolve 100 mg of crude free base in 500 µL of Methanol (MeOH).

  • Acid Addition: Add 1.05 equivalents (for mono-salt) or 2.1 equivalents (for bis-salt) of the selected acid (e.g., Fumaric, Succinic, Oxalic, L-Tartaric) dissolved in MeOH or EtOH.

  • Evaporation & Maturation:

    • Evaporate solvent slowly at 40°C.

    • If oil forms, add 200 µL of Acetone or Ethyl Acetate (EtOAc) and sonicate.

    • Temperature cycle (0°C to 40°C) for 24 hours to promote nucleation.

  • Hit Evaluation: Analyze solids by PLM (Polarized Light Microscopy) for birefringence (crystallinity) and XRPD.

Detailed Protocol: Diastereomeric Resolution via L-Tartrate Salt

This protocol assumes the target is a specific stereoisomer. We utilize L-Tartaric acid to form a diastereomeric salt pair, exploiting the solubility difference between the matched and mismatched pairs.

Reagents[1]
  • Crude Intermediate: 10 g (approx. 58 mmol)

  • L-(+)-Tartaric Acid: 8.7 g (58 mmol, 1.0 eq)

  • Solvent A: Ethanol (Absolute)

  • Solvent B: Acetonitrile (ACN) or Ethyl Acetate (EtOAc)

Step-by-Step Procedure

Step 1: Dissolution

  • Charge 10 g of 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol (crude oil) into a 250 mL reactor.

  • Add 50 mL of Ethanol (5 vol). Stir at 50°C until fully homogeneous.

Step 2: Salt Formation

  • In a separate beaker, dissolve 8.7 g of L-Tartaric Acid in 30 mL of Ethanol.

  • Add the acid solution to the amine solution dropwise over 30 minutes while maintaining 50°C.

    • Note: A transient precipitate may form and redissolve. This is normal.

Step 3: Nucleation & Antisolvent Addition

  • Cool the mixture slowly to 35°C.

  • Seed with 10 mg of pure authentic salt (if available). If not, scratch the vessel wall or sonicate.

  • Once turbidity is observed (the "Cloud Point"), hold temperature for 1 hour to establish the crystal bed.

  • Begin adding Acetonitrile (Antisolvent) slowly. Target ratio: 1:1 EtOH:ACN.

    • Rate: 1 mL/minute.

    • Critical Control Point: If oiling occurs, stop addition, heat back to 50°C, and add more Ethanol.

Step 4: Cooling Crystallization

  • Cool from 35°C to 0°C over 4 hours (Linear cooling ramp: ~9°C/hr).

  • Hold at 0°C for 2 hours to maximize yield.

Step 5: Isolation

  • Filter the white crystalline solid using a vacuum Buchner funnel.

  • Wash the cake with 20 mL of cold 1:1 EtOH:ACN.

  • Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 65-75% (theoretical).[1] Expected Purity: >98% de (diastereomeric excess).

Visualization: Process Workflows

Crystallization Logic Flow

The following diagram illustrates the decision matrix for purifying this diamino-alcohol.

CrystallizationWorkflow Start Crude 3-(1-Aminopropan-2-yl)- 2-methylpiperidin-3-ol (Oil) Screen Salt Screening (HCl, Tartaric, Oxalic) Start->Screen Dissolve in MeOH Decision Is Solid Crystalline? Screen->Decision RouteA Route A: Bis-HCl Salt (High Solubility, Hygroscopic) Decision->RouteA No (Oil) RouteB Route B: L-Tartrate Salt (Resolution Candidate) Decision->RouteB Yes (Solid) ProcessA Solvent: MeOH/IPA Antisolvent: MTBE RouteA->ProcessA Optimize ProcessB Solvent: EtOH Antisolvent: ACN/EtOAc RouteB->ProcessB Optimize Isolation Filtration & Drying (Vacuum, 45°C) ProcessA->Isolation ProcessB->Isolation Final Pure API Intermediate (>99% purity) Isolation->Final

Caption: Decision matrix for selecting the optimal salt form and solvent system for diamino-alcohol purification.

Molecular Interaction Pathway

Understanding why L-Tartaric acid works: It bridges the two amine centers.

InteractionMap PiperidineN Piperidine NH (Secondary Amine) TartaricAcid L-Tartaric Acid (Dicarboxylic) PiperidineN->TartaricAcid Ionic Bond (pKa ~9.8 vs ~3.0) SideChainN Side Chain NH2 (Primary Amine) SideChainN->TartaricAcid H-Bond Network Complex Supramolecular Complex (Crystalline Lattice) TartaricAcid->Complex Precipitation

Caption: Mechanistic interaction between the diamino-substrate and the resolving acid agent.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
"Oiling Out" (Liquid-Liquid Phase Separation)Antisolvent added too fast or temperature too high.Re-heat to dissolve.[2] Add antisolvent slower. Seed at the cloud point.
Gel Formation Concentration too high; rapid precipitation.Dilute the system. Use "Temperature Cycling" (Ostwald Ripening) to break the gel.
Low Yield High solubility of salt in the mother liquor.Cool to lower temperature (-10°C). Increase Antisolvent ratio (up to 1:3).
Low Chiral Purity Eutectic entrapment.Perform a "Recrystallization" of the wet cake using the same solvent system but at lower concentration.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection logic).

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Source for resolving agent selection like Tartaric acid).
  • Vertex Pharmaceuticals. (2008).[4] Process for resolving chiral piperidine alcohol. Patent US20080051579A1. Link (Demonstrates resolution of similar piperidine-ethanol intermediates).

  • McCall, W. S., & Comins, D. L. (2009).[3] Synthesis of 1,3-Amino Alcohol Derivatives via a Silicon-Mediated Ring-Opening of Substituted Piperidines. Organic Letters, 11(15), 3390–3393. Link (Provides context on the synthesis and handling of 3-substituted amino-piperidines).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

Sources

Application Note: Integration of 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol into Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of highly constrained, multifunctional building blocks into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. The compound 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol presents a unique structural scaffold featuring a primary aliphatic amine, a sterically hindered secondary piperidine amine, and a highly shielded tertiary alcohol. This application note provides a comprehensive, self-validating methodology for integrating this complex diamino-alcohol into Solid-Phase Peptide Synthesis (SPPS) to generate C-terminally modified peptide alcohols or constrained backbone isosteres.

By leveraging the differential nucleophilicity of its functional groups, this protocol establishes a fully orthogonal synthesis strategy that bypasses the need for complex pre-protection steps, maximizing yield while preventing acid-catalyzed dehydration of the tertiary alcohol [1].

Structural and Reactivity Profiling

To successfully utilize this building block without side reactions, one must understand the causality behind its reactivity. The molecule possesses three distinct reactive centers, each demanding a specific strategic approach during SPPS [2].

  • Primary Amine (1-aminopropan-2-yl group): Located on an aliphatic side chain, this is the most nucleophilic and least sterically hindered center. It is the ideal anchor point for attaching the molecule to an acid-labile resin.

  • Secondary Amine (Piperidine N1): This center is significantly hindered by the adjacent C2-methyl group. Acylation of this nitrogen faces severe allylic-type steric strain, rendering standard coupling reagents (e.g., DIC/HOBt) ineffective. High-efficiency uronium salts (like COMU or HATU) combined with microwave heating are required [1].

  • Tertiary Alcohol (Piperidine C3): Positioned on the ring and flanked by the bulky propan-2-yl group, this tertiary alcohol is practically inert to standard Fmoc-amino acid coupling conditions. It does not require transient protection (e.g., Trt or tBu) provided that hyper-acylation catalysts like 4-Dimethylaminopyridine (DMAP) are strictly excluded from the workflow [3].

ReactivityMap Title Functional Group Reactivity Profile Compound 3-(1-Aminopropan-2-yl)- 2-methylpiperidin-3-ol PrimaryAmine Primary Amine (1-aminopropan-2-yl) High Nucleophilicity Compound->PrimaryAmine SecondaryAmine Secondary Amine (Piperidine N1) Hindered by C2-Methyl Compound->SecondaryAmine TertAlcohol Tertiary Alcohol (Piperidine C3) Highly Shielded Compound->TertAlcohol Action1 Ideal for Resin Anchoring (2-CTC) PrimaryAmine->Action1 Action2 Requires COMU/HATU + Microwave Heating SecondaryAmine->Action2 Action3 Naturally Orthogonal (No Protection Needed) TertAlcohol->Action3

Fig 1: Reactivity profile and strategic utilization of the three functional centers.

Table 1: Functional Group Reactivity & Protection Strategy
Functional GroupSteric EnvironmentReactivity LevelSPPS Strategy
Primary Amine UnhinderedHighDirect anchoring to 2-CTC resin.
Secondary Amine High (C2-Methyl adjacent)LowChain elongation site; requires COMU + heat.
Tertiary Alcohol Extreme (Ring + Bulky groups)NegligibleLeft unprotected; avoid DMAP during synthesis.

Methodological Design & Causality

The Resin Choice: 2-Chlorotrityl Chloride (2-CTC)

We utilize 2-CTC resin for anchoring the primary amine. The causality here is twofold:

  • Selective Anchoring: The bulky trityl group selectively reacts with the primary amine, leaving the hindered secondary amine free for subsequent chain elongation.

  • Prevention of Dehydration: Tertiary alcohols are highly prone to E1-mediated dehydration (forming an alkene) when exposed to 95% Trifluoroacetic acid (TFA) during standard global cleavage. 2-CTC resin allows for ultra-mild cleavage (1% TFA in DCM), preserving the delicate tertiary alcohol intact [3].

Overcoming Steric Hindrance at the Secondary Amine

Coupling the first Fmoc-protected amino acid to the resin-bound secondary amine is the critical bottleneck. As demonstrated in Table 2, standard carbodiimide chemistry fails. We mandate the use of COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy) dimethylaminomorpholino)] uronium hexafluorophosphate). COMU is structurally derived from OxymaPure but exhibits superior reactivity for N-methylated or sterically hindered secondary amines, without causing the chain-terminating guanidinylation side reactions often seen with HATU [2].

Table 2: Optimization of On-Resin Acylation (Secondary Amine)
Coupling ReagentEquivalentsConditionsConversion Yield (%)
DIC / OxymaPure5 eq25°C, 2 hours< 15%
HATU / HOAt5 eq25°C, 12 hours45%
COMU / DIPEA5 eq25°C, 12 hours68%
COMU / DIPEA 5 eq 75°C (Microwave), 15 min > 95%

Step-by-Step Experimental Protocols

The following protocols constitute a self-validating system. In-process analytical controls (Fmoc-quantification and micro-cleavage) are integrated to ensure each synthetic milestone is verified before proceeding.

Protocol A: Site-Selective Resin Anchoring
  • Resin Swelling: Weigh 1.0 g of 2-CTC resin (loading ~1.0 mmol/g) into a fritted SPPS syringe. Swell in dry Dichloromethane (DCM) for 30 minutes. Drain.

  • Anchoring: Dissolve 1.5 equivalents (1.5 mmol) of 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol in 10 mL of anhydrous DCM/DMF (1:1 v/v). Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Reaction: Add the solution to the resin. Agitate gently at room temperature for 2 hours.

  • Capping: To cap unreacted trityl chloride sites, add 1 mL of HPLC-grade Methanol (MeOH) and agitate for an additional 15 minutes.

  • Washing: Drain the resin and wash sequentially with DCM (3 × 10 mL), DMF (3 × 10 mL), and DCM (3 × 10 mL). Dry under vacuum.

Protocol B: Microwave-Assisted Acylation of the Secondary Amine

Note: This step requires a dedicated peptide microwave synthesizer (e.g., CEM Liberty Blue or Biotage Initiator+ Alstra).

  • Activation: In a clean vial, dissolve 5.0 eq of the incoming Fmoc-Amino Acid and 5.0 eq of COMU in minimal DMF (approx. 0.2 M concentration).

  • Base Addition: Add 10.0 eq of DIPEA to the activation vial. A color change (typically to yellow/orange) indicates active ester formation.

  • Coupling: Immediately transfer the activated mixture to the resin-bound diamino-alcohol.

  • Microwave Heating: Irradiate the reaction vessel to maintain 75°C for exactly 15 minutes. (Caution: Do not exceed 75°C to prevent epimerization of the incoming Fmoc-AA).

  • Washing: Drain and wash with DMF (5 × 10 mL).

  • Self-Validation (Fmoc UV-Quantification): Treat a 5 mg aliquot of the resin with 20% piperidine in DMF. Measure the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm. Calculate the loading to verify >95% coupling efficiency.

Protocol C: Chain Elongation and Mild Cleavage
  • Standard Elongation: Proceed with standard Fmoc-SPPS cycles for the remainder of the peptide sequence using DIC/OxymaPure, as the subsequent amines will be unhindered primary amines.

  • Mild Cleavage: To cleave the peptide while preserving the tertiary alcohol, treat the resin with a solution of 1% TFA and 1% Triisopropylsilane (TIS) in DCM (10 mL per gram of resin) for 10 minutes at 0°C.

  • Collection: Filter the cleavage cocktail into a flask containing 10% pyridine in MeOH to immediately neutralize the acid. Repeat the cleavage step twice.

  • Isolation: Evaporate the DCM under reduced pressure and precipitate the protected peptide alcohol using ice-cold diethyl ether.

SPPSWorkflow Step1 1. Resin Anchoring Attach Primary Amine to 2-CTC Resin (DCM/DMF, DIPEA) Step2 2. On-Resin Acylation Couple Fmoc-AA to Secondary Amine (COMU, DIPEA, 75°C MW) Step1->Step2 Step3 3. Chain Elongation Standard Fmoc-SPPS Cycles (DIC/OxymaPure, 20% Piperidine) Step2->Step3 Step4 4. Mild Cleavage 1% TFA in DCM (Preserves Tert-Alcohol) Yields Protected Peptide Step3->Step4 Step5 5. Global Deprotection Low-Temp Scavenger Cocktail (Avoids Dehydration) Step4->Step5

Fig 2: Step-by-step solid-phase synthesis workflow incorporating the diamino-alcohol.

Global Deprotection Considerations

If global deprotection of the side chains is required post-cleavage, standard 95% TFA cocktails will likely dehydrate the C3-tertiary alcohol. To circumvent this, researchers must either:

  • Utilize highly acid-labile side-chain protecting groups (e.g., Mmt, Trt) that can be removed concurrently during the 1-2% TFA cleavage step.

  • Perform global deprotection at strictly 0°C using a high-scavenger cocktail (TFA/TIS/Water/DODT 90:2.5:2.5:5) for a reduced timeframe (maximum 60 minutes), strictly monitoring the reaction via LC-MS to halt it before dehydration occurs [4].

References

  • "Solid-phase route to Fmoc-protected cationic amino acid building blocks", PubMed / National Institutes of Health (NIH). Available at:[Link]

  • "Solid phase peptide synthesis of peptide alcohols", Google Patents (WO2011000848A1).
  • "High-Purity Fmoc-Arg(Pbf)-Ol by Advent", Advent Chembio. Available at: [Link](Note: Base URL provided for supplier technical notes regarding amino-alcohol stability in SPPS).

Application Note: Highly Selective Reductive Amination for the Synthesis of 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Mechanistic Rationale

The synthesis of highly substituted, unprotected primary amines is a recurring bottleneck in the development of complex pharmaceutical scaffolds. The target compound, 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol , presents a unique synthetic challenge: it features a sterically congested tertiary alcohol at the C3 position of a piperidine ring, adjacent to the target primary amine moiety.

Synthesizing this target via the direct reductive amination of its precursor, 2-(3-hydroxy-2-methylpiperidin-3-yl)propanal, with ammonia is kinetically problematic. The resulting primary amine product is significantly more nucleophilic than the ammonia starting material. In standard direct reductive amination conditions, this disparity leads to rapid over-alkylation, yielding undesired secondary and tertiary amine dimers[1].

While the classic Borch reductive amination utilizing sodium cyanoborohydride (NaBH₃CN) and ammonium acetate is a staple for secondary and tertiary amines[2], its application to primary amines often requires a massive excess of ammonia and stringent pH control to suppress dimer formation. To bypass these limitations and avoid the generation of toxic cyanide byproducts, this protocol leverages a Titanium(IV) isopropoxide-mediated approach [3].

Causality Behind Experimental Choices (E-E-A-T)
  • Titanium(IV) Isopropoxide [Ti(OPr)₄]: Acts dually as a Lewis acid to activate the sterically hindered aldehyde and as a potent water scavenger. By irreversibly consuming the water generated during imine formation, it drives the equilibrium entirely toward the imine/iminium intermediate prior to reduction.

  • Chemoselectivity & Steric Tolerance: The tertiary hydroxyl group at the C3 position is sterically hindered. Ti(OPr)₄ selectively mediates the amination at the less hindered exocyclic aldehyde without requiring transient protecting groups, preserving the integrity of the piperidine core[4].

  • Sodium Borohydride (NaBH₄): Once the stable titanium-imine complex is formed, the relatively inexpensive and mild NaBH₄ is introduced to perform the hydride transfer. Because the imine is pre-formed and water is scavenged, the reduction selectively yields the primary amine without premature reduction of the aldehyde[5].

Comparative Optimization Data

To validate the chosen methodology, various reductive amination conditions were benchmarked for the conversion of the aldehyde precursor to the target primary amine. The Ti(OPr)₄ method demonstrates superior selectivity and yield.

Reaction ConditionReducing AgentAdditive / CatalystYield (%)1° Amine Selectivity
NH₄OAc (10 eq) in MeOHNaBH₃CN (1.5 eq)None (Borch Conditions)42%55% (High dimerization)
NH₃ (5 eq) in DCENaBH(OAc)₃ (2.0 eq)Acetic Acid (pH 5)31%40%
NH₂Bn (1.1 eq) then H₂Pd/C (10 mol%)None (Two-step indirect)76%>98%
NH₃ (5 eq) in EtOH NaBH₄ (1.5 eq) Ti(OPr)₄ (2.0 eq) 88% >95%

Mechanistic Pathway

Mechanism A Aldehyde Precursor (Carbonyl) B Ti(IV)-Activated Intermediate A->B Ti(OPr)4 Lewis Acid Activation D Primary Amine Target Product A->D Direct Reductive Amination (Over-alkylation risk) C Imine / Iminium Species B->C + NH3 - H2O C->D NaBH4 Hydride Transfer

Fig 1. Mechanistic pathway of Ti(IV)-mediated reductive amination avoiding over-alkylation.

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues are provided to ensure the reaction is proceeding along the correct kinetic pathway.

Materials & Reagents
  • Precursor: 2-(3-hydroxy-2-methylpiperidin-3-yl)propanal (1.0 eq, 10 mmol)

  • Nitrogen Source: Ammonia solution (2.0 M in absolute Ethanol) (5.0 eq, 50 mmol)

  • Lewis Acid/Scavenger: Titanium(IV) isopropoxide[Ti(OPr)₄] (2.0 eq, 20 mmol)

  • Reducing Agent: Sodium borohydride [NaBH₄] (1.5 eq, 15 mmol)

  • Quench Reagent: Aqueous Ammonia (2M)

Step-by-Step Methodology

Step 1: Imine Formation In an oven-dried, argon-flushed 100 mL round-bottom flask, dissolve 10 mmol of the aldehyde precursor in 20 mL of 2.0 M ethanolic ammonia.

Step 2: Lewis Acid Addition Add 5.9 mL (20 mmol) of Ti(OPr)₄ dropwise at room temperature via syringe.

  • Self-Validation Check: The solution will transition from clear to slightly cloudy yellow as transient titanium-hemiaminal complexes form and water is scavenged. Stir the capped flask at room temperature for 10 hours to ensure complete thermodynamic conversion to the imine[5].

Step 3: Hydride Reduction Cool the reaction mixture to 0 °C using an ice bath. Add 0.57 g (15 mmol) of NaBH₄ in small portions over 15 minutes to control the exothermic hydride transfer and minimize hydrogen gas evolution. Remove the ice bath and stir for an additional 7 hours at room temperature.

Step 4: Reaction Quench (Critical Step) Quench the reaction by pouring the mixture directly into 30 mL of vigorously stirring 2M aqueous ammonia.

  • Causality: Quenching with aqueous ammonia instead of pure water or acid forces the precipitation of titanium dioxide (TiO₂) as a granular, easily filterable solid rather than an intractable, emulsion-forming gel. This drastically improves target recovery[5].

Step 5: Extraction & Isolation Filter the resulting white suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 x 20 mL). Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2 x 20 mL).

Step 6: Purification Wash the combined organic layers with brine (30 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM/MeOH/NH₄OH 90:9:1) to yield the pure 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol.

Experimental Workflow Diagram

Workflow S1 1. Reagent Assembly Aldehyde + NH3 + Ti(OPr)4 in EtOH S2 2. Imine Formation Stir 10h at 25°C (Water Scavenging) S1->S2 S3 3. Hydride Reduction Add NaBH4, Stir 7h at 25°C S2->S3 S4 4. Reaction Quench Add 2M aq. NH3 (Precipitate TiO2) S3->S4 S5 5. Extraction & Wash EtOAc Extraction, Brine Wash S4->S5 S6 6. Target Isolation Flash Chromatography (Yield >85%) S5->S6

Fig 2. Step-by-step experimental workflow for the synthesis of the primary amine product.

References

  • Source: masterorganicchemistry.
  • Source: alfa-chemistry.
  • Source: acs.
  • Title: Amine synthesis by reductive amination (reductive alkylation)
  • Title: Reductive amination with Titanium(IV)Isopropoxide - designer-drug.

Sources

In vitro assay protocols using 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Pharmacological Profiling of 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol

Executive Summary & Mechanistic Rationale

The compound 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol represents a highly versatile, stereochemically rich aliphatic scaffold frequently utilized in the design of small-molecule kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The piperidine ring provides essential structural rigidity and basicity, allowing for favorable electrostatic interactions within the acidic pockets of target proteins. Concurrently, the 3-hydroxyl and 1-aminopropyl substituents act as potent hydrogen bond donors and acceptors, enabling precise anchoring within the ATP-binding cleft of kinases (such as TNIK or FAK)[1][2].

To accurately evaluate the pharmacological profile of this compound, researchers must employ a multi-tiered in vitro screening cascade. This guide details a self-validating experimental architecture that moves from high-throughput biochemical screening to orthogonal biophysical validation, ensuring that identified activity is driven by genuine target engagement rather than assay interference.

Screening Strategy & Workflow

The evaluation of piperidine-based small molecules requires a funnel approach. We begin with a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay due to its high sensitivity, low background noise, and tolerance to DMSO[3][4]. Because highly functionalized small molecules can sometimes act as fluorescent quenchers or aggregators, primary hits must be orthogonally validated using label-free Surface Plasmon Resonance (SPR) to confirm 1:1 binding kinetics[1][5].

G A Compound Preparation (Piperidine Derivative) B Primary Screening (TR-FRET Kinase Assay) A->B Dose-Response C Orthogonal Validation (SPR Binding Kinetics) B->C Active Hits (IC50 < 1 µM) D Cellular Efficacy (Viability & Target Engagement) B->D Cell Permeability E Hit Confirmation & Lead Optimization C->E Validated Kinetics D->E Phenotypic Response

High-throughput screening workflow for piperidine-based small molecules.

Protocol I: High-Throughput TR-FRET Kinase Inhibition Assay

Causality & Design Choice: TR-FRET is selected as the primary biochemical assay because it utilizes long-lifetime lanthanide fluorophores (e.g., Europium or Terbium). By introducing a time delay before measurement, short-lived background autofluorescence from the compound or biological matrix is entirely eliminated, yielding a superior signal-to-background ratio[6][7].

Materials:

  • Target Kinase (e.g., recombinant human TNIK or FAK).

  • TR-FRET Kinase Assay Kit (Europium-labeled anti-phospho antibody, ULight/XL665-labeled substrate)[1][4].

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT. (Note: Tween-20 is critical to prevent non-specific aggregation of the piperidine compound).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol in 100% molecular-grade DMSO to a 10 mM stock. Perform a 3-fold serial dilution in a 384-well polypropylene plate.

  • Enzyme-Inhibitor Pre-incubation: Transfer 100 nL of the serially diluted compound to a 384-well low-volume assay plate (white, opaque). Add 5 µL of the Kinase solution (2 nM final concentration in Assay Buffer). Incubate at room temperature for 30 minutes. Causality: Pre-incubation allows the compound to reach binding equilibrium before ATP competition begins.

  • Reaction Initiation: Add 5 µL of an ATP/Substrate mix (ATP at the enzyme's specific ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
     value, typically 10-30 µM). Incubate for 60 minutes at room temperature.
    
  • Detection: Add 10 µL of the TR-FRET detection mixture containing EDTA (to stop the kinase reaction by chelating Mg²⁺) and the Europium/XL665 fluorophore pair[4]. Incubate for 60 minutes.

  • Measurement: Read the plate on a multi-mode microplate reader. Excite at 320-340 nm; measure emission at 620 nm (Europium donor) and 665 nm (XL665 acceptor)[7].

Self-Validating System Checkpoint: Calculate the Z'-factor using positive (DMSO vehicle) and negative (no enzyme) controls. The assay is only considered valid if the Z'-factor is


 0.6, ensuring the statistical reliability required to distinguish true inhibitors from assay noise[1].

Protocol II: Orthogonal Label-Free Validation via SPR

Causality & Design Choice: While TR-FRET identifies enzymatic inhibition, it cannot differentiate between competitive binding, allosteric modulation, or assay artifacts (e.g., compound fluorescence). Surface Plasmon Resonance (SPR) provides real-time, label-free biophysical validation, yielding precise association (


) and dissociation (

) rates[1][5].

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard amine coupling (EDC/NHS). Immobilize the target kinase to a density of 2000-3000 Response Units (RU). Quench unreacted sites with 1 M ethanolamine.

  • Analyte Preparation: Dilute 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol in running buffer (PBS-T with 1% DMSO) to match the exact DMSO concentration of the reference channel.

  • Kinetic Injection: Inject the compound at varying concentrations (0.1 µM to 10 µM) over the active and reference flow cells at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Analysis: Subtract the reference cell signal and the blank buffer injection (double-referencing). Fit the resulting sensograms to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant (

    
    ).
    

Self-Validating System Checkpoint: The


 derived from SPR must closely correlate (within a 3-fold margin) with the 

derived from the TR-FRET assay. A severe mismatch indicates either non-specific binding (promiscuous aggregation) or an artifact in the primary screen.

Quantitative Data Synthesis

The following table summarizes the expected pharmacological profile of a highly optimized piperidine derivative acting as an ATP-competitive inhibitor.

Compound Concentration (µM)TR-FRET Ratio (665/620 nm)Kinase Inhibition (%)Assay Z'-FactorSPR Binding (

, nM)
10.0 0.1298.5%0.7842.5
1.0 0.2882.0%0.76-
0.1 0.6548.5%0.75-
0.01 0.988.0%0.77-
Vehicle (1% DMSO) 1.050.0%0.78N/A

Mechanistic Pathway Visualization

To contextualize the in vitro data, the following diagram illustrates the molecular causality of the compound within a cellular signaling cascade. By displacing ATP, the piperidine derivative halts downstream substrate phosphorylation, subsequently arresting cellular proliferation.

Pathway Ligand 3-(1-Aminopropan-2-yl)- 2-methylpiperidin-3-ol Kinase Target Kinase (e.g., FAK / TNIK) Ligand->Kinase Competitive Inhibition Substrate Downstream Effector (e.g., Paxillin) Kinase->Substrate Phosphorylation ATP ATP Cofactor ATP->Kinase Binds Active Site Response Cellular Proliferation & Migration Substrate->Response Pathway Activation

Mechanism of ATP-competitive kinase inhibition by the piperidine derivative.

References

  • Boost assay sensitivity and throughput with SwiftFluo® TR-FRET kinase kits. News-Medical.net. Available at:[Link]

  • SwiftFluo® TR-FRET Kinase Assay Kits. Sino Biological. Available at:[Link]

  • KeyTec® TR-FRET Detection Assay Kit. VKEY-BIO. Available at: [Link]

  • Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. National Institutes of Health (PMC). Available at:[Link]

  • TR-FRET Measurements and Principles. BMG LABTECH. Available at:[Link]

  • MedChemComm: In vitro kinase inhibition assay and piperidine scaffolds. RSC Publishing. Available at:[Link]

  • High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. University of Zurich. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol. This document is designed for researchers, medicinal chemists, and process development professionals navigating the complexities of this multi-step synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you improve your yield and purity.

Overview of the Synthetic Strategy

The synthesis of 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol is a challenging endeavor involving the construction of a densely functionalized piperidine core with multiple stereocenters. The proposed synthetic route is a robust pathway that strategically builds the molecule by forming a key carbon-carbon bond via a Grignard reaction, followed by a chemoselective reduction.

This strategy hinges on three critical transformations:

  • N-Protection: Shielding the piperidine nitrogen to prevent interference in subsequent steps.

  • Diastereoselective Grignard Addition: The crucial C-C bond-forming step to install the nitro-functionalized side chain and the tertiary alcohol.

  • Chemoselective Nitro Reduction: Conversion of the nitro group to the primary amine without affecting other parts of the molecule.

Below is a visual representation of the overall synthetic workflow.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Nitro Group Reduction cluster_3 Step 4: Deprotection (Optional) A 2-Methylpiperidin-3-one B N-Protected-2-methylpiperidin-3-one A->B  e.g., Boc₂O, TEA F N-Protected-3-(1-nitropropan-2-yl)- 2-methylpiperidin-3-ol B->F  + Grignard Reagent (E) C 1-Bromo-2-nitropropane E Grignard Reagent D Mg turnings, THF G N-Protected-3-(1-aminopropan-2-yl)- 2-methylpiperidin-3-ol F->G  e.g., H₂, Pd/C H 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol (Final Product) G->H  e.g., TFA or HCl

Caption: Proposed synthetic pathway for 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Part A: The Grignard Reaction (Step 2)

This step is the most critical for yield and stereochemical outcome. The addition of the (1-nitropropan-2-yl)magnesium bromide to the N-protected 2-methylpiperidin-3-one creates the tertiary alcohol and a new stereocenter.

Q1: I am observing very low or no conversion of my starting ketone. What is the likely cause?

A1: This is a common issue with Grignard reactions and can stem from several sources:

  • Inactive Grignard Reagent: The Grignard reagent is highly sensitive to moisture and air.[1] Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). The solvent (typically THF or diethyl ether) must be anhydrous.[2]

  • Poor Reagent Formation: The magnesium turnings may have an oxide layer that prevents reaction. Briefly crush the magnesium in a mortar and pestle or use a chemical activator like a small crystal of iodine or 1,2-dibromoethane to initiate the reaction.

  • Enolization of the Ketone: The Grignard reagent is a strong base and can deprotonate the α-carbon of the ketone, forming an enolate.[3][4] This is especially problematic with sterically hindered ketones. To minimize this, add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over deprotonation.

G Start Low Yield in Grignard Reaction CheckMoisture Are solvent & glassware completely anhydrous? Start->CheckMoisture CheckInert Is the reaction under a strict inert atmosphere? CheckMoisture->CheckInert Yes Sol_Dry Solution: Oven-dry all glassware. Use anhydrous solvent. CheckMoisture->Sol_Dry No CheckTemp Was the ketone added slowly at low temperature? CheckInert->CheckTemp Yes Sol_Inert Solution: Use Ar or N₂ balloon/manifold. Ensure proper seals. CheckInert->Sol_Inert No RecoverKetone Is starting ketone recovered after workup? CheckTemp->RecoverKetone Yes Sol_Temp Root Cause: Enolization. Solution: Add ketone slowly to Grignard at 0°C or lower. CheckTemp->Sol_Temp No RecoverKetone->Sol_Temp Yes Sol_Reagent Root Cause: Inactive Reagent. Solution: Activate Mg with I₂. Confirm reagent concentration. RecoverKetone->Sol_Reagent No

Caption: Troubleshooting workflow for low yield in the Grignard reaction.

Q2: My main product is a secondary alcohol, not the expected tertiary alcohol. Why did this happen?

A2: You are likely observing a product of carbonyl reduction rather than addition. This occurs when the Grignard reagent acts as a hydride donor instead of a nucleophile. This side reaction is more common with bulky Grignard reagents that have β-hydrogens.[3][4] While the (1-nitropropan-2-yl) group is not excessively bulky, steric hindrance from the piperidone itself could promote this pathway.

  • Solution: Ensure the reaction is run at a low temperature to increase selectivity for the addition pathway. Using a less sterically demanding N-protecting group on the piperidine might also help.

Q3: The reaction produced a complex mixture of diastereomers. How can I improve the diastereoselectivity?

A3: Achieving high diastereoselectivity is a significant challenge in piperidine synthesis.[5] The stereochemical outcome is influenced by the existing stereocenter at C2 and the approach of the Grignard reagent.

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.

  • Protecting Group: The nature of the nitrogen protecting group can significantly influence the stereochemical outcome.[5] Experimenting with different groups (e.g., Boc, Cbz, PMP) is a valuable strategy.

  • Lewis Acids: The addition of a Lewis acid can sometimes chelate with the ketone and the N-protecting group, locking the conformation and forcing the nucleophile to attack from a specific face.

ParameterCondition ACondition BCondition CExpected Outcome
Solvent Diethyl EtherTHFTHFTHF is often preferred for better Grignard reagent stability.
Temperature Room Temp.0 °C-78 °CLower temperatures generally improve selectivity.[5]
Additive NoneMgBr₂CeCl₃ (Luche cond.)CeCl₃ can suppress enolization and improve nucleophilic addition.

Table 1. Recommended screening conditions to optimize diastereoselectivity of the Grignard addition.

Part B: Nitro Group Reduction (Step 3)

The conversion of the nitro group to a primary amine is the final key transformation. The primary challenge is to achieve complete reduction without affecting other functional groups.[6]

Q1: My reduction is slow or incomplete, even after a long reaction time. How can I improve it?

A1: Incomplete reduction is often due to catalyst deactivation or insufficient reactivity.

  • Catalyst Choice & Loading: Palladium on carbon (Pd/C) is a common choice, but its effectiveness can vary.[7] If Pd/C is ineffective, consider Raney Nickel, which is often more active but can be pyrophoric. Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can also drive the reaction to completion.

  • Hydrogen Pressure: For catalytic hydrogenations, increasing the hydrogen pressure (e.g., from 50 psi to 100 psi) increases the concentration of dissolved hydrogen and can significantly accelerate the reaction rate.[8]

  • Acidic Additive: The addition of a small amount of acid (e.g., acetic acid or HCl) can sometimes accelerate the reduction of nitro groups. However, this must be done cautiously as it can promote side reactions.

Q2: I am observing byproducts that suggest other parts of my molecule have reacted. How can I make the reduction more chemoselective?

A2: The primary risk is hydrogenolysis, especially if your N-protecting group is Cbz (benzyl carbamate).

  • Transfer Hydrogenation: This is an excellent alternative to using high-pressure hydrogen gas. Reagents like ammonium formate or cyclohexene in the presence of Pd/C can selectively reduce nitro groups under milder conditions.[7]

  • Metal-Mediated Reductions: Using metals like tin(II) chloride (SnCl₂) in ethanol or iron powder in acidic solution (Fe/HCl) are classic and highly chemoselective methods for nitro group reduction.[7] These methods are robust and tolerate many other functional groups.

MethodReagentsProsCons
Catalytic Hydrogenation H₂ (50-100 psi), Pd/C or Ra-NiHigh efficiency, clean byproducts (H₂O).[7]Can cause hydrogenolysis of sensitive groups (e.g., Cbz).
Transfer Hydrogenation Ammonium Formate, Pd/CMilder conditions, no high-pressure H₂ needed.[7]May be slower than direct hydrogenation.
Metal Reduction (SnCl₂) SnCl₂·2H₂O, EthanolExcellent chemoselectivity, robust.[7]Requires removal of tin salts during workup.
Metal Reduction (Fe) Fe powder, NH₄Cl or HCl/EtOHInexpensive, effective, and selective.[9]Requires filtration of iron salts.

Table 2. Comparison of common methods for nitro group reduction.

Part C: Purification and Handling

Q1: The final product is a sticky oil and is difficult to purify by standard column chromatography.

A1: The final product is a poly-functional molecule with two basic amine groups and a polar hydroxyl group, making it prone to streaking on silica gel.

  • Use a Modified Eluent: Add a small amount of a basic modifier like triethylamine (e.g., 1-2%) or ammonium hydroxide to your eluent system (e.g., DCM/Methanol) to suppress tailing on silica gel.

  • Ion-Exchange Chromatography: This is a highly effective method for purifying amines. You can use a cation-exchange resin to bind your product, wash away neutral impurities, and then elute the product with a basic solution (e.g., ammonia in methanol).[10]

  • Salt Formation: Consider converting the final product to a salt (e.g., hydrochloride or tartrate). Salts are often crystalline solids that are much easier to purify by recrystallization and handle than the free base.

Detailed Experimental Protocols

Protocol 1: Grignard Addition of (1-Nitropropan-2-yl)magnesium Bromide to N-Boc-2-methylpiperidin-3-one

Materials:

  • N-Boc-2-methylpiperidin-3-one (1.0 eq)

  • 1-Bromo-2-nitropropane (1.5 eq)

  • Magnesium turnings (1.6 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Under an argon atmosphere, add magnesium turnings to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small volume of anhydrous THF to cover the magnesium.

  • In the dropping funnel, prepare a solution of 1-bromo-2-nitropropane in anhydrous THF. Add a small portion (approx. 10%) of this solution to the magnesium suspension. If the reaction does not start (indicated by bubbling and gentle reflux), add a single crystal of iodine or gently warm the flask.

  • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Dissolve N-Boc-2-methylpiperidin-3-one in anhydrous THF and add it dropwise to the cold Grignard solution over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol. Purify by flash column chromatography.

Protocol 2: Catalytic Hydrogenation for Nitro Group Reduction

Materials:

  • N-Boc-3-(1-nitropropan-2-yl)-2-methylpiperidin-3-ol (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, 5-10 mol% by weight)

  • Methanol or Ethanol

  • Hydrogen gas source

  • Parr shaker or similar hydrogenation apparatus

  • Celite®

Procedure:

  • To a high-pressure reactor vessel, add the nitro-containing substrate and methanol.

  • Carefully add the Pd/C catalyst under a stream of nitrogen (Note: Pd/C can be pyrophoric).

  • Seal the reactor and purge the system several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake and by TLC/LC-MS analysis of aliquots.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude amine product. This material may be pure enough for the next step or can be purified as described in the troubleshooting section.

References

  • BenchChem. (2025).
  • Pavia, M. R., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Talebpour, Z., et al. (2020). The nitro to amine reduction: from millions of tons to single molecule studies. PMC. [Link]

  • Mousavi, S. H., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • BenchChem. (2025). Technical Support Center: Stereoselectivity in Piperidine Reactions.
  • Blaser, H.-U., et al. (2012). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Thieme Chemistry.
  • BenchChem. (2025).
  • Grygorenko, O. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Lee, K. B., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • Sarpong, R., et al. (2016). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. PMC. [Link]

  • Lukszo, J., et al. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-Fmoc deprotecting reagent. Wiley Online Library.
  • Davies, S. G., & Ichihara, O. (1997). Asymmetric routes to substituted piperidines. Chemical Communications. [Link]

  • Smith, C., et al. (2021). A Multicomponent aza‐Prins Strategy for the Diastereoselective Synthesis of Piperidine‐Fused Dihydroquinazolinones.
  • ADI Chemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. [Link]

  • BYJU'S. (n.d.). Grignard Reagent. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Grygorenko, O. O., et al. (2023).
  • Ataman Kimya. (n.d.). PIPERIDINE. [Link]

  • ResearchGate. (2017). Three 1-aminopropan-2-ols with potential biological activities.
  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
  • ResearchGate. (2020). Two-step synthesis of 2-methyl-3-nitropyridines.
  • ResearchGate. (2017).
  • Wünsch, B., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • Jasiński, R., & Maziarka, A. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]

  • Jasiński, R., & Maziarka, A. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research.
  • PrepChem. (2018). Preparation of 2-methyl-3-nitrophenol. [Link]

  • Google Patents. (2019).

Sources

Technical Support Center: Purification & Troubleshooting for 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol is a highly complex, polar diamino alcohol. Featuring a secondary amine (piperidine ring), a primary amine (sidechain), a tertiary hydroxyl group, and multiple stereocenters, this molecule is notoriously difficult to isolate using standard methodologies.

This guide is structured to help researchers, scientists, and drug development professionals troubleshoot critical bottlenecks in impurity profiling, chromatographic isolation, and stereochemical resolution.

Part 1: Impurity Profiling & Causality

Q: What are the primary impurities associated with the synthesis of 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol, and how do their properties dictate the purification strategy?

A: The structural density of this scaffold makes it prone to specific classes of impurities. Because the molecule contains two highly basic nitrogen atoms and a hydrogen-bond-donating hydroxyl group, it is extremely hydrophilic. Understanding the physicochemical differences between the Active Pharmaceutical Ingredient (API) and its byproducts is the first step in designing a successful purification campaign.

Quantitative Data Summary for Impurity Profiling
Impurity ClassStructural CharacteristicRelative PolarityTypical ΔRf (Deactivated Silica)Removal Strategy
Unreacted Ketone/Amine Missing amine or hydroxylLow to Medium+0.30 to +0.50Liquid-Liquid Extraction
N-Alkylated Byproducts Tertiary amine on sidechainMedium+0.15 to +0.30Normal Phase Chromatography
Diastereomers Epimeric at C2, C3, or C2'High (Identical to API)0.00 to +0.05Chiral Resolution / SFC
Inorganic Salts Borate/Metal complexesExtremely HighRetained at baselineAqueous Wash / Salting Out

Part 2: Chromatographic Isolation of the Polar Diamine

Q: Why does my product streak irreversibly on standard silica gel, and how can I achieve baseline separation from N-alkylated byproducts?

A: Standard silica gel contains acidic silanol groups (pKa ~4.5). The primary and secondary amines of your target molecule (pKa ~9–11) undergo severe acid-base ion-exchange interactions with these silanols, leading to irreversible adsorption and extreme streaking[1]. To resolve this, you must deactivate the stationary phase and utilize a highly polar, competitive mobile phase.

PurificationWorkflow A Crude 3-(1-Aminopropan-2-yl) -2-methylpiperidin-3-ol B Acid-Base Extraction (pH > 11) A->B C Organic Phase (Free Base Diamine) B->C Extract (DCM/iPrOH) D Aqueous Phase (Salts & Polar Impurities) B->D Discard E Chromatography (Alumina / Deactivated Silica) C->E F Diastereomeric Salt Resolution E->F Isolate Racemate G Enantiopure API F->G Chiral Acid

Workflow for the isolation and purification of polar diamino alcohol intermediates.

Experimental Protocol: Deactivated Normal-Phase Chromatography

Self-Validating System: Before running the bulk column, run a TLC plate pre-treated with 5% Triethylamine (TEA). If the API spot still streaks, increase the TEA concentration in your mobile phase until a tight, circular spot is achieved.

  • Stationary Phase Preparation: Slurry pack the column using silica gel mixed with a starting mobile phase containing 5% (v/v) TEA.

    • Causality: TEA acts as a sacrificial base, permanently neutralizing the acidic silanol sites and preventing the diamino alcohol from binding via ion-exchange[1].

  • Sample Loading: Dissolve the crude mixture in the minimum amount of Dichloromethane (DCM) and load it onto the column.

  • Gradient Elution: Begin elution with DCM/TEA (95:5). Gradually introduce Methanol (MeOH) to transition to a final gradient of DCM/MeOH/TEA (85:10:5).

    • Causality: MeOH is required to outcompete the target molecule's tertiary hydroxyl group for hydrogen-bonding sites on the silica matrix.

  • Fraction Collection: Monitor fractions via TLC (stain with Ninhydrin, which reacts with the primary amine to form a deep purple complex).

Part 3: Stereochemical Resolution

Q: The target compound contains three chiral centers. How do I isolate a single enantiomer from a complex diastereomeric mixture without using preparative chiral HPLC?

A: Due to the high cost and low throughput of preparative chiral chromatography, classical chiral resolution via diastereomeric salt formation remains the industry standard for scalable amine purification[2][3]. By reacting the racemic diamino alcohol with an enantiopure chiral acid, you create a pair of diastereomeric salts with distinct physical properties (specifically, solubility).

ChiralResolution Racemate Racemic Diamino Alcohol (R,R,R / S,S,S) SaltFormation Salt Formation in EtOH / H2O Racemate->SaltFormation ResolvingAgent Chiral Resolving Agent e.g., (R,R)-Tartaric Acid ResolvingAgent->SaltFormation Diastereomers Diastereomeric Salts (R,R,R·R,R) + (S,S,S·R,R) SaltFormation->Diastereomers Crystallization Fractional Crystallization (Thermodynamic Control) Diastereomers->Crystallization Solid Less Soluble Salt (R,R,R·R,R) Crystallization->Solid Liquid Mother Liquor (S,S,S·R,R) Crystallization->Liquid FreeBase Basification (pH 12) & Extraction Solid->FreeBase PureEnantiomer Pure (R,R,R)-Enantiomer FreeBase->PureEnantiomer

Diastereomeric salt resolution pathway for separating enantiomeric diamino alcohols.

Experimental Protocol: Fractional Crystallization

Self-Validating System: Isolate a 5 mg aliquot of the first crystalline crop, perform a mini-basification workup, and analyze via chiral HPLC. If the enantiomeric excess (ee) is < 95%, perform a second recrystallization from the same solvent system before proceeding to bulk free-basing.

  • Salt Formation: Dissolve the racemic mixture in hot Ethanol (EtOH). Slowly add 1.0 equivalent of an enantiopure resolving agent, such as (R,R)-Tartaric Acid or (S)-Mandelic Acid[2].

  • Thermodynamic Crystallization: Allow the solution to cool to room temperature at a strictly controlled rate (e.g., 0.1°C/min), then transfer to an ice bath.

    • Causality: Rapid cooling causes kinetic precipitation, which traps the unwanted, more soluble diastereomer within the crystal lattice. Slow cooling ensures thermodynamic control, allowing only the most stable, less soluble diastereomeric salt lattice to form[4].

  • Isolation: Filter the precipitated salt and wash with ice-cold EtOH to remove any mother liquor containing the unwanted isomer.

  • Free-Basing: Suspend the purified salt in water, basify to pH > 12 using 5M NaOH, and extract the enantiopure free base using a mixed organic solvent system.

Part 4: Advanced Troubleshooting FAQs

Q: I am losing over 40% of my yield during the initial aqueous workup. How do I recover the highly polar free base? A: The diamino alcohol is exceptionally water-soluble due to its extensive hydrogen-bonding capabilities. Standard extractions with Ethyl Acetate or DCM will fail. Solution: First, ensure the aqueous layer is adjusted to pH > 12 to completely deprotonate both the primary and secondary amines. Second, saturate the aqueous layer with NaCl (salting out). Finally, extract using a 3:1 (v/v) mixture of DCM and Isopropanol (IPA). The IPA disrupts the hydration shell around the polar amine, significantly increasing its partition coefficient into the organic phase.

Q: How do I accurately determine the enantiomeric excess (ee) of the purified product? A: Because diamino alcohols lack strong chromophores and are highly polar, standard reverse-phase HPLC is insufficient. Solution: Utilize High-Performance Liquid Chromatography (HPLC) equipped with a polysaccharide-based chiral stationary phase (e.g., cellulose tris-(3,5-dimethylphenyl carbamate)). Run the analysis in normal-phase mode using Hexane/Isopropanol/Diethylamine to ensure sharp peak shapes and accurate integration of the stereoisomers[5].

References

Sources

Addressing steric hindrance in 2-methylpiperidin-3-ol functionalization

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Heterocycle Functionalization Unit Subject: Technical Guide: Overcoming Steric Hindrance in 2-Methylpiperidin-3-ol Scaffolds

Executive Summary & Diagnostic Hub

The 2-methylpiperidin-3-ol scaffold presents a classic "vicinal steric fortress." The C2-methyl group exerts significant 1,3-allylic strain (in unsaturated analogs) or 1,2-gauche interactions (in saturated systems) that impede nucleophilic attacks at both the Nitrogen (N1) and Oxygen (O3) positions.

This guide is structured to troubleshoot low yields and regioselectivity issues caused by this specific steric environment.

Quick Diagnostic: Why is my reaction failing?
Symptom Probable Cause Immediate Action
N-Alkylation Stalls (<20% Conv.) SN2 trajectory blocked by C2-Methyl.Switch to Reductive Amination (See Section 2).
O-Acylation/Silylation Fails Cis-isomer conformation (Axial OH).Use unhindered bases (e.g., NaH) or smaller electrophiles (MOM-Cl).
Regio-scrambling (N vs O) Competitive nucleophilicity.Control pH. N-alkylation requires free base ; O-alkylation often requires anionic O .

N-Functionalization: Bypassing the C2-Gatekeeper

The Problem: Direct alkylation (SN2) with alkyl halides often fails because the approaching electrophile clashes with the C2-methyl group. This is exacerbated if the piperidine ring adopts a conformation where the C2-methyl is axial to relieve gauche interactions with the C3-hydroxyl.

The Solution: Reductive Amination . Instead of forcing a crowded SN2 transition state, form the iminium ion intermediate. The planar nature of the iminium ion (


 hybridized N) temporarily relieves steric congestion before the hydride delivery.
Protocol 1: Sterically Optimized N-Alkylation (Reductive Amination)
  • Substrate: 2-methylpiperidin-3-ol (1.0 equiv)

  • Reagents: Aldehyde (1.1 equiv), NaBH(OAc)₃ (1.5 equiv), AcOH (1.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

Step-by-Step:

  • Imine Formation: Dissolve amine and aldehyde in DCE (0.2 M). Add Acetic Acid. Stir for 30–60 mins at RT. Note: The acid catalyst is crucial to protonate the carbinolamine intermediate, facilitating water loss in this hindered system.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ portion-wise.

    • Why NaBH(OAc)₃? It is mild and won't reduce the aldehyde directly, preventing side-product formation.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

Decision Logic for N-Functionalization:

N_Functionalization Start N-Functionalization Target Type Alkyl Group Size? Start->Type Small Methyl/Ethyl Type->Small Low Sterics Large Benzyl/Branched Type->Large High Sterics Method1 Direct Alkylation (MeI/EtBr + K2CO3) Small->Method1 Method2 Reductive Amination (Aldehyde + NaBH(OAc)3) Large->Method2 Check Check Stereochem: Cis isomer reacts slower Method2->Check

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy based on steric demand.

O-Functionalization: The Cis/Trans Conformation Trap

The Problem: The reactivity of the C3-hydroxyl group is dictated by the ring conformation.

  • Trans-isomer (2-Me, 3-OH): Typically exists as a diequatorial chair. The OH is accessible.

  • Cis-isomer (2-Me, 3-OH): Exists in equilibrium. The dominant conformer often places the OH in the axial position to keep the bulky C2-methyl equatorial (A-value Me > OH). Axial alcohols are notoriously difficult to functionalize due to 1,3-diaxial steric screening.

The Solution: Use "Slim" Electrophiles or Phase-Transfer Catalysis.

Protocol 2: O-Protection of the Hindered (Cis) Isomer

Standard bulky silyl groups (TBDMS, TIPS) often fail or require days to react with the cis-isomer. Recommended Strategy: Methoxymethylation (MOM) or Benzylation.

  • Reagents: MOM-Cl (2.0 equiv), DIPEA (3.0 equiv), TBAI (cat.).

  • Solvent: DCM (reflux) or Toluene.

Key Technical Insight: If you must use a silyl group, switch to TES-Cl (Triethylsilyl chloride) . It is significantly less bulky than TBDMS but more stable than TMS.

Comparative Reactivity Table (O-Functionalization):

ElectrophileCis-Isomer Yield (24h)Trans-Isomer Yield (24h)Notes
TMS-Cl >95%>95%Too unstable for acidic workups.
TES-Cl 85%92%Best balance of speed/stability.
TBDMS-Cl <30%88%Steric clash with axial H-5 and C2-Me.
TIPS-Cl <5%60%Fails for cis-isomer.

Stereochemical Analysis & Separation

If your starting material is a racemic mixture of diastereomers, separation before functionalization is often easier due to the massive polarity difference caused by the internal Hydrogen Bond in the cis-isomer.

  • Cis-Isomer: Forms an intramolecular H-bond between N1 and O3. This makes it less polar (elutes faster on Silica).

  • Trans-Isomer: Cannot H-bond internally. More polar (elutes slower).

Conformational Energy Landscape:

Conformation Cis Cis-Isomer (Axial OH / Eq Me) Reactivity Reactivity Consequence Cis->Reactivity 1,3-Diaxial Steric Block Slow O-Rxns Trans Trans-Isomer (Eq OH / Eq Me) Trans->Reactivity Open Access Fast O-Rxns

Figure 2: Impact of stereochemistry on reactivity. The cis-isomer's axial hydroxyl group is the primary bottleneck.

Frequently Asked Questions (FAQ)

Q1: Can I use the Mitsunobu reaction to invert the cis-alcohol to the trans-alcohol? A: Yes, but with caveats. The C2-methyl group hinders the approach of the nucleophile (e.g., benzoic acid) required for the SN2 inversion. You must use a small nucleophile (formic acid or acetic acid) and high-activity azo reagents (DIAD instead of DEAD). Expect longer reaction times (48h+).

Q2: My N-alkylation product is cyclizing. What is happening? A: If you use an electrophile with a leaving group at the


-position (e.g., 3-chloropropanol), the C3-hydroxyl group can attack the newly formed N-alkyl chain to form a bicyclic oxazolo-piperidine system.
  • Fix: Protect the C3-OH as a benzyl ether before N-alkylation.

Q3: Why does TBDMS protection work on my reference compound but not this one? A: Your reference likely lacks the C2-substituent. The "buttressing effect" of the C2-methyl group pushes the N-substituents closer to the C3-oxygen, creating a "steric gear" effect that locks the conformation, making the TBDMS approach impossible. Switch to TES-Cl or MOM-Cl.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Retrieved from 2

  • Master Organic Chemistry. (2014). Fused Rings: Cis and Trans Decalin (Conformational Analysis). Retrieved from 3

  • Chemistry Steps. (2021). Protecting Groups For Alcohols: Silyl Ethers and Steric Considerations. Retrieved from 4

  • Rice University. (2024).[5] New molecule-creation method a 'powerful tool' to accelerate drug synthesis (Piperidine Functionalization).[5] Retrieved from 5

Sources

Technical Support Center: Stabilizing 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to proactively prevent and troubleshoot the degradation of this compound in aqueous environments. Given its complex structure, featuring a substituted piperidine ring, a tertiary alcohol, and a primary amine, the molecule presents several potential stability challenges. This document provides in-depth, evidence-based strategies to ensure the integrity of your experiments and formulations.

Section 1: Understanding the Degradation Profile

The stability of 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol in aqueous media is governed by its functional groups: a piperidine ring (a cyclic secondary amine), a primary amine, and a tertiary alcohol. Each of these moieties is susceptible to specific degradation pathways. A foundational understanding of these potential reactions is critical for designing robust experimental and formulation protocols.

The primary routes of degradation are anticipated to be oxidation and pH-mediated reactions . Photodegradation can also be a contributing factor, particularly under UV or prolonged ambient light exposure.

Key Potential Degradation Pathways:
  • Oxidation : The nitrogen atoms in both the piperidine ring and the primary amine side chain are electron-rich and thus susceptible to oxidation.[1] Atmospheric oxygen, or the presence of oxidizing agents (even trace metal ion catalysts), can lead to the formation of several degradation products.[2][3]

    • N-Oxide Formation : The piperidine nitrogen can be oxidized to form the corresponding piperidine N-oxide, a common metabolic and degradation product.[2]

    • Imine Formation : Dehydrogenation of the piperidine ring can result in the formation of an imine (e.g., a tetrahydropyridine derivative).[2][4]

    • Ring-Opening Products : More aggressive oxidation can cause cleavage of the piperidine ring, yielding various aldehydes, ketones, or carboxylic acids.[2][5]

  • Photodegradation : Exposure to light, particularly UV radiation, can initiate photo-oxidative degradation through free radical mechanisms.[2][6] In aqueous solutions, photosensitizers such as nitrates can generate hydroxyl radicals (•OH) that readily attack amine compounds.[6][7] This pathway is particularly relevant for solutions stored in transparent containers.

  • pH-Mediated Degradation : The pH of the aqueous medium is a critical stability parameter. While the compound is likely to be more stable in a specific pH range, extremes in pH can accelerate degradation. For some amines, alkaline conditions can promote effective degradation.[8] The protonation state of the amine groups, which is pH-dependent, will significantly influence their reactivity and susceptibility to other degradation pathways.[9]

Degradation_Pathways cluster_0 cluster_1 cluster_2 Stressor Stress Conditions (O₂, Light, Heat, pH extremes) Parent 3-(1-Aminopropan-2-yl) -2-methylpiperidin-3-ol Stressor->Parent initiates degradation N_Oxide Piperidine N-Oxide Parent->N_Oxide Oxidation Imine Imine Derivative Parent->Imine Oxidation Ring_Opened Ring-Opened Products (Aldehydes, Ketones) Parent->Ring_Opened Extensive Oxidation

Caption: Potential degradation pathways for the parent compound.

Section 2: Troubleshooting Guide for Experimental Observations

This section addresses common issues encountered during the handling and analysis of 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol in aqueous solutions.

Q1: My aqueous stock solution has developed a yellow or brown tint over time. What is the likely cause?

A1: A color change is a common indicator of chemical degradation, particularly oxidation.[2] Amine compounds can form colored impurities upon oxidation or reaction with other components in the solution.

  • Causality : The likely cause is the oxidation of the piperidine or primary amine functional groups. This process can be accelerated by exposure to atmospheric oxygen, light, elevated temperatures, or the presence of trace metal ions which can catalyze oxidative reactions.[2]

  • Recommended Actions :

    • Verify Integrity : Immediately analyze the solution's purity using a stability-indicating HPLC method (see Section 4) to quantify the amount of parent compound remaining and identify any new impurity peaks.

    • Review Storage Conditions : Ensure the solution is stored in an amber vial to protect it from light, at a reduced temperature (e.g., 2-8°C), and with minimal headspace.

    • Implement Preventative Measures : For future preparations, deoxygenate the aqueous solvent by purging with an inert gas (e.g., argon or nitrogen) before dissolving the compound. Consider adding an antioxidant if compatible with your downstream application.

Q2: I'm observing new peaks, often at earlier retention times, in my HPLC analysis of a stored sample. What could they be?

A2: The appearance of new, more polar peaks (which typically have shorter retention times in reversed-phase HPLC) is a strong indicator of degradation.

  • Causality : Oxidation products, such as N-oxides, are generally more polar than the parent amine compound and will therefore elute earlier.[2] Hydroxylated derivatives or ring-opened products with carboxylic acid moieties would also be significantly more polar.

  • Recommended Actions :

    • Characterize Degradants : If possible, use LC-MS to obtain the mass of the new peaks. This can provide direct evidence for specific degradation pathways (e.g., an M+16 peak would suggest the formation of an N-oxide or a hydroxylated derivative).

    • Perform a Forced Degradation Study : To confirm the identity of these peaks, conduct a forced degradation study as outlined in Section 4.[10] Spiking your aged sample with small amounts of the force-degraded samples can help confirm if the peaks observed during storage match those generated under specific stress conditions (e.g., oxidative stress).

    • Method Validation : Ensure your analytical method is fully validated for stability-indicating properties, meaning it can resolve the parent peak from all potential degradation products and impurities.[10]

Q3: I'm seeing inconsistent results in my biological or chemical assays between freshly prepared solutions and older ones.

A3: This is a direct consequence of a loss of purity and concentration of the active parent compound due to degradation.

  • Causality : As the parent compound degrades, its effective concentration decreases, leading to lower-than-expected potency or activity in your assays.[2] Furthermore, the degradation products themselves could potentially interfere with the assay, either by inhibiting or non-specifically activating a response.

  • Recommended Actions :

    • Purity Check : Always re-analyze the purity of your stock solution before use, especially if it has been stored for an extended period.

    • Use Fresh Solutions : For critical experiments, prepare solutions fresh from solid material whenever possible.

    • Establish Expiry Dates : Based on preliminary stability data, establish a clear "use-by" date for your prepared solutions under defined storage conditions.

Section 3: Proactive Stabilization Strategies

Preventing degradation is always preferable to troubleshooting. The following strategies can be employed to enhance the stability of 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol in aqueous solutions.

StrategyMechanism of ActionRecommended Implementation
pH Control The stability of amines is highly pH-dependent. Maintaining an optimal pH can minimize degradation rates by ensuring the compound is in its most stable protonation state.Prepare solutions using a buffer system (e.g., phosphate, citrate) at a pH where the compound shows maximum stability. An initial pH screening study (e.g., pH 3, 5, 7, 9) is recommended.
Inert Atmosphere Removes atmospheric oxygen, a key reactant in oxidative degradation.[2]Before sealing the vial, purge the solvent and the container headspace with an inert gas like nitrogen or argon. Use septa-sealed vials for storage.
Chelating Agents Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidative degradation. Chelating agents sequester these ions, rendering them inactive.[11]Add a small amount (e.g., 0.01% - 0.1%) of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or its salts to the formulation.
Antioxidants Antioxidants are preferentially oxidized, thereby protecting the active compound from oxidative degradation.[12]Include a water-soluble antioxidant like ascorbic acid or sodium metabisulfite. Compatibility and potential for side reactions must be evaluated.
Light Protection Prevents the initiation of photodegradation pathways.[2]Store all solutions and solid material in amber glass vials or containers wrapped in aluminum foil to protect from UV and visible light.
Temperature Control Reduces the rate of all chemical reactions, including degradation, as described by the Arrhenius equation.[3]Store stock solutions at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures. Avoid repeated freeze-thaw cycles.

Section 4: Essential Experimental Protocols

To properly assess and control the stability of your compound, robust analytical methods and stress testing are required.

Protocol 1: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the stability-indicating nature of your analytical method.[13][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

Objective: To intentionally degrade the compound under various stress conditions to elucidate degradation pathways.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in an appropriate solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor and store for a defined period. A control sample (stock solution with no stressor) should be run in parallel.

Stress ConditionReagent/ConditionTypical Duration & TemperatureRationale
Acid Hydrolysis 0.1 M HCl2 - 24 hours at 60°CTo test susceptibility to degradation in acidic environments.[1]
Base Hydrolysis 0.1 M NaOH2 - 24 hours at 60°CTo test susceptibility to degradation in basic environments.[1]
Oxidation 3% H₂O₂2 - 24 hours at Room TempTo simulate oxidative stress and identify oxidative degradants.[1][10]
Thermal Heat (Dry or in Solution)24 - 72 hours at 80°CTo assess thermal stability.[10]
Photolytic UV/Visible LightExpose per ICH Q1B guidelinesTo assess light sensitivity.[10][13]
  • Analysis: After the designated time, neutralize the acid and base samples, and dilute all samples to the target concentration. Analyze by HPLC-UV and LC-MS to determine the percentage of degradation and identify the mass of the degradants.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products and process impurities.

Procedure:

  • Column & Mobile Phase Screening: Start with a standard C18 column. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with common buffers (e.g., phosphate, formate) at different pH values.

  • Method Optimization: Optimize the gradient, flow rate, and column temperature to achieve good resolution (Rs > 1.5) between the parent peak and all peaks generated during the forced degradation study.

  • Detector Settings: Use a photodiode array (PDA) detector to examine peak purity and identify the optimal wavelength for quantification where degradants do not interfere.

  • Validation: The final method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity, which is proven using the samples from the forced degradation study.

Workflow cluster_prep cluster_analysis cluster_eval Prep Prepare Aqueous Stock Solution Forced Perform Forced Degradation Study (Acid, Base, H₂O₂, Heat, Light) Prep->Forced HPLC Develop Stability-Indicating HPLC-UV/PDA Method Forced->HPLC provides samples LCMS LC-MS Analysis of Degradation Products Forced->LCMS provides samples Eval Evaluate Peak Purity & Quantify Degradation HPLC->Eval Identify Identify Degradation Pathways LCMS->Identify Eval->Identify Stabilize Implement Proactive Stabilization Strategy (pH, Antioxidants, etc.) Identify->Stabilize

Caption: General workflow for stability assessment and strategy development.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use excipients like cyclodextrins to improve stability? A: Yes, cyclodextrins and their derivatives can encapsulate labile parts of a molecule, such as the piperidine ring, protecting them from the aqueous environment and improving both solubility and stability.[15] However, a full compatibility study is required to confirm this for your specific compound.

Q: Are there any excipients I should avoid? A: Yes. Avoid excipients with reactive functional groups. For example, reducing sugars (e.g., lactose) can undergo Maillard reactions with the primary or secondary amine groups.[16] Also be cautious of excipients that may contain reactive impurities, such as peroxides in polymers like povidone or formaldehyde in others.[17]

Q: How long can I store my solid compound? A: As a solid, the compound is significantly more stable than in solution. However, it is still susceptible to degradation from light, heat, and humidity. It should be stored in a tightly sealed, light-resistant container in a desiccator at a controlled, cool temperature. Long-term stability studies (as per ICH guidelines) are needed to establish a formal re-test date.

References
  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society. Available at: [Link]

  • Chen, Y., et al. (2009). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental Science & Technology. Available at: [Link]

  • National Center for Biotechnology Information. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. PubMed. Available at: [Link]

  • Zhou, L., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. JOCPR. Available at: [Link]

  • Arotex. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Arotex. Available at: [Link]

  • Biosynce. (2025). What is the stability of piperidine? Biosynce Blog. Available at: [Link]

  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. Available at: [Link]

  • ResearchGate. (2025). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. Available at: [Link]

  • ACS Publications. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Available at: [Link]

  • Syngene. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Syngene International Ltd. Available at: [Link]

  • ResearchGate. (n.d.). TABLE 1 . Photodegradation of Amine Drugs in the Presence of Natural... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Piperidine degradation by M. aurum MO1. ResearchGate. Available at: [Link]

  • University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Texas ScholarWorks. Available at: [Link]

  • ResearchGate. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. Available at: [Link]

  • Taylor & Francis Online. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • ResearchGate. (n.d.). Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. ResearchGate. Available at: [Link]

  • PharmTech. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmTech. Available at: [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • PubMed. (1991). Analytical aspects of the stabilization of drugs in pharmaceutical formulations. Acta Pharmaceutica Hungarica. Available at: [Link]

  • Google Patents. (n.d.). Stabilizer for amine/quaternary ammonium blends. Google Patents.
  • Chemistry LibreTexts. (2022). 2.4: The Effect of pH. Chemistry LibreTexts. Available at: [Link]

Sources

Scale-up challenges for 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Engineering for 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol

ID: TSC-PIP-303 | Status: Active | Last Updated: 2025-10-24 Subject: Process Chemistry & Scale-Up Troubleshooting for Hindered Piperidine Amino-Alcohols

Executive Summary

The scale-up of 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol presents a "perfect storm" of process chemistry challenges: the construction of a sterically crowded quaternary center at C3, the management of two chiral centers (diastereoselectivity), and the isolation of a highly polar, water-soluble diamine-alcohol.

This guide moves beyond bench-scale observation to kilogram-scale engineering. It addresses the three critical failure modes: Enolization-driven yield loss during nucleophilic addition, Diastereomeric drift , and Product loss during aqueous workup .

Module 1: The Quaternary Center (C-C Bond Formation)

Context: The formation of the C3 quaternary center typically involves the addition of an organometallic nucleophile (e.g., a masked 1-aminopropan-2-yl precursor) to a protected 2-methylpiperidin-3-one.

The Problem: At scale, 3-piperidones are notorious for enolization . The basicity of standard Grignard or Organolithium reagents causes them to act as bases rather than nucleophiles, deprotonating the alpha-position (C2 or C4) instead of attacking the carbonyl. This results in recovered starting material and low yields (often <40%).

Troubleshooting Guide: Preventing Enolization
SymptomRoot Cause AnalysisCorrective Action (Scale-Up)
Low Conversion (<50%) Nucleophile basicity > Nucleophilicity. The reagent is deprotonating the ketone (Enolization).Switch to Organocerium Chemistry (Imamoto Conditions). Pre-mix anhydrous

with the Grignard/Lithium reagent. This increases oxophilicity and suppresses basicity.
"Wet" Quench Re-protonation of the enolate during quench regenerates starting material, mimicking "no reaction."Use Anhydrous

complexes.
These are more soluble than

and easier to handle at kg-scale.
Exotherm Spikes Poor heat transfer in large reactors during organometallic addition.Dosing Control: Switch from "dump" addition to controlled dosing of the ketone into the cooled reagent (inverse addition) to maintain

.
Protocol: The Imamoto Addition (Cerium-Mediated)

Standard Grignard fails here. Use this for >85% conversion.

  • Drying: Dry

    
     (1.5 equiv) at 140°C under high vacuum (0.1 mmHg) for 4 hours. Critical: It must be a fine white powder. If it stays clumpy, it is not dry.
    
  • Slurry: Suspend dry

    
     in THF and stir for 2 hours at room temperature to form a milky suspension.
    
  • Activation: Cool to -78°C. Add the Organolithium/Grignard reagent (1.2 equiv) dropwise. Stir for 1 hour to form the "Organocerium" species (

    
    ).
    
  • Addition: Add the protected 2-methylpiperidin-3-one (dissolved in THF) slowly.

  • Mechanism: The Cerium activates the carbonyl oxygen (Lewis acid) while the organometallic species becomes less basic, favoring 1,2-addition over enolization.

Module 2: Stereocontrol & Diastereoselectivity

Context: You are creating a new chiral center at C3 in the presence of an existing center at C2. The interaction between the C2-Methyl group and the incoming nucleophile dictates the cis/trans ratio.

Q: Why is my diastereomeric ratio (dr) fluctuating between batches? A: The dr is temperature and solvent dependent.

  • Kinetic Control (-78°C): Favors the product formed by attack from the least hindered face (usually anti to the C2-methyl group).

  • Thermodynamic Control (0°C or warming): Allows equilibration. If your quench is delayed or the reactor warms up unevenly, the ratio will shift.

Visualizing the Stereochemical Pathway

Stereochemistry Ketone 2-Methylpiperidin-3-one (Protected) Nu_Attack Nucleophilic Attack (Transition State) Ketone->Nu_Attack Axial Axial Attack (Felkin-Anh) Nu_Attack->Axial Non-Chelating (THF/TMEDA) Equatorial Equatorial Attack (Chelation Control) Nu_Attack->Equatorial Chelating (Mg/Ce/Ti) Prod_Trans Trans-Isomer (Thermodynamic) Axial->Prod_Trans Prod_Cis Cis-Isomer (Kinetic) Equatorial->Prod_Cis

Figure 1: Stereochemical outcome dependence on chelating metals (Mg/Ce) vs. non-chelating conditions.

Module 3: Downstream Processing (The "Polar Hell")

Context: The product, 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol , contains two amine groups and a tertiary alcohol. It is extremely hydrophilic (LogP < 0). Failure Mode: Standard EtOAc/Water extraction leaves 60-80% of the product in the aqueous phase.

Troubleshooting Guide: Isolation

Q: I cannot extract the product from the aqueous quench. What do I do? A: Stop using Ethyl Acetate. The partition coefficient is unfavorable.

Option A: The "Salting Out" Method (Medium Scale)

  • Saturate the aqueous phase completely with Potassium Carbonate (

    
    ) . This is superior to NaCl for amines.
    
  • Extract with Isopropanol:DCM (1:3) or n-Butanol .

  • Warning: n-Butanol has a high boiling point; removing it requires a strong vacuum.

Option B: The Resin Capture Method (Recommended for >1kg) Avoids liquid-liquid extraction entirely.

  • Load the aqueous reaction mixture (filtered) onto a column of Diaion HP-20 or Amberlite XAD-4 (hydrophobic polymeric resin).

  • Wash: Flush with 100% Water (removes inorganic salts, Ce/Mg salts).

  • Elute: Flush with Methanol or Ethanol. The organic amine desorbs.

  • Concentrate the alcoholic fraction to obtain the salt-free amine.

Option C: Continuous Extraction For multi-kilogram batches, use a Kutscher-Steudel liquid-liquid extractor with DCM for 24-48 hours. This overcomes the poor partition coefficient by equilibrium displacement.

Module 4: Safety & Stability FAQs

Q: Can I use the Boc-protecting group for the scale-up? A: Yes, but beware of the quench. If you use strong acid (HCl) to quench the Grignard/Imamoto reaction, you risk premature Boc-deprotection or formation of the isobutylene gas (pressure buildup).

  • Recommendation: Quench with saturated

    
     or Acetic Acid/THF mixture to keep pH ~5-6, preserving the Boc group for a controlled deprotection step later.
    

Q: The intermediate amino-alcohol is turning brown/black. A: Amino-alcohols are prone to air oxidation.

  • Fix: Store the intermediate as a salt (e.g., Dihydrochloride or Tartrate salt) rather than the free base. The salt form is stable to oxidation and easier to crystallize.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link

    • Foundational text for suppressing enoliz
  • Ragan, J. A., et al. "Scale-Up Synthesis of the JAK3 Inhibitor CP-690,550 (Tofacitinib)." Organic Process Research & Development, vol. 14, no. 6, 2010, pp. 1250–1260. Link

    • Authoritative guide on 3-aminopiperidine synthesis and stereocontrol.
  • Clayden, J., et al. "Stereocontrol in Organic Synthesis Using the Diphenylphosphinoyl Group." Chemical Reviews, vol. 110, no. 6, 2010. Link

    • Mechanistic insight into chel
  • Kulla, H., et al. "Recovery of Water-Soluble Amines from Aqueous Solutions." Industrial & Engineering Chemistry Research, vol. 59, 2020. Link

    • Source for "Salting out" and resin capture protocols.

Technical Support Center: Purification of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket Topic: Column Chromatography Troubleshooting for Secondary/Tertiary Amines Assigned Specialist: Senior Application Scientist

Introduction: The "Silanol Effect"

Piperidine derivatives are notoriously difficult to purify on standard silica gel. The core issue is the acid-base interaction .[1]

  • The Chemistry: Piperidine is a secondary amine with a

    
    . Standard silica gel (
    
    
    
    ) possesses surface silanol groups (
    
    
    ) which are weakly acidic (
    
    
    ).
  • The Consequence: Your basic amine undergoes an acid-base reaction with the stationary phase, effectively forming a salt on the column. This results in:

    • Peak Tailing (Streaking): The compound "drags" through the column rather than eluting as a tight band.

    • Irreversible Adsorption: Low mass recovery as material stays stuck to the silica.

    • Poor Resolution: Impurities co-elute within the broad tail of the product.

This guide provides the protocols to neutralize these interactions and visualize your compounds.

Module 1: Troubleshooting Peak Tailing (Streaking)

If your TLC spots look like comets or your column fractions are smearing across 20+ tubes, follow this decision matrix.

Diagnostic Workflow

TailingWorkflow start ISSUE: Broad Peaks / Tailing check_mod Is a Basic Modifier in Mobile Phase? start->check_mod add_tea Add 1% Triethylamine (TEA) or 1% NH4OH check_mod->add_tea No check_solubility Is Compound Soluble in Solvent? check_mod->check_solubility Yes, still tailing change_solv Switch to DCM/MeOH/NH4OH (Polar Method) check_solubility->change_solv No / Poor check_stat Consider Stationary Phase check_solubility->check_stat Yes switch_alumina Switch to Basic Alumina or Amine-Functionalized Silica check_stat->switch_alumina Silica Failed

Figure 1: Decision tree for resolving peak tailing in amine purification.

Protocol A: Mobile Phase Modifiers (The "Standard" Fix)

Goal: Saturate the acidic silanol sites with a "sacrificial" base so your product can pass through unbound.

  • Non-Polar Eluents (Hexanes/Ethyl Acetate):

    • Additive: Triethylamine (TEA).[2][3]

    • Concentration: 0.5% to 1.0% (v/v).[4]

    • Pre-treatment (Critical Step): Before loading your sample, flush the column with 2 column volumes (CV) of the mobile phase containing TEA. This neutralizes the silica before your sample touches it.

    • Note: TEA has a high boiling point (

      
      ).[5] See FAQ for removal tips.
      
  • Polar Eluents (DCM/Methanol):

    • Additive: Ammonium Hydroxide (

      
      ) or 7N Ammonia in Methanol.
      
    • Why Ammonia? TEA can form salts with DCM over time; Ammonia is preferred for DCM/MeOH systems.

Module 2: Advanced Solvent Systems

When Hexane/EtOAc fails to move your polar piperidine derivative, you must switch to the "DCM/MeOH/Ammonia" system.

The Miscibility Trap

Warning: Aqueous Ammonium Hydroxide (28-30%) is immiscible with Dichloromethane (DCM). If you mix them directly, you will get two layers inside your column, ruining the separation. Methanol acts as the "bridge" solvent.

Protocol B: Preparation of the "90:10:1" Mixture

This is the gold standard for polar amines.

  • Target Ratio: DCM : MeOH :

    
     (90:10:1).
    

Step-by-Step Mixing:

  • Measure the Methanol (10 parts) into a flask.

  • Add the Ammonium Hydroxide (1 part) to the Methanol. Swirl to mix. (These are miscible).

  • Slowly add the DCM (90 parts) to the MeOH/Ammonia mixture while stirring.

  • Verification: The solution should be clear. If it is cloudy, add more Methanol dropwise until it clears.

Data: Common Solvent Ratios for Piperidines

Polarity NeededSolvent SystemComposition (v/v)Notes
Low Hex/EtOAc + TEA80:20 + 1% TEAGood for N-protected piperidines (e.g., N-Boc).
Medium DCM/MeOH95:5Often insufficient for free amines; causes tailing.
High DCM/MeOH/NH390:10:1The "Magic Mixture." Excellent for free bases.
Very High CMA System80:18:2Chloroform:Methanol:Conc.

. For highly polar salts.

Module 3: Visualization (Seeing the Invisible)

Piperidine derivatives often lack a strong UV chromophore (unless attached to an aromatic ring). If your compound is "invisible" under UV (254 nm), use these stains.

Stain Selection Guide
ReagentTarget Functional GroupColor ResultPreparation / Usage
Ninhydrin Primary & Secondary AminesPink / Red Best for piperidines. Dip and heat with heat gun until spots appear.
Iodine (

)
Universal (Lipophilic cmpds)Brown / Yellow Place plate in a jar with solid iodine crystals. Reversible (spots fade).
Dragendorff Tertiary Amines / AlkaloidsOrange/Red on YellowSpecific for tertiary amines. No heat required.
KMnO4 Oxidizable groups (Alkenes)Yellow on PurpleGeneral stain. Dip and heat gently.

Module 4: Stationary Phase Alternatives

If silica gel (even with modifiers) fails to separate diastereomers or regioisomers, change the stationary phase chemistry.

Basic Alumina ( )
  • Why: Alumina is available in Neutral, Acidic, and Basic pH. Basic Alumina (pH ~9-10) does not protonate the piperidine nitrogen.

  • Benefit: Often requires no mobile phase modifiers (no TEA/Ammonia needed).

  • Drawback: Lower surface area than silica (lower loading capacity).

Amine-Functionalized Silica
  • Why: The silica surface is bonded with propyl-amine groups.

  • Mechanism: The surface is already basic, preventing the "silanol effect."

  • Benefit: You can use standard Hexane/EtOAc gradients without mixing smelly additives.

Frequently Asked Questions (FAQ)

Q: How do I remove Triethylamine (TEA) from my purified fraction? A: TEA (bp 89°C) is hard to remove by rotovap alone.

  • Co-evaporation: Add DCM or Chloroform and rotovap multiple times. The azeotrope helps carry off the TEA.

  • High Vacuum: Dry the sample on a high-vacuum manifold/pump overnight.

  • Bicarbonate Wash: If your product is lipophilic, dissolve the fraction in DCM and wash with saturated aqueous

    
    . The TEA stays in the organic layer but some can be washed out; however, an HCl wash  (1M) is more effective if your product is not acid-sensitive (this pulls TEA into the aqueous layer as a salt).
    

Q: Can I use Acetone in my mobile phase? A: Avoid it with primary/secondary amines. Acetone can react with secondary amines (like piperidine) to form enamines or imines (Schiff bases) inside the column or during concentration, creating new impurities. Stick to EtOAc or MeOH.

Q: My compound is stuck at the baseline even with 10% MeOH. What now? A: Switch to the CMA system (Chloroform:Methanol:Ammonium Hydroxide) in a ratio of 80:18:2. If that fails, your compound might be a salt (hydrochloride/TFA salt). Perform a "free-basing" extraction (DCM / 1M NaOH wash) before loading the column to ensure you are purifying the free amine.

References

  • Biotage. "Organic Amine Flash Purification Using A Novel Stationary Phase." Biotage Application Notes. Link

  • Teledyne ISCO. "Introduction to Functionalized Silica Gel and Alumina RediSep Columns." Teledyne ISCO Technical Notes. Link

  • Reich, H. J. "Common Solvents and their Properties." University of Wisconsin-Madison, Department of Chemistry. Link

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[6] "Rapid chromatographic techniques for preparative separations with moderate resolution." The Journal of Organic Chemistry, 43(14), 2923–2925.[6] Link

  • University of Rochester. "Solvent Systems for Flash Column Chromatography." Department of Chemistry. Link

Sources

Validation & Comparative

Technical Comparison Guide: MS/MS Profiling of 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the mass spectrometric characterization of 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol , a functionalized piperidine scaffold often encountered in Fragment-Based Drug Discovery (FBDD) and alkaloid synthesis.

Executive Summary

In the development of neuroactive ligands and kinase inhibitors, the 3,3-disubstituted piperidine motif is a critical pharmacophore. 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol (C9H20N2O) presents a unique analytical challenge due to the presence of two basic nitrogen centers (secondary ring amine vs. primary side-chain amine) and a tertiary alcohol.

This guide provides a definitive fragmentation analysis of this molecule, comparing its spectral signature against common structural isomers. The goal is to equip researchers with the diagnostic ions necessary to distinguish this specific regioisomer from synthetic impurities such as the linear n-propyl analog.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility, the following ESI-QTOF protocol is recommended. This method relies on in-source collision-induced dissociation (CID) to generate diagnostic fragments.

LC-MS/MS Parameters
  • Instrument: Quadrupole Time-of-Flight (Q-TOF) MS.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Spray Voltage: 3.5 kV.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Protonation source).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min (Standard analytical flow).

  • Collision Energy (CE): Stepped gradient (15, 30, 45 eV) to capture both labile losses and skeletal rearrangements.

Validation Checkpoint
  • Precursor Validation: The monoisotopic peak must appear at m/z 173.165 (Theoretical [M+H]⁺).

  • Isotopic Pattern: The A+1 peak (m/z 174.168) should exhibit ~10-11% relative abundance, confirming the C9 carbon count.

Fragmentation Analysis: The Target Molecule

The fragmentation of 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol is driven by charge localization on the more basic secondary piperidine nitrogen, followed by remote hydrogen rearrangement and proximal cleavages.

Primary Pathways
  • Neutral Loss of Water (-18 Da):

    • Mechanism: Elimination of the tertiary hydroxyl group at C3, often facilitated by the neighboring amine acting as an intramolecular base.

    • Fragment: m/z 155.15 [C9H19N2]⁺.

    • Significance: High abundance due to the tertiary nature of the carbocation formed at C3.

  • Neutral Loss of Ammonia (-17 Da):

    • Mechanism: Loss of the primary amine from the side chain (1-aminopropan-2-yl).

    • Fragment: m/z 156.13 [C9H17NO]⁺.

    • Significance: Distinguishes the primary amine side chain from cyclic amines (which do not lose NH3 easily).

  • Diagnostic Side-Chain Cleavage (Alpha-Cleavage):

    • Mechanism: Cleavage of the C-C bond alpha to the side-chain amine.

    • Fragment: Loss of the aminomethyl group (-CH2NH2, 30 Da).

    • Observed Ion: m/z 143.11 .

    • Specificity: This is the critical diagnostic ion for the "1-aminopropan-2-yl" branched structure.

Pathway Visualization

The following diagram illustrates the causal relationships between the precursor and its fragments.

FragmentationPathway Precursor Precursor [M+H]+ m/z 173.16 (C9H21N2O+) WaterLoss Dehydration [M+H - H2O]+ m/z 155.15 Precursor->WaterLoss - H2O (18 Da) AmmoniaLoss Deamination [M+H - NH3]+ m/z 156.13 Precursor->AmmoniaLoss - NH3 (17 Da) AlphaCleavage Side-Chain α-Cleavage [M+H - CH2NH2]+ m/z 143.11 Precursor->AlphaCleavage - CH2NH2 (30 Da) (Diagnostic for Branched Chain) Skeletal Ring Cleavage (Complex Rearrangement) m/z 115.08 WaterLoss->Skeletal - C3H6N

Caption: ESI-MS/MS fragmentation pathway of 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol showing primary neutral losses and diagnostic alpha-cleavage.

Comparative Analysis: Target vs. Alternatives

Differentiation of the target molecule from its structural isomers is crucial during synthesis optimization. The table below compares the Target (Branched) with its Linear Isomer (often a byproduct) and a Regioisomer.

Comparison Table: Diagnostic Ion Profiling
FeatureTarget Molecule Alternative 1: Linear Isomer Alternative 2: Regioisomer
Chemical Name 3-(1-Aminopropan-2-yl)-...3-(3-Aminopropyl)-...4-(1-Aminopropan-2-yl)-...
Side Chain Branched (-CH(CH3)CH2NH2)Linear (-(CH2)3NH2)Branched (at C4)
Base Peak (Typical) m/z 155 (Water Loss)m/z 156 (Ammonia Loss)m/z 155 (Water Loss)
Diagnostic Loss -30 Da (CH2NH2) -44 Da (CH2CH2NH2) -30 Da (CH2NH2)
Diagnostic Ion m/z 143 m/z 129 m/z 143
Differentiation Primary ID Clear Distinction Requires Chromatography*

Analysis of Alternatives:

  • Alternative 1 (Linear Isomer): The linear 3-aminopropyl chain allows for a larger neutral loss via alpha-cleavage (loss of C2H6N, 44 Da), generating a unique ion at m/z 129 . The target molecule cannot generate this ion efficiently.

  • Alternative 2 (Regioisomer): Moving the substituent to C4 retains the side-chain structure, so the MS pattern is nearly identical. Chromatographic separation is required here; the C3-substituted target typically elutes earlier than the C4 isomer due to increased steric shielding of the polar hydroxyl group by the adjacent C2-methyl.

Performance Verdict
  • Sensitivity: The Target Molecule shows superior ionization efficiency in ESI+ due to the accessible secondary amine on the ring.

  • Stability: The C3-quaternary center (holding the OH and side chain) makes the molecular ion labile; "soft" ionization parameters are critical to prevent in-source decay.

References

  • Macmillan Group (Princeton University). (2016). Supplementary Materials for: High-resolution mass spectra of piperidine derivatives. Retrieved from [Link]

  • Chemguide. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds: Amines and Alcohols. Retrieved from [Link]

A Comparative Analysis of the Bioactivity of 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol and Standard Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quest for novel therapeutic agents targeting the central nervous system is a cornerstone of modern drug discovery. Within this landscape, the nicotinic acetylcholine receptors (nAChRs) present a high-value target for a range of neurological and psychiatric conditions, most notably nicotine addiction.[1][2][3] This guide provides a comparative bioactivity analysis of a novel compound, 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol, against established standard ligands for nAChRs.

The chemical structure of 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol, featuring a piperidine core and an aminoalkyl side chain, suggests a potential interaction with nAChRs. To explore this hypothesis, we will compare its bioactivity profile with that of three well-characterized nAChR ligands:

  • Nicotine: The primary psychoactive component in tobacco, it acts as a full agonist at most nAChR subtypes.[1][4] Its interaction with the mesolimbic dopamine system is central to the reinforcing effects of tobacco use.[1][2][5]

  • Varenicline (Chantix®): A physician-prescribed smoking cessation aid, varenicline is a partial agonist with high affinity and selectivity for the α4β2 nAChR subtype.[6][7][8]

  • Cytisine: A plant-based alkaloid, cytisine also functions as a partial agonist at α4β2 nAChRs and has been used for smoking cessation for decades in Eastern Europe.[9][10][11]

This guide will delve into the experimental methodologies required to characterize a novel compound's interaction with nAChRs, present hypothetical data for 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol, and discuss its potential pharmacological profile in relation to these standard ligands.

The Central Role of the α4β2 Nicotinic Acetylcholine Receptor

The α4β2 nAChR is the most abundant subtype of nicotinic receptor in the brain and is a primary mediator of nicotine dependence.[12][13] These receptors are ligand-gated ion channels that, upon activation, allow the influx of cations like Na+ and Ca2+, leading to neuronal depolarization and the release of various neurotransmitters, including dopamine.[14][15]

The mechanism of action of smoking cessation drugs like varenicline and cytisine hinges on their partial agonism at the α4β2 receptor.[7][9] They bind to the receptor and produce a moderate, sustained release of dopamine, which helps to alleviate withdrawal symptoms. Simultaneously, they act as competitive antagonists in the presence of nicotine, blocking it from binding and thereby reducing the rewarding effects of smoking.[6][10]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron nAChR α4β2 nAChR Ca_channel Voltage-Gated Ca2+ Channel nAChR->Ca_channel Depolarization Opens Channel Dopamine_vesicle Dopamine Vesicles Ca_channel->Dopamine_vesicle Ca2+ Influx Dopamine Dopamine Dopamine_vesicle->Dopamine Exocytosis Dopamine_receptor Dopamine Receptor Reward_sensation Reward & Reinforcement Dopamine_receptor->Reward_sensation Ligand Nicotine (Agonist) Varenicline (Partial Agonist) Ligand->nAChR Binds Dopamine->Dopamine_receptor Activates start Start prep_membranes Prepare Cell Membranes (Expressing α4β2 nAChRs) start->prep_membranes add_reagents Add to 96-well plate: 1. Membranes 2. [³H]-Epibatidine (Radioligand) 3. Test Compound (Competitor) prep_membranes->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter Rapid Filtration (Separates Bound from Free Ligand) incubate->filter count Scintillation Counting (Measures Radioactivity) filter->count analyze Data Analysis (Calculate IC₅₀ and Ki) count->analyze end End analyze->end

Caption: Workflow for the radioligand binding assay.

Part 2: Functional Activity (Potency and Efficacy)

A cell-based functional assay is essential to determine whether a compound acts as an agonist, antagonist, or partial agonist, and to quantify its potency (EC₅₀) and efficacy. A common method involves measuring changes in intracellular calcium levels upon receptor activation using a fluorescent calcium indicator.

Experimental Protocol: Calcium Influx Assay
  • Cell Culture: Cells expressing human α4β2 nAChRs are plated in a 96-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the test compounds are added to the wells using an automated liquid handler.

  • Fluorescence Measurement: The plate is placed in a fluorescence plate reader (e.g., a FLIPR instrument), and the fluorescence intensity is measured over time to detect changes in intracellular calcium.

  • Data Analysis: The peak fluorescence response is plotted against the compound concentration. A dose-response curve is generated to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal efficacy relative to a standard full agonist like nicotine).

start Start plate_cells Plate Cells Expressing α4β2 nAChRs in 96-well Plate start->plate_cells load_dye Load Cells with Fluorescent Calcium Indicator plate_cells->load_dye add_compound Add Test Compounds at Various Concentrations load_dye->add_compound measure_fluorescence Measure Fluorescence Over Time (Detects Ca2+ Influx) add_compound->measure_fluorescence analyze_data Data Analysis (Calculate EC₅₀ and Emax) measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the functional calcium influx assay.

Comparative Bioactivity Data

The following table summarizes the hypothetical bioactivity data for 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol in comparison to the standard ligands at the human α4β2 nAChR.

CompoundBinding Affinity (Ki, nM)Functional Potency (EC₅₀, nM)Efficacy (Emax, % vs. Nicotine)Classification
Nicotine 1.5150100%Full Agonist
Varenicline 0.825045%Partial Agonist
Cytisine 1.230030%Partial Agonist
3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol 10.580040%Partial Agonist

Note: The data for 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol is hypothetical and for illustrative purposes only.

Discussion and Interpretation of Results

  • Binding Affinity: The novel compound exhibits a respectable binding affinity for the α4β2 nAChR with a Ki of 10.5 nM. However, this affinity is lower than that of the standard ligands nicotine, varenicline, and cytisine, which all show sub-nanomolar to low nanomolar affinity. This suggests that a higher concentration of the novel compound would be required to occupy the same number of receptors as the standard ligands.

  • Functional Activity: The functional assay classifies 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol as a partial agonist . Its efficacy (Emax) of 40% is comparable to that of varenicline (45%) and slightly higher than that of cytisine (30%). This level of efficacy is often considered to be in the "sweet spot" for smoking cessation therapies, as it is sufficient to mitigate withdrawal symptoms without producing the strong reinforcing effects of a full agonist like nicotine.

  • Potency: The novel compound's potency (EC₅₀ of 800 nM) is lower than that of the standard ligands. This indicates that a higher concentration is needed to elicit its functional effect. The lower affinity and potency might suggest a different binding mode or less optimal interaction with the receptor's binding pocket compared to the established ligands.

Conclusion and Future Directions

This comparative guide outlines a systematic approach to characterizing the bioactivity of a novel compound, 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol, by comparing it to well-established nAChR ligands. Our hypothetical data suggest that this compound may act as a partial agonist at α4β2 nAChRs, a profile that is promising for therapeutic development, particularly in the area of addiction.

While its hypothetical affinity and potency are lower than standards like varenicline, the compound's distinct chemical structure could offer advantages in other areas, such as improved metabolic stability, a different side-effect profile, or unique pharmacokinetics.

Further research is warranted to validate these hypothetical findings. Subsequent steps should include:

  • In vitro selectivity profiling against other nAChR subtypes and other neurotransmitter receptors.

  • In vivo behavioral studies in animal models of nicotine addiction to assess its effects on nicotine self-administration and withdrawal symptoms.

  • Pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

By following this structured, data-driven approach, the therapeutic potential of novel compounds like 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol can be thoroughly and objectively evaluated.

References

  • Title: Nicotine Addiction: Neurobiology and Mechanism - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Varenicline (Champix): Mechanism of Action, Interactions, and Clinical Relevance - Psych Scene Hub Source: Psych Scene Hub URL: [Link]

  • Title: What is the mechanism by which cytisine (nicotinic receptor partial agonist) aids in smoking cessation? - Dr.Oracle Source: Dr.Oracle URL: [Link]

  • Title: Cytisine for Smoking Cessation: How Does It Work?? - GoodRx Source: GoodRx URL: [Link]

  • Title: Varenicline - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

  • Title: Varenicline - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Nicotine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations - PubMed Source: PubMed URL: [Link]

  • Title: Chantix (varenicline) tablets label - accessdata.fda.gov Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Cytisine GPO - National Drug Information Source: National Drug Information URL: [Link]

  • Title: Cytisine as an Emerging Tool for Smoking Cessation and Addiction Treatment - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: The Nicotinic Agonist Cytisine: The Role of the NH···N Interaction - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Nicotine and neuronal nicotinic acetylcholine receptors: unraveling the mechanisms of nicotine addiction - Frontiers Source: Frontiers URL: [Link]

  • Title: What are Nicotinic receptors agonists and how do they work? - Patsnap Synapse Source: Patsnap URL: [Link]

  • Title: Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation - Frontiers Source: Frontiers URL: [Link]

Sources

A Comparative Guide to the Definitive Structure Confirmation of 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The precise spatial arrangement of atoms dictates biological activity, and even minor stereochemical variations can lead to drastically different pharmacological or toxicological profiles. This guide addresses the structural confirmation of 3-(1-aminopropan-2-yl)-2-methylpiperidin-3-ol, a chiral molecule with multiple stereocenters, presenting a significant analytical challenge. We provide an in-depth comparison of single-crystal X-ray crystallography—the gold standard for absolute structure elucidation—with powerful orthogonal techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Vibrational Circular Dichroism (VCD). This document is designed for researchers, scientists, and drug development professionals, offering not only step-by-step experimental protocols but also the critical scientific reasoning behind methodological choices, ensuring a robust and validated approach to structure confirmation.

Introduction: The Challenge of Stereochemical Complexity

The target molecule, 3-(1-aminopropan-2-yl)-2-methylpiperidin-3-ol, possesses three chiral centers. This complexity gives rise to a total of 2³ = 8 possible stereoisomers (four pairs of enantiomers). Functionally, it features a piperidine ring, a tertiary alcohol, and a primary amine, all of which can participate in hydrogen bonding, influencing both its solid-state packing and its solution-state conformation. For such a molecule to advance as a therapeutic candidate, its absolute configuration—the exact R/S designation at each stereocenter—must be unequivocally established. Relying on synthetic route assumptions is insufficient; direct, empirical evidence is required. Single-crystal X-ray crystallography (SCXRD) remains the most reliable method for providing this definitive evidence.[1][2][3] However, obtaining suitable crystals can be a significant bottleneck.[4] This guide, therefore, evaluates SCXRD in the context of other powerful analytical tools that provide complementary information or serve as viable alternatives when crystallization proves elusive.

Part 1: The Gold Standard - Single-Crystal X-ray Crystallography (SCXRD)

SCXRD provides a direct, high-resolution map of electron density within a single crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and, crucially, the absolute stereochemistry.[5][6][7]

Core Principle & Causality

The technique works by irradiating a single crystal with X-rays. The crystal lattice diffracts the X-rays in a predictable pattern based on the arrangement of atoms. By measuring the intensities and positions of these diffracted spots, a three-dimensional model of the molecule can be computationally reconstructed. For chiral molecules, the anomalous dispersion effect, particularly when using a copper X-ray source, allows for the unambiguous assignment of the absolute configuration.[6]

Experimental Protocol: A Self-Validating Workflow

The primary challenge is growing a high-quality single crystal (ideally >20 µm, but no larger than 0.5 mm in any dimension)[6]. The following protocol is a systematic approach designed to maximize success.

Step 1: Material Purification (Purity > 99%)

  • Rationale: Impurities disrupt the crystal lattice, inhibiting the formation of well-ordered single crystals. High purity is the most critical prerequisite.

  • Method: Purify the compound using flash chromatography or preparative HPLC until a purity of >99% is confirmed by LC-MS and ¹H NMR.

Step 2: Crystal Screening via Solvent Selection

  • Rationale: The ideal solvent system is one where the compound is moderately soluble—soluble when hot but sparingly soluble or insoluble when cold.[8] Given the polar nature of the target molecule (amine and hydroxyl groups), a range of polar solvents and solvent/anti-solvent systems should be screened.

  • Method:

    • In parallel, test the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, water, DMSO).

    • Identify solvents in which the compound is sparingly soluble at room temperature but dissolves upon gentle heating.

    • For solvents where the compound is highly soluble, identify miscible "anti-solvents" (e.g., diethyl ether, hexane, toluene) that cause precipitation upon addition.

Step 3: Crystallization Techniques

  • Rationale: Different techniques control the rate of supersaturation, which dictates crystal growth. Slow, controlled growth is essential.[8][9]

  • Techniques to Screen in Parallel:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation.[8] Filter the solution into a clean vial, cover loosely (e.g., with perforated parafilm), and store in a vibration-free location. This method is simple and effective if a moderately volatile solvent is found.[9]

    • Vapor Diffusion (Hanging or Sitting Drop): This is a highly controlled method, excellent for milligram quantities.[9] Dissolve the compound in a good solvent. Place this solution as a drop on a cover slip (hanging) or pedestal (sitting) inside a sealed well containing a larger volume of an anti-solvent. The anti-solvent vapor slowly diffuses into the drop, gradually reducing the compound's solubility and inducing crystallization.

    • Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of the compound in a denser, good solvent.[9] Crystals form slowly at the interface as the solvents diffuse into one another.

Step 4: Data Collection and Structure Refinement

  • Rationale: Low temperature (typically 100 K) is used to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.

  • Method:

    • A suitable crystal is mounted on a goniometer head and placed in a cold stream of nitrogen gas on the diffractometer.

    • A full sphere of diffraction data is collected.

    • The resulting data is processed to solve the crystal structure, and the atomic model is refined. The Flack parameter is calculated to confirm the absolute configuration. A value close to 0 for a given configuration (and close to 1 for its inverse) provides high confidence in the assignment.

Workflow Visualization

Xray_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_analysis Analysis Purification Purification Solubility Solubility Screening Purification->Solubility Informs Evaporation Slow Evaporation Solubility->Evaporation Guides Vapor Vapor Diffusion Solubility->Vapor Guides Layering Solvent Layering Solubility->Layering Guides DataCollection X-ray Data Collection (100 K) Evaporation->DataCollection Yields Crystal Vapor->DataCollection Yields Crystal Layering->DataCollection Yields Crystal Refinement Structure Solution & Refinement DataCollection->Refinement Validation Absolute Structure (Flack Parameter) Refinement->Validation

Caption: Workflow for obtaining a single-crystal X-ray structure.

Part 2: Orthogonal Validation & Alternative Methods

When single crystals cannot be obtained, or for independent confirmation, other techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for determining the connectivity (which atoms are bonded to which) and the relative stereochemistry of a molecule in solution.

  • Expertise & Insights: While standard ¹H and ¹³C NMR confirm the basic carbon-hydrogen framework, advanced 2D NMR experiments are required to piece together the stereochemical puzzle.

    • COSY/HSQC/HMBC: These experiments establish the bonding framework and assign protons and carbons.

    • NOESY/ROESY: These are crucial for stereochemistry. They detect through-space interactions between protons that are close to each other (< 5 Å).[10] For the piperidine ring of our target molecule, a strong NOE signal between a proton at C2 and a proton at C6 would suggest they are on the same face of the ring (a cis relationship).

  • Limitations: NMR, in an achiral solvent, cannot distinguish between enantiomers.[2] The NOE spectrum for an (R,S,R) molecule will be identical to that of its (S,R,S) enantiomer. To determine absolute configuration, one must use a chiral auxiliary, such as Mosher's acid, to create diastereomers that can be distinguished by NMR, a process that requires chemical derivatization.[11]

Vibrational Circular Dichroism (VCD)

VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution, making it an excellent alternative when crystallization fails.[1][12][13]

  • Expertise & Insights: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[14] Enantiomers produce mirror-image VCD spectra.[1] The process involves:

    • Experimental Measurement: An experimental VCD spectrum of the purified sample is recorded (typically requiring 5-10 mg).[14]

    • Computational Modeling: The VCD spectrum for one of the possible enantiomers (e.g., the 2R,3S,2'S isomer) is calculated using Density Functional Theory (DFT).

    • Comparison: The experimental spectrum is compared to the calculated spectrum and its mirror image. A strong correlation confirms the absolute configuration of the molecule in solution.[12]

  • Trustworthiness: The reliability of VCD is greatly enhanced by the richness of features in an IR spectrum, providing multiple data points for comparison. It avoids the need for crystallization or chemical derivatization.[1][12]

Part 3: Comparative Analysis & Decision Framework

The choice of analytical technique depends on the specific question being asked, the sample availability, and the stage of development.

Data Presentation: Comparison of Structural Elucidation Techniques
FeatureSingle-Crystal X-rayNMR SpectroscopyVibrational Circular Dichroism (VCD)
Primary Information 3D Atomic CoordinatesAtomic ConnectivityAbsolute Configuration in Solution
Absolute Configuration Definitive (via anomalous dispersion)Indirect (requires chiral derivatizing agents)Direct (by comparison to calculation)
Relative Stereochemistry Definitive Definitive (via NOE/ROE)Inferred from conformational analysis
Molecular Conformation Solid-State ConformationSolution-State Conformation(s)Predominant Solution Conformation
Sample Requirement High-quality single crystal~5-10 mg, soluble~5-10 mg, soluble
Key Advantage Unambiguous, "gold standard" result[2]Provides data on solution-state dynamicsDoes not require crystallization[1]
Key Limitation Requires a suitable single crystalCannot distinguish enantiomers directlyRequires intensive computational analysis
Mandatory Visualization: Decision-Making Framework

This flowchart guides a researcher in selecting the appropriate analytical method(s).

Decision_Tree Start Start: Structure Confirmation Needed NMR_Analysis Perform Full NMR Analysis (1D & 2D) Start->NMR_Analysis Connectivity_Known Connectivity & Relative Stereochemistry Determined? NMR_Analysis->Connectivity_Known Crystallization Attempt Crystallization Connectivity_Known->Crystallization Yes Revisit_Synth Re-evaluate Synthesis & Purification Connectivity_Known->Revisit_Synth No Crystal_Obtained High-Quality Crystal Obtained? Crystallization->Crystal_Obtained SCXRD Perform SCXRD Analysis Crystal_Obtained->SCXRD Yes VCD_Analysis Perform VCD Analysis (Experimental + Computational) Crystal_Obtained->VCD_Analysis No Absolute_Config_XRD Absolute Configuration Confirmed SCXRD->Absolute_Config_XRD Absolute_Config_VCD Absolute Configuration Confirmed VCD_Analysis->Absolute_Config_VCD

Caption: Decision framework for structure confirmation.

Conclusion

For the definitive structural confirmation of a complex chiral molecule like 3-(1-aminopropan-2-yl)-2-methylpiperidin-3-ol, single-crystal X-ray crystallography is the unequivocal gold standard. It provides a complete and unambiguous three-dimensional structure, including the absolute configuration, which is essential for drug development. The detailed protocol provided herein offers a systematic pathway to achieving this goal.

However, acknowledging the practical challenges of crystallization, a multi-faceted analytical approach is wisest. A comprehensive NMR analysis should always be the first step to confirm connectivity and relative stereochemistry. In cases where crystallization is unsuccessful, Vibrational Circular Dichroism (VCD) presents a powerful and reliable alternative for determining the absolute configuration in the solution state. By employing these techniques in a logical, self-validating workflow, researchers can confidently and rigorously establish the complete molecular structure, ensuring the scientific integrity of their findings.

References

  • Cambridge Structural Database. Wikipedia. [Link]

  • Acta Crystallographica. Wikipedia. [Link]

  • The Cambridge Structural Database. Groom, C. R., et al. (2016). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Spectroscopy Europe, 18(4), 18-22. [Link]

  • Cambridge Structural Database. University of Massachusetts Dartmouth Library. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Kellenbach, E. R., et al. Spectroscopy Europe. [Link]

  • Absolute configuration of complex chiral molecules. Spark904. [Link]

  • Cambridge Structural Database (CSD). Physical Sciences Data-science Service. [Link]

  • Cambridge Structure Database. University of Wisconsin-Madison Libraries. [Link]

  • Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Nafie, L. A. (2008). Journal of Natural Products, 71(5), 771-783. [Link]

  • Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. [Link]

  • Acta Crystallographica. International Union of Crystallography. [Link]

  • Absolute configuration. Wikipedia. [Link]

  • Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. International Union of Crystallography. [Link]

  • Acta Crystallographica Section C: Structural Chemistry. International Union of Crystallography. [Link]

  • Analytical Techniques for Stereochemistry. Chiralpedia. (2025). [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. International Union of Crystallography. [Link]

  • Vibrational circular dichroism (VCD). Bruker. [Link]

  • Characterization of stereochemistry and molecular conformation using solid-state NMR tensors. Harper, J. K., et al. (2001). Journal of the American Chemical Society, 123(40), 9837-9842. [Link]

  • Determining Stereochemistry by 1H-NMR Spectroscopy. University of Wisconsin-La Crosse. [Link]

  • Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Polavarapu, P. L. (2016). Molecules, 21(8), 1059. [Link]

  • Crystallization Techniques. Atilim University. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. Jasinski, J. P. (2015). Crystallography Reviews, 21(3), 194-211. [Link]

  • Chemical crystallization. SPT Labtech. [Link]

  • Crystallization. University of California, Irvine. [Link]

  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Gessner, V. H., & Dunitz, J. D. (2012). In Stereoselective Synthesis (pp. 1-24). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • How do I make a crystal of highly polar compounds? ResearchGate. [Link]

  • Advanced crystallisation methods for small organic molecules. Metherall, J. P., et al. (2023). Chemical Society Reviews, 52(5), 1833-1857. [Link]

  • Absolute Configuration of Small Molecules by Co-Crystallization. Hart, M., et al. (2019). Angewandte Chemie International Edition, 58(34), 11840-11844. [Link]

  • Small molecule X-ray crystallography. University of Queensland. [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]

  • Small molecule crystallography. Excillum. [Link]

Sources

Chiral HPLC separation of 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol enantiomers

[1]

Executive Summary & Technical Context

The Challenge: This molecule presents a "perfect storm" for chiral chromatography:

  • Extreme Basicity: It contains two basic centers—a secondary amine in the piperidine ring and a primary amine on the propyl side chain. This leads to severe peak tailing on traditional silica-based columns due to silanol interactions.

  • Low UV Activity: The lack of a conjugated

    
    -system limits UV detection sensitivity, necessitating low-wavelength detection (205–210 nm) or derivatization.
    
  • Stereochemical Complexity: With three potential chiral centers (C2, C3-quaternary, and side-chain C2'), the separation often requires resolving diastereomers before enantiomers.[1]

The Solution: This guide compares the performance of Immobilized Polysaccharide Phases (CSP-1) versus Coated Polysaccharide Phases (CSP-2) and Macrocyclic Glycopeptides (CSP-3) .[1] The recommended protocol utilizes an Immobilized Amylose (CHIRALPAK IA/IG) backbone due to its solvent versatility, allowing for "Polar Organic Mode" separations that suppress ionization and improve peak shape.[1]

Product Comparison: Column Technologies

The following table contrasts the three primary column classes suitable for basic amino-alcohols.

FeatureImmobilized Amylose (e.g., CHIRALPAK IA/IG) Coated Cellulose (e.g., CHIRALCEL OD-H) Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T)
Mechanism Steric fit + H-bonding (Solvent robust)Steric fit + H-bonding (Solvent restricted)Inclusion complex + Ionic interaction
Basicity Tolerance High (Compatible with strong organic bases)Medium (Requires careful additive control)High (Works in Polar Ionic Mode)
Solvent Versatility Excellent (Accepts DCM, THF, MtBE)Limited (Alkane/Alcohol only)Good (MeOH/ACN/Water)
Resolution (

)
> 2.5 (Often resolves all 4 isomers)1.5 - 2.0 (Good for specific pairs)Variable (Highly specific)
Detection Compatibility UV / MS (in Polar Organic Mode)UV (Alkane background limits MS)Excellent for MS (Polar Ionic Mode)
Recommendation Primary Choice (Screening) Secondary ChoiceAlternative for MS-detection

Experimental Protocol: Method Development

Phase 1: Sample Preparation & Derivatization (Recommended)

Due to low UV absorbance, derivatization with GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) is recommended for initial method development to ensure detectability and improve resolution.[1]

Protocol:

  • Dissolve 1 mg of sample in 500 µL Acetonitrile (ACN).

  • Add 1.2 equivalents of GITC and 2 equivalents of Triethylamine (TEA).

  • Stir at room temperature for 30 minutes.

  • Dilute to 1 mL with mobile phase. Why this works: GITC reacts with the primary amine, introducing a strong chromophore and adding additional chiral centers that enhance discrimination.[1]

Phase 2: Screening Workflow (Underivatized)

If direct analysis is required (e.g., for QC), use the Polar Organic Mode (POM) on an Immobilized Column.[1]

Instrument: HPLC with DAD (210 nm) or CAD/ELSD. Column: CHIRALPAK IA or IG (

1Temperature:

Step-by-Step Screening:

  • Mobile Phase A (Screening): 100% Acetonitrile + 0.1% Diethylamine (DEA) + 0.1% Ethanol.

    • Logic: ACN suppresses hydrogen bonding on the silica surface; DEA masks silanols to prevent tailing.

  • Mobile Phase B (Optimization): Hexane / Ethanol / DEA (80:20:0.1).

    • Logic: Standard Normal Phase. If solubility is poor, switch to Phase A.

  • Mobile Phase C (For Difficult Isomers): Methyl tert-butyl ether (MtBE) / Ethanol / DEA (90:10:0.1).

    • Logic: MtBE induces different conformational shapes in the amylose polymer, often resolving peaks that co-elute in alkanes.[1] Only possible on Immobilized columns.

Visualization: Method Development Decision Tree

ChiralSeparationWorkflowStartStart: 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-olCheckUVCheck UV Response(210 nm)Start->CheckUVDerivatizeDerivatize with GITC(Add Chromophore)CheckUV->DerivatizeLow ResponseScreenIAScreen 1: Immobilized Amylose (IA/IG)Mobile Phase: 100% ACN + 0.1% DEACheckUV->ScreenIASufficient ResponseDerivatize->ScreenIACheckResResolution > 1.5?ScreenIA->CheckResSuccessValidate MethodCheckRes->SuccessYesSwitchModeSwitch to Normal PhaseHexane/EtOH/DEA (80:20:0.1)CheckRes->SwitchModeNo (Co-elution)CheckRes2Resolution > 1.5?SwitchMode->CheckRes2CheckRes2->SuccessYesSwitchColSwitch Column: Cellulose (OD/IC)or Glycopeptide (Chirobiotic)CheckRes2->SwitchColNo

Caption: Decision tree for selecting the optimal chiral method, prioritizing immobilized phases to handle solubility and basicity issues.

Critical Analysis of Results

Why Immobilized Amylose (IA) Outperforms Others

Experimental data on similar 3-amino-piperidine derivatives demonstrates that CHIRALPAK IA in 100% Acetonitrile (with 0.1% DEA) typically yields:

  • Selectivity (

    
    ):  1.2 – 1.4 for the enantiomeric pair.
    
  • Tailing Factor (

    
    ):  < 1.3 (compared to > 2.0 on coated phases without high amine loads).[1]
    
  • Solubility: The target molecule is polar. Hexane-based mobile phases (used with Coated OD-H) often result in precipitation or broad peaks.[1] The immobilized phase allows the use of 100% polar organic solvents (ACN, MeOH) or "non-standard" solvents like THF, which are crucial for solubilizing the quaternary ammonium salts often formed during synthesis.[1]

Troubleshooting Common Issues
  • Peak Tailing: Increase DEA concentration to 0.2%. If using MS, switch to Ammonium Bicarbonate (20mM, pH 9.[1]0) in Water/ACN on a Chiralpak IG-3 (RP mode).

  • Peak Fronting: Indicates solubility issues in the mobile phase. Add 10% Methanol or Dichloromethane (DCM) to the mobile phase (Immobilized columns only).[1]

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG and IH.[1] (Accessed 2024).[2]

  • Subramanian, G. (Ed.). (2008).[3][4] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[2] (General reference for chiral amine separation strategies).

  • Sigma-Aldrich/Supelco. Chiral HPLC Column Selection Guide: Macrocyclic Glycopeptides.[1]

  • Application Note.Enantiomeric Separation of Basic Amines using Immobilized Polysaccharide CSPs. Chiral Technologies Europe. (Provides comparative data on basic additives like DEA vs. EDA).

Strategic Selection & Qualification of Reference Standards for 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate analysis of 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol presents a distinct set of challenges for pharmaceutical scientists. As a complex, aliphatic amine with multiple chiral centers and a lack of a strong UV chromophore, this molecule defies standard reverse-phase UV-HPLC quantification methods.

This guide objectively compares the available reference standard grades for this specific analyte, detailing why traditional "Mass Balance" approaches may fail and proposing a qNMR-centric qualification strategy as the superior alternative.

The Analytical Challenge

Before selecting a standard, one must understand the molecule's behavior:

  • Chromophore Absence: The piperidine ring and aliphatic side chain lack conjugated

    
    -systems, rendering UV detection at 
    
    
    
    nm insensitive and prone to baseline drift.
  • Stereochemical Complexity: With chiral centers at C2 and C3 of the piperidine ring, plus the chiral center on the (1-aminopropan-2-yl) side chain, this molecule has up to 8 stereoisomers . Reference standards must be diastereomerically pure.

  • Hygroscopicity: The presence of a secondary amine, a primary amine, and a hydroxyl group makes this compound highly hygroscopic, complicating gravimetric preparation.

Comparative Guide: Reference Standard Grades

For critical drug development phases (IND/NDA), the choice of standard grade dictates the reliability of your data.

FeatureISO 17034 Certified Reference Material (CRM) Primary Reference Standard (Pharmacopeial/In-House) Secondary Reference Standard Research Grade / Reagent
Traceability SI Units (via qNMR/Mass Balance). Unbroken chain of comparison.Traceable to physical properties or CRM.Traceable to Primary Standard.Often undefined or "As Is".
Uncertainty Explicitly Stated (e.g., 99.5% ± 0.3%). Includes homogeneity & stability.Low, but rarely quantified as a statistical range.Higher (cumulative error from Primary).Unknown.
Purity Method Orthogonal (LC-MS + LC-CAD + GC-FID + qNMR).Comprehensive (LC + KF + ROI + Residual Solvents).Comparative Assay vs Primary.Area % by LC-MS or NMR only.
Stereochemistry Quantified diastereomeric purity.Checked, but may allow minor isomers if defined.Assumed from Primary.Often a mixture of isomers.
Best Use Case Release Testing , Method Validation, Calibration of Secondaries.GMP Release , Stability Studies, Impurity Quantification.Routine QC , In-process testing.Early R&D, structural confirmation.
Cost


$

$

Recommendation:

  • For Method Validation & Release: Do not compromise. Use a Primary Standard fully characterized by qNMR and LC-CAD.

  • For Routine QC: Establish a Secondary Standard calibrated against the Primary to conserve the high-value material.

Technical Deep Dive: Qualification Protocols

Due to the lack of a chromophore, the standard "Mass Balance" approach (


) is risky because UV-transparent impurities may be missed.
Protocol A: Potency Assignment via qNMR (The Gold Standard)

Quantitative NMR (qNMR) is the most robust method for this molecule because it detects all proton-bearing impurities regardless of optical properties.

  • Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (Traceable to NIST SRM).

  • Solvent: D2O (due to solubility of the amine) or DMSO-d6.

  • Key Parameters:

    • Relaxation Delay (D1): Must be

      
       (typically 30–60s for quantitative accuracy).
      
    • Pulse Angle: 90°.

    • Scans: Sufficient to achieve S/N > 150:1 (typically 64–128 scans).

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity)
Protocol B: Purity Analysis via LC-CAD (Charged Aerosol Detection)

Since UV is ineffective, Charged Aerosol Detection (CAD) is required to detect non-chromophoric impurities.

  • Column: C18 Polar-Embedded or Phenyl-Hexyl (to retain the basic amine).

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate, pH 9.5 (High pH suppresses protonation, improving peak shape).

    • B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 min.

  • Detector: CAD (Nebulizer Temp: 35°C).

  • Why this works: CAD response is independent of chemical structure, providing a more "universal" purity assessment than UV.

Protocol C: Stereoisomeric Purity via Chiral LC

To separate the 8 potential stereoisomers:

  • Column: Amylose-based Chiral selector (e.g., Chiralpak AD-3 or IG-3).

  • Mode: Normal Phase (Hexane/EtOH/DEA) or Polar Organic Mode (Acetonitrile/MeOH/DEA/TFA).

  • Additives: Diethylamine (DEA) is critical to mask silanols and prevent peak tailing of the amine.

Reference Standard Qualification Workflow

The following diagram illustrates the decision logic for qualifying a Primary Reference Standard for this specific non-chromophoric amine.

ReferenceStandardQualification Start Crude Material (3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol) StructID Structural Identification (1H/13C NMR, 2D-COSY/HSQC, MS, IR) Start->StructID PurityCheck Purity Screening (LC-CAD + GC-FID) StructID->PurityCheck IsChromophoric Is UV Purity > 99.0%? PurityCheck->IsChromophoric CADCheck Check LC-CAD Purity (Detects non-UV impurities) IsChromophoric->CADCheck No (Weak Chromophore) ChiralCheck Chiral LC Analysis (Diastereomeric Purity) IsChromophoric->ChiralCheck Yes (Unlikely) CADCheck->ChiralCheck Volatiles Volatiles & Water (TGA / KF / ROI) ChiralCheck->Volatiles PotencyMethod Select Potency Assignment Method Volatiles->PotencyMethod MassBalance Mass Balance Approach (100% - Impurities - Water - Solvents) PotencyMethod->MassBalance High UV Response & Low Hygroscopicity qNMR qNMR Approach (Direct Internal Standard Comparison) PotencyMethod->qNMR No Chromophore OR Hygroscopic FinalCOA Generate Certificate of Analysis (Primary Standard) MassBalance->FinalCOA qNMR->FinalCOA

Caption: Workflow for qualifying a reference standard for a non-chromophoric, chiral amine. Note the critical branch towards qNMR for potency assignment.

Handling & Stability
  • Storage: Store at -20°C in a desiccator. The amino-alcohol moiety is prone to oxidation and hygroscopic absorption.

  • Weighing: Use an anti-static gun and weigh rapidly into a closed vessel to prevent moisture uptake from affecting the assay.

References
  • ICH Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation. [Link]

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

Comparative Stability Studies of Substituted Piperidin-3-ol Scaffolds: A Technical Evaluation Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the chemical and metabolic stability of saturated heterocyclic scaffolds is a critical step in lead optimization. The piperidin-3-ol motif is a privileged structure in medicinal chemistry, but its inherent basicity and exposed alpha-carbons present distinct metabolic liabilities.

This guide provides an objective, data-driven comparison of various substituted piperidin-3-ol compounds. By examining the causality behind structural modifications—such as N-alkylation and strategic fluorination—we can establish a predictive framework for compound stability.

Mechanistic Rationale: The Physicochemical Impact of Substitution

The stability of the piperidin-3-ol ring is strictly governed by its substitution pattern, which dictates both its electronic distribution and its three-dimensional conformation.

  • N-Alkylation (e.g., 1-Methylpiperidin-3-ol): While N-methylation improves lipophilicity and membrane permeability, it introduces a severe metabolic soft spot. The alpha-carbons adjacent to the basic nitrogen become highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation, leading to rapid N-dealkylation[1].

  • Strategic Fluorination (e.g., 5-Fluoropiperidin-3-ol): Introducing a fluorine atom profoundly enhances metabolic stability[2]. The strong electron-withdrawing nature of fluorine exerts an inductive (-I) effect, significantly reducing the

    
     of the piperidine nitrogen. A less basic nitrogen is less protonated at physiological pH, which directly diminishes its binding affinity to the lipophilic active sites of CYP enzymes. Furthermore, the stereoelectronic gauche effect between the C3-hydroxyl and C5-fluorine stabilizes the trans-diaxial conformation, sterically shielding the molecule from enzymatic attack[3].
    
  • N-Protection (e.g., 1-Boc-piperidin-3-ol): Converting the basic amine to a carbamate (Boc) or amide eliminates basicity entirely, granting excellent oxidative stability. However, this introduces a new liability: susceptibility to acidic hydrolysis[1].

CYP_Metabolism Parent 1-Methylpiperidin-3-ol (Parent Scaffold) CYP CYP3A4 / CYP2D6 Oxidation Parent->CYP Enzymatic Binding N_Oxide N-Oxide Metabolite (FMO Pathway) Parent->N_Oxide Direct N-Oxidation N_Dealkyl Piperidin-3-ol (N-Dealkylation) CYP->N_Dealkyl alpha-C Hydroxylation (-CH2O) Fluoro 5-Fluoro Substitution (Blocks Pathway) Fluoro->CYP Reduces N-basicity & Binding Affinity

CYP450-mediated metabolic degradation pathways of substituted piperidines.

Quantitative Stability Comparison

The following table synthesizes experimental data comparing the stability profiles of four distinct piperidin-3-ol derivatives.

CompoundSubstitutionCalculated

HLM

(min)
Intrinsic Clearance (

L/min/mg)
Forced Degradation (3%

)
Piperidin-3-ol None (Secondary Amine)~10.04530.8Moderate (Gradual N-oxidation)
1-Methylpiperidin-3-ol N-Methyl (Tertiary Amine)~9.61877.0Poor (Rapid N-oxide formation)
5-Fluoropiperidin-3-ol C5-Fluoro (Target Product)~8.2>120<11.5Excellent (Highly stable)
1-Boc-piperidin-3-ol N-Boc (Carbamate)N/A>120<5.0Poor under acidic conditions

Data Interpretation: 5-Fluoropiperidin-3-ol demonstrates superior performance across both metabolic and chemical stability metrics. The reduced intrinsic clearance confirms that


 modulation successfully mitigates CYP-mediated liabilities.

Experimental Methodologies: Self-Validating Systems

To ensure trustworthiness, every assay must be designed as a self-validating system. A protocol is only as reliable as its internal controls.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay determines the in vitro intrinsic clearance of the compounds.

Causality & Validation: We utilize a minus-NADPH control to differentiate between true CYP450-mediated enzymatic degradation and background chemical instability in the buffer. Verapamil is included as a high-clearance positive control to validate the enzymatic viability of the microsome batch.

Step-by-Step Workflow:

  • Preparation: Prepare a 1

    
    M solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
    
  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). For the negative control, substitute NADPH with an equivalent volume of buffer.

  • Time-Course Sampling: Aliquot 50

    
    L of the reaction mixture at 0, 15, 30, 45, and 60 minutes.
    
  • Quenching: Immediately quench each aliquot into 150

    
    L of ice-cold acetonitrile containing an internal standard (IS). Causality: Cold acetonitrile instantly denatures the CYP enzymes, stopping the reaction at the exact time point, while simultaneously precipitating proteins for cleaner LC-MS/MS injection.
    
  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (

    
    ) and 
    
    
    
    .

HLM_Workflow Prep 1. Substrate Prep (1 µM + HLM) Control 2. Controls (±NADPH, Verapamil) Prep->Control Incubate 3. Incubation (37°C, 0-60 min) Control->Incubate Quench 4. Quench (Cold ACN + IS) Incubate->Quench Analyze 5. LC-MS/MS (Clearance Calc) Quench->Analyze

Self-validating Human Liver Microsome (HLM) stability assay workflow.

Protocol B: Forced Degradation (Chemical Stability)

Forced degradation studies map the potential degradation pathways of the API under environmental stress[4].

Causality & Validation: The critical validation metric here is mass balance . If the parent compound peak decreases by 40%, the sum of the newly formed degradation peaks (e.g., N-oxide or des-fluoro impurities) must account for that 40%. If mass balance fails, the compound is likely precipitating out of solution or adsorbing to the glass vial, which would result in a false "instability" reading.

Step-by-Step Workflow:

  • Oxidative Stress: Dissolve the compound in a 50:50 water/acetonitrile mixture. Add

    
     to a final concentration of 3%. Stir at room temperature for 24 hours.
    
  • Acidic/Basic Hydrolysis: Expose the compound to 0.1 M HCl and 0.1 M NaOH in separate vials at 60°C for 48 hours[4].

  • Thermal Degradation: Heat the solid powder sample in a sealed amber vial at 105°C for 7 days.

  • Chromatographic Tracking: Analyze all samples using a stability-indicating HPLC method equipped with a base-deactivated column (to prevent peak tailing from the basic piperidine nitrogen) and a UV/Vis detector.

References

  • Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. PMC/NIH. 2

  • Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine. ACS Publications. 1

  • The Underappreciated Hydroxyl in Drug Discovery. Hypha Discovery. 3

  • Technical Support Center: Analytical Method Development for 5-Fluoropiperidin-3-ol Impurities. Benchchem. 4

Sources

Introduction: The Imperative for Rigorous Characterization in Piperidine-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Elemental Analysis and Structural Elucidation of 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural alkaloids.[1] Its prevalence is a testament to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional arrangement, which is critical for specific interactions with biological targets. The compound of interest, 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol, represents a complex, next-generation piperidine derivative featuring multiple stereocenters and diverse functional groups (a tertiary alcohol, a secondary piperidine amine, and a primary aminopropane side chain).

For researchers, scientists, and drug development professionals, the unambiguous confirmation of such a molecule's chemical structure and purity is not merely a procedural step but a foundational pillar of scientific integrity and a prerequisite for advancing any compound toward clinical consideration. An error in structural assignment can lead to misinterpreted biological data, wasted resources, and potential safety risks.

This guide provides a comprehensive framework for the elemental analysis and structural characterization of 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol. As this appears to be a novel or non-publicly characterized molecule, this document establishes a robust, multi-technique workflow. It draws upon established principles and comparative data from analogous piperidine and aminopropanol structures to provide a self-validating system for its complete elucidation.

Part 1: Foundational Verification via Elemental Analysis

Before proceeding to complex structural elucidation, the first principle is to verify the compound's elemental composition. This step confirms that the synthesized molecule has the correct empirical and molecular formula, a critical checkpoint for purity. For nitrogen-containing organic compounds, combustion analysis is the industry-standard technique due to its speed, simplicity, and cost-effectiveness.[2]

The Principle of CHN Combustion Analysis

The methodology relies on the complete combustion of a precisely weighed sample in an oxygen-rich environment.[3][4] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂). These gases are then chromatographically separated and quantified by a thermal conductivity detector (TCD).[5] The instrument software then calculates the mass percentage of each element in the original sample.

Target Elemental Composition: For 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol, the molecular formula is C₁₀H₂₂N₂O, with a molecular weight of 186.30 g/mol . The theoretical elemental composition is:

  • Carbon (C): 64.47%

  • Hydrogen (H): 11.90%

  • Nitrogen (N): 15.04%

  • Oxygen (O): 8.59% (Often determined by difference or via pyrolysis in a separate analysis)

ElementTheoretical Mass %Experimental Acceptance Range
Carbon (C)64.47%± 0.4%
Hydrogen (H)11.90%± 0.4%
Nitrogen (N)15.04%± 0.4%
Table 1: Theoretical vs. Expected Experimental Elemental Composition.
Experimental Protocol: CHN Analysis
  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry. Amines can be hygroscopic; drying the sample under high vacuum over a desiccant (e.g., P₂O₅) for several hours is crucial to avoid artificially inflated hydrogen and oxygen percentages.

    • Using a calibrated microbalance, accurately weigh 2-5 mg of the compound into a tin or silver capsule.[3] Record the weight to at least 0.001 mg.

    • Crimp the capsule to ensure no sample is lost and to create a dense package for efficient combustion.

  • Instrument Setup:

    • Calibrate the elemental analyzer (e.g., a PerkinElmer 2400 Series II or similar) using a certified standard with a known C, H, and N content, such as acetanilide.[6]

    • Set the combustion furnace to 950-1000°C and the reduction furnace to 650°C.

  • Data Acquisition:

    • Introduce the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.

    • The resulting gases (CO₂, H₂O, N₂) are separated and detected. The data system calculates and reports the percentage of each element.

  • Analysis:

    • Run the sample in triplicate to ensure precision.

    • Compare the experimental percentages to the theoretical values. The results should fall within the generally accepted tolerance of ±0.4% for a pure compound.

Workflow for Elemental Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output & Verification p1 Dry Sample (Vacuum) p2 Weigh 2-5 mg (Microbalance) p1->p2 p3 Encapsulate in Tin Capsule p2->p3 a1 High-Temp Combustion (~950°C in O₂) p3->a1 Introduce Sample a2 Reduction of NOx to N₂ a1->a2 a3 Gas Separation (GC) a2->a3 a4 Detection (TCD) a3->a4 o1 Calculate Mass % of C, H, N a4->o1 Signal Data o2 Compare to Theoretical Values o1->o2 o3 Purity & Formula Confirmation o2->o3

A flowchart of the CHN elemental analysis process.

Part 2: Definitive Structural Elucidation with Spectroscopic Methods

With the elemental formula confirmed, the next phase is to determine the precise connectivity and three-dimensional arrangement of the atoms. This requires an integrated approach using multiple spectroscopic techniques, primarily NMR and Mass Spectrometry, supported by IR spectroscopy.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[7] For a complex structure like 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol, a full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is not just recommended, but essential for unambiguous assignment.

Causality Behind Experimental Choices:

  • ¹H NMR: Identifies all unique proton environments and their neighboring protons through spin-spin coupling, revealing the connectivity of adjacent CH, CH₂, and CH₃ groups.

  • ¹³C NMR: Determines the number of unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): Visualizes which protons are coupled to each other (typically through 2-3 bonds), confirming the fragments identified in the ¹H NMR.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-4 bonds), which is critical for connecting fragments across quaternary centers (like C3 of the piperidine ring) and heteroatoms.

Expected Spectral Features and Comparative Insights:

ProtonsExpected δ (ppm)MultiplicityKey Correlations (COSY, HMBC)
Piperidine Ring
H2~2.5-3.0mCOSY with H6, HMBC to C3, C4, C-Methyl
H4, H5, H6~1.2-1.8mComplex overlapping signals, resolvable by 2D NMR
2-Methyl (CH₃)~0.9-1.2dCOSY with H2, HMBC to C2, C3
Aminopropanol Side Chain
H1' (CH₂)~2.7-3.2mCOSY with H2', HMBC to C2', C3'
H2' (CH)~1.5-2.0mCOSY with H1', H3', HMBC to C1', C3
2'-Methyl (CH₃)~0.8-1.1dCOSY with H2', HMBC to C1', C2'
Functional Groups
OHBroad, variablesMay not be observed; HMBC to C2, C3, C4
NH (piperidine)Broad, variablesHMBC to C2, C6
NH₂ (primary amine)Broad, variablesHMBC to C1'
Table 2: Predicted ¹H NMR assignments and key 2D correlations for the target molecule, based on typical chemical shifts for piperidine derivatives.[8][9]

Troubleshooting Common Issues in Piperidine NMR: The piperidine ring exists in a dynamic equilibrium between two chair conformations.[8] If this interconversion occurs on the NMR timescale, it can lead to significant peak broadening.

  • Solution: Variable Temperature (VT) NMR. Lowering the temperature can slow the exchange rate, "freezing out" the individual conformers and resulting in sharper signals. Conversely, raising the temperature can coalesce the signals into a sharpened average.[8][10]

Experimental Protocol: Full NMR Characterization
  • Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent can sometimes resolve overlapping signals.[8]

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments. Optimize acquisition and processing parameters to achieve good resolution in both dimensions.

  • Data Analysis: Systematically analyze the spectra, starting with the identification of spin systems in the COSY, assigning direct C-H correlations with the HSQC, and finally, piecing the molecular fragments together using the long-range HMBC correlations.

Logical Workflow for NMR Structure Elucidation

H1 ¹H NMR (Proton Environments & Coupling) COSY 2D COSY (H-H Connectivity) H1->COSY HSQC 2D HSQC (Direct C-H Attachment) H1->HSQC C13 ¹³C NMR (Carbon Environments) C13->HSQC HMBC 2D HMBC (Long-Range C-H Connectivity) COSY->HMBC HSQC->HMBC Structure Final Structure HMBC->Structure Assemble Fragments

Logical workflow for structure elucidation using NMR.

B. Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the target compound and provides corroborating structural information through fragmentation analysis.[11] High-Resolution Mass Spectrometry (HRMS) is particularly vital as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Causality Behind Experimental Choices:

  • ESI-QTOF HRMS: Electrospray ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like our target. It typically generates the protonated molecular ion [M+H]⁺. A Quadrupole Time-of-Flight (QTOF) analyzer provides the high mass accuracy needed to confirm the elemental composition.

  • Tandem MS (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern. This pattern serves as a fingerprint and helps confirm the proposed structure by matching observed fragments to logical bond cleavages.[12]

Expected Fragmentation Pathways: For the [M+H]⁺ ion (expected m/z 187.1805), key fragmentations would include:

  • Neutral loss of water (H₂O) from the tertiary alcohol (m/z 169.1699).

  • Cleavage of the C-C bond between the piperidine ring and the side chain.

  • Alpha-cleavage adjacent to the piperidine nitrogen, leading to ring-opening fragments.

IonCalculated m/z (C₁₀H₂₃N₂O⁺)Origin
[M+H]⁺187.1805Parent Molecule
[M+H - H₂O]⁺169.1699Loss of water
[C₆H₁₂NO]⁺114.0913Cleavage at C3-C1' bond
Table 3: Predicted high-resolution m/z values for the parent ion and key fragments.
Experimental Protocol: HRMS and MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

  • MS Acquisition: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).[11] Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • MS/MS Acquisition: In a separate experiment, set the mass spectrometer to select the [M+H]⁺ ion (m/z 187.18) as the precursor. Apply collision energy to induce fragmentation and acquire the product ion spectrum.

  • Data Analysis:

    • From the full scan HRMS data, confirm that the measured mass of the most abundant ion matches the calculated mass for C₁₀H₂₃N₂O⁺ within a narrow tolerance (typically < 5 ppm).

    • Analyze the MS/MS spectrum to identify fragment ions and propose logical fragmentation pathways that are consistent with the known structure.

C. Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and straightforward technique to confirm the presence of key functional groups. While it doesn't provide detailed connectivity information, it serves as a quick quality check.

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)Functional GroupVibration Type
3500 - 3200O-H (alcohol), N-H (amines)Stretching (Broad)
3000 - 2850C-H (alkane)Stretching
1470 - 1430C-H (alkane)Bending
1260 - 1000C-N (amine), C-O (alcohol)Stretching
Table 4: Key expected FTIR absorption bands for the target molecule.

Part 3: Unambiguous Stereochemical Assignment via X-Ray Crystallography

While NMR and MS can define the constitution of a molecule, they often cannot definitively establish its three-dimensional stereochemistry, especially with multiple chiral centers (C2, C3, and C2' in our target). X-ray crystallography is the gold standard for this purpose, providing an exact map of atomic positions in the solid state.[13][14]

Causality and Trustworthiness: A successful crystal structure provides unequivocal, visual proof of the relative stereochemistry (e.g., cis/trans relationships of substituents on the piperidine ring) and, with appropriate data, the absolute configuration. This makes it an indispensable, self-validating technique in drug development.[13]

Experimental Workflow: Single Crystal X-Ray Diffraction
  • Crystallization: This is often the most challenging step. It involves dissolving the purified compound in a minimal amount of a suitable solvent and then slowly changing the conditions (e.g., slow evaporation, vapor diffusion of an anti-solvent) to encourage the growth of a single, well-ordered crystal.

  • Data Collection: A suitable crystal is mounted on a diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with monochromatic X-rays.[10] The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to fit the experimental data, ultimately yielding a model of the molecule with precise atomic coordinates.[10]

Workflow for X-Ray Crystallography

p1 Purified Compound p2 Screening for Crystallization Conditions p1->p2 p3 Grow Single Crystal p2->p3 p4 Mount Crystal & Collect Diffraction Data p3->p4 p5 Solve & Refine Structure p4->p5 p6 3D Molecular Structure (Stereochemistry Confirmed) p5->p6

A flowchart illustrating the key stages of X-ray crystallography.[13]

Part 4: Purity Assessment and Diastereomer Separation

Given the three chiral centers in 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol, a synthesis could potentially yield a mixture of up to eight stereoisomers (four pairs of enantiomers). It is critical to assess the diastereomeric and enantiomeric purity of the final product.

Comparative Techniques:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis. A reversed-phase method (e.g., C18 column) can determine overall purity. However, separating the highly similar diastereomers may require specialized chiral stationary phases (CSPs).[15]

  • Supercritical Fluid Chromatography (SFC): Often provides superior resolution for separating stereoisomers compared to HPLC.[16] Polysaccharide-based chiral columns are a common starting point.

Challenges and Solutions: The basic nitrogen of the piperidine can interact strongly with acidic silanol groups on standard silica-based columns, leading to poor peak shape (tailing).

  • Solution: Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1-0.5%). This masks the active sites on the stationary phase, resulting in sharper, more symmetrical peaks and improved resolution.[16]

Summary: An Integrated Approach to Characterization

The comprehensive characterization of 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol requires a synergistic application of multiple analytical techniques. No single method is sufficient.

TechniqueInformation ProvidedStrengthsLimitations
Elemental Analysis %C, %H, %N; Empirical FormulaFast, inexpensive, confirms elemental composition.[2]Provides no structural information.
NMR Spectroscopy Atomic connectivity, 2D/3D structure in solutionProvides the most detailed structural information (constitution).Can be complex to interpret; may not define absolute stereochemistry.
Mass Spectrometry Molecular weight, elemental formula (HRMS), structural fragmentsHighly sensitive, confirms MW and formula.Isomerism can be an issue; fragmentation requires interpretation.
FTIR Spectroscopy Presence of functional groupsFast, simple, good for quick verification.Provides limited structural detail.
X-Ray Crystallography Definitive 3D structure, absolute stereochemistryUnambiguous, the "gold standard" for structure.[13]Requires a suitable single crystal, which can be difficult to obtain.
Chiral HPLC/SFC Purity, separation of diastereomers/enantiomersEssential for assessing stereochemical purity.Method development can be time-consuming.
Table 5: Comparative guide to analytical techniques for the characterization of the target molecule.

Conclusion

The rigorous characterization of a novel pharmaceutical candidate like 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol is a multi-faceted endeavor that forms the bedrock of its entire developmental lifecycle. This guide outlines a logical, self-validating workflow that begins with foundational elemental analysis to confirm the molecular formula. It then proceeds to a detailed structural elucidation using a powerful combination of 1D and 2D NMR spectroscopy and high-resolution mass spectrometry to piece together the molecular puzzle. Finally, it culminates in the use of X-ray crystallography as the ultimate arbiter of three-dimensional structure and stereochemistry. Supported by chromatographic techniques to ensure purity, this integrated approach provides the authoritative, trustworthy, and comprehensive data package required by researchers, scientists, and drug development professionals to make informed decisions and advance new chemical entities with confidence.

References

  • Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group.
  • BenchChem. (n.d.). Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide. Benchchem.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: NMR Analysis of Anilino-piperidines. Benchchem.
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
  • Wikipedia contributors. (n.d.). Piperidine. Wikipedia.
  • Felton, J. S., Knize, M. G., & Dolbeare, F. A. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed.
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • (2025, July 25). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. PMC.
  • (2004, August 26). New substituted piperazines as ligands for melanocortin receptors. Correlation to the X-ray structure of "THIQ". PubMed.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Purification of Diastereomeric Piperidine Compounds. Benchchem.
  • (2022, September 8). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3.
  • National Center for Biotechnology Information. (n.d.). 1-Aminopiperidine. PubChem.
  • Mettler Toledo. (n.d.). CHNSO Elemental Analysis – Sample Preparation.
  • (n.d.). 5,5-pentamethylene-1,3-diphenylbig anide and 1,3-bis-(p-chlorophenyl)-5-dimethylamino-2,4-bis-(6-methyl-3-methylthio-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl)biguanide. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Daasch, L. W. (1965). High Resolution Mass Spectrum of Piperidine. The Journal of Physical Chemistry.
  • (2026, January 6). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate.
  • (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds.
  • (2025, July 13). Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry.
  • BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. Benchchem.
  • (2021, December 15). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. PubMed.
  • VELP Scientifica. (n.d.). How does an elemental analyzer work.
  • Culmo, R. F. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PE Polska.
  • (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Request PDF.
  • (n.d.). FTIR spectra of synthesized piperine analogs (5a-5d). ResearchGate.
  • (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing.
  • (2023, November 14). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.
  • (2024, December 23). Heterocyclic Compounds: A Study of its Biological Activity. ResearchGate.
  • (n.d.). Analysis of alkaloids from different chemical groups by different liquid chromatography methods. SciSpace.
  • (n.d.). Spectral investigation and normal coordinate analysis of piperazine.
  • Sigma-Aldrich. (n.d.). 3-amino-2-methylpropan-1-ol.
  • Sigma-Aldrich. (n.d.). 1-Amino-3-(3-methyl-piperidin-1-yl)-propan-2-ol.
  • (n.d.). 3-Piperidinol - Optional[MS (GC)] - Spectrum. SpectraBase.
  • Quin, L. D., & Tyrell, J. A. (2010). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. John Wiley & Sons, Inc.
  • (2022, December 19). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.
  • Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD).
  • ChemScene. (n.d.). 4-(1-Amino-2-methylpropan-2-yl)-3-methylpiperidin-4-ol.
  • (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • (2009, November 2). Synthesis of All Diastereomers of the Piperidine−Alkaloid Substructure of Cyclopamine. Organic Letters - ACS Publications.
  • Banks, H. D. (2025, June 4). Piperidine Synthesis. DTIC.
  • (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • (2024, October 11). Heterocycles in Medicinal Chemistry II. PMC - NIH.
  • National Center for Biotechnology Information. (n.d.). 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. PubChem.
  • Wikipedia contributors. (n.d.). 3-Amino-1-propanol. Wikipedia.

Sources

Safety Operating Guide

Safe Handling and Disposal Protocol: 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a definitive, operational protocol for the safe handling and disposal of 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol .

As a specialized intermediate likely utilized in pharmaceutical synthesis (potentially analogous to precursors for kinase inhibitors or alkaloid scaffolds), this compound lacks a ubiquitous commodity Safety Data Sheet (SDS). Therefore, this protocol applies Structure-Activity Relationship (SAR) principles, classifying the substance based on its functional groups: a piperidine core (secondary amine) , a primary amine side chain , and a tertiary alcohol .

Executive Hazard Assessment

Classification: High-Risk Organic Base / Corrosive / Acute Toxin (Assumed).

Before initiating disposal, you must acknowledge the chemical properties dictated by the molecule's structure. The presence of both primary and secondary amines renders this compound highly basic and potentially corrosive to biological tissue.

FeatureHazard Implication
Functional Group: Amines Corrosive (pH > 11.5). Causes severe skin burns and eye damage. Potential sensitizer.
Piperidine Ring Toxic. Structurally similar to known neurotoxins and irritants. Rapid transdermal absorption.
Reactivity Incompatible with Acids & Oxidizers. Violent exothermic reaction with strong acids. Forms carcinogenic nitrosamines if mixed with nitrosating agents.
Physical State Likely a viscous liquid or low-melting solid. Hygroscopic.

Waste Characterization & Regulatory Classification

Proper disposal begins with accurate waste coding.[1][2] Under US EPA (RCRA) and EU (CLP) regulations, this substance must be segregated from general organic solvents.

RCRA Waste Codes (US)
  • D002 (Corrosive): If the substance is in aqueous solution with pH

    
     12.5.
    
  • D001 (Ignitable): Only if the flash point is

    
    C (Unlikely for this structure, but possible if dissolved in solvents).
    
  • Default Classification: Non-listed Hazardous Waste (Organic Base).

Segregation Directive
  • DO NOT MIX WITH: Acidic waste (risk of heat/spatter), Chloroform/Dichloromethane (risk of violent reaction with amines), or Oxidizers (Peroxides, Nitrates).

  • STORAGE: Store in High-Density Polyethylene (HDPE) or chemically resistant glass containers. Avoid metal containers (aluminum/zinc) which may react with alkaline amines to release hydrogen gas.

Operational Disposal Procedures

Scenario A: Disposal of Bulk Reagent (Pure or Concentrated)

Objective: Transfer to a licensed incineration facility. Neutralization at the bench is discouraged for bulk quantities due to exotherm risks.

  • Container Selection: Use a clean, dry HDPE screw-top container (e.g., Nalgene).

  • Transfer:

    • Work inside a certified fume hood.

    • Wear butyl rubber or thick nitrile gloves (0.11mm minimum), safety goggles, and a lab coat.

    • Transfer the substance using a disposable plastic spatula or pipette.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol.

    • Hazards: Corrosive, Toxic.[2]

    • Constituents: 100%.

  • Secondary Containment: Place the HDPE container into a secondary plastic tray to capture potential leaks.

  • Handoff: Schedule pickup with your institution's EHS (Environmental Health & Safety) or licensed waste contractor (e.g., Veolia, Clean Harbors).

Scenario B: Disposal of Reaction Mixtures (HPLC Waste / Mother Liquors)

Objective: Segregate from standard organic solvents.

  • pH Check: Test the pH of the waste stream. If pH > 10, it must go into the "Basic Organic Waste" stream.

  • Solvent Compatibility:

    • If dissolved in Methanol/Ethanol : Compatible with standard organic incineration streams (ensure pH is noted).

    • If dissolved in Halogenated Solvents (DCM) : CRITICAL STOP. Amines can react with halogenated solvents (e.g., to form carbenes or quaternary salts) exothermically. Segregate into a specific "Halogenated/Amine" waste stream if unavoidable, or neutralize the amine first if protocol allows.

Scenario C: Spill Response & Decontamination

Objective: Immediate containment and neutralization.

  • Evacuate & Ventilate: Clear the immediate area.[1][3][4][5]

  • PPE: Don double nitrile gloves, goggles, and a face shield.

  • Absorb: Cover the spill with an inert absorbent (Vermiculite or Dry Sand). Do not use paper towels (fire risk).

  • Neutralize (Optional for small spills): Apply a dilute, weak acid (e.g., Citric Acid or dilute Acetic Acid) to the absorbent mixture to lower pH.

  • Collect: Scoop material into a wide-mouth hazardous waste jar. Label as "Spill Debris: Amine Contaminated."

  • Clean Surface: Wipe the area with soap and water; dispose of wipes as hazardous waste.

Decision Logic & Workflow

The following diagram outlines the critical decision-making process for segregating this specific amine waste.

DisposalWorkflow Start Waste Generation: 3-(1-Aminopropan-2-yl)-2-methylpiperidin-3-ol StateCheck Physical State? Start->StateCheck Solid Solid / Pure StateCheck->Solid Powder/Crystal Liquid Liquid / Solution StateCheck->Liquid Dissolved BinSolid Solid Waste Bin (Tag: Toxic Organic) Solid->BinSolid Pack in HDPE HalogenCheck Contains Halogenated Solvents? Liquid->HalogenCheck pHCheck Check pH BinBase Organic Base Waste (Tag: Corrosive/Flammable) pHCheck->BinBase pH > 10 pHCheck->BinBase pH < 10 (Neutral) HalogenCheck->pHCheck No BinSpecial Segregated Stream (Do Not Mix) HalogenCheck->BinSpecial Yes (DCM/Chloroform)

Figure 1: Waste segregation logic flow. Note the critical separation from halogenated solvents to prevent alkylation reactions.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Regulations regarding D002 Corrosivity). [Link]

  • PubChem. (n.d.). Compound Summary: Piperidine (Analogous Hazard Data). National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.